molecular formula C45H57N3O9 B12386820 Beauvericin-13C45

Beauvericin-13C45

Cat. No.: B12386820
M. Wt: 828.62 g/mol
InChI Key: GYSCAQFHASJXRS-PANLYRFJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beauvericin-13C45 is a useful research compound. Its molecular formula is C45H57N3O9 and its molecular weight is 828.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H57N3O9

Molecular Weight

828.62 g/mol

IUPAC Name

(3S,6R,9S,12R,15S,18R)-3,9,15-tris((1,2,3,4,5,6-13C6)cyclohexatrienyl(113C)methyl)-4,10,16-tri((113C)methyl)-6,12,18-tri((1,2,3-13C3)propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3/t34-,35-,36-,37+,38+,39+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1,35+1,36+1,37+1,38+1,39+1,40+1,41+1,42+1,43+1,44+1,45+1

InChI Key

GYSCAQFHASJXRS-PANLYRFJSA-N

Isomeric SMILES

[13CH3][13CH]([13CH3])[13C@@H]1[13C](=O)N([13C@H]([13C](=O)O[13C@@H]([13C](=O)N([13C@H]([13C](=O)O[13C@@H]([13C](=O)N([13C@H]([13C](=O)O1)[13CH2][13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)[13CH3])[13CH]([13CH3])[13CH3])[13CH2][13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3)[13CH3])[13CH]([13CH3])[13CH3])[13CH2][13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4)[13CH3]

Canonical SMILES

CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action for Beauvericin?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Beauvericin

Introduction

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungal species, including Beauveria bassiana and several Fusarium species.[1] It is a frequent contaminant of cereals and grains.[1][2] BEA exhibits a wide range of biological activities, including insecticidal, antimicrobial, antiviral, and cytotoxic properties.[3][4][5] Its potent cytotoxicity against various cancer cell lines has garnered significant interest, positioning it as a potential candidate for therapeutic development.[6][7] The primary mechanism of action underpinning its biological effects is its ionophoric activity, which triggers a cascade of cellular events leading to programmed cell death.[1][3] This document provides a detailed technical overview of the molecular mechanisms through which Beauvericin exerts its cytotoxic effects.

Core Mechanism: Ionophoric Activity and Disruption of Ion Homeostasis

The foundational mechanism of Beauvericin's action is its ability to act as an ionophore. It forms lipophilic complexes with cations, particularly divalent cations like calcium (Ca²⁺) and monovalent cations such as potassium (K⁺) and sodium (Na⁺), and transports them across biological membranes.[3][6][7][8] This action disrupts the tightly regulated ionic gradients essential for normal cellular function.

The influx of extracellular Ca²⁺ is a critical initiating event in BEA-induced cytotoxicity.[6][9] By increasing the permeability of the plasma membrane to Ca²⁺, BEA causes a rapid and sustained rise in the intracellular calcium concentration ([Ca²⁺]i).[6][9] This disruption of calcium homeostasis is a central hub that activates multiple downstream signaling pathways responsible for the toxin's effects.[4][10] The prevention of BEA-induced cell death by intracellular calcium chelators like BAPTA/AM confirms the pivotal role of Ca²⁺ in its mechanism.[9][10][11]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Ca_ext High [Ca²⁺] Channel Ion Channel Formation BEA Beauvericin BEA->Channel Forms/Gates Ca_int_high Increased [Ca²⁺]i Channel->Ca_int_high Ca²⁺ Influx Ca_int Low [Ca²⁺] (Resting State) downstream Downstream Signaling Pathways Ca_int_high->downstream Activates

Caption: Beauvericin's ionophoric action disrupts Ca²⁺ homeostasis.

Induction of Apoptosis via the Mitochondrial Pathway

The elevation of cytosolic Ca²⁺ triggers the intrinsic, or mitochondrial, pathway of apoptosis.[6][12] This is a primary mechanism of BEA-induced cell death observed across numerous cell lines.[1][11] The key events in this pathway are:

  • Mitochondrial Stress: Increased [Ca²⁺]i leads to mitochondrial calcium overload, which in turn induces the generation of reactive oxygen species (ROS) and causes a loss of the mitochondrial membrane potential (ΔΨm).[6][13]

  • Bcl-2 Family Regulation: BEA influences the expression of Bcl-2 family proteins, promoting apoptosis by up-regulating pro-apoptotic members like Bax and Bad and down-regulating anti-apoptotic members like Bcl-2.[6][12]

  • Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.[11][14]

  • Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the degradation of cellular components, leading to the characteristic morphological changes of apoptosis.[6][11]

BEA Beauvericin Ca_Influx ↑ Intracellular [Ca²⁺] BEA->Ca_Influx Bcl2 Bcl-2 Family Modulation (↑ Bax / ↓ Bcl-2) BEA->Bcl2 Mito Mitochondrion Ca_Influx->Mito ROS ↑ ROS Production Mito->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytC Cytochrome c Release MMP->CytC Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis BEA Beauvericin MEK12 MEK1/2 BEA->MEK12 Activates ERK ERK42/44 MEK12->ERK RSK 90RSK ERK->RSK Apoptosis Apoptosis RSK->Apoptosis U0126 U0126 (Inhibitor) U0126->MEK12 BEA Beauvericin PI3K p-PI3K / PI3K BEA->PI3K Inhibits AKT p-AKT / AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibits Apoptosis Apoptosis Apoptosis cluster_workflow Experimental Workflow cluster_apoptosis Apoptosis Assays cluster_mechanism Mechanistic Assays A 1. Cell Culture (e.g., HepG2, A549, SH-SY5Y) B 2. Beauvericin Treatment (Dose- and time-course) A->B C 3. Cytotoxicity Assay (MTT / CCK-8) B->C D 4. Apoptosis Detection B->D E 5. Mechanistic Assays B->E F 6. Data Analysis & Interpretation C->F D->F E->F D1 Flow Cytometry (Annexin V/PI) D2 TUNEL Assay (DNA Fragmentation) D3 Caspase Activity (Colorimetric/Fluorometric) E1 Intracellular Ca²⁺ Measurement (Fura-2 AM) E2 Mitochondrial Potential (JC-1 / TMRE) E3 ROS Detection (DCFH-DA) E4 Western Blot (Protein Expression) E5 Cell Cycle Analysis (Flow Cytometry)

References

A Technical Guide to the Biological Activities and Cytotoxicity of Beauvericin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungi, including Beauveria and Fusarium species.[1][2] It has garnered significant attention within the scientific community due to its broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and insecticidal properties.[1][3] The primary mechanism underlying its bioactivity is its ionophoric nature, enabling it to form complexes with cations and disrupt ion homeostasis across biological membranes.[2][4] This guide provides an in-depth technical overview of the biological activities and cytotoxic mechanisms of Beauvericin, with a focus on its potential as a therapeutic agent. It includes a summary of quantitative cytotoxicity data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways it modulates.

Introduction to Beauvericin

Beauvericin is a secondary metabolite produced by several fungal genera.[5] Structurally, it is a cyclic hexadepsipeptide, a class of compounds that has shown a variety of biological effects.[2] Its ability to transport alkali and alkaline earth metal ions across cell membranes is a key feature of its biological action.[5] This ionophoric activity is central to its cytotoxic effects and its potential for development as a therapeutic agent, particularly in oncology.[6][7]

Diverse Biological Activities

Beauvericin exhibits a wide range of biological effects, making it a compound of interest for various therapeutic applications.

  • Anticancer Activity: Beauvericin has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3][6] It induces apoptosis through mechanisms involving oxidative stress and the disruption of intracellular calcium levels.[8][9] Furthermore, it has been shown to inhibit cancer cell migration and angiogenesis at sub-lethal concentrations.[5][10] In vivo studies have also indicated its potential to reduce tumor volume and weight.[6][11]

  • Antimicrobial and Antifungal Activity: The compound shows strong antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][12] It is also effective against Mycobacterium species.[12] While its antifungal activity as a single agent is less pronounced, it can potentiate the effects of other antifungal drugs.[1][3]

  • Antiviral Activity: Beauvericin has been identified as an inhibitor of the human immunodeficiency virus type-1 (HIV-1) integrase, with an IC50 value of 1.9 μM.[1] This suggests its potential as a lead compound for the development of new antiviral therapies.

  • Insecticidal and Nematicidal Activity: The insecticidal properties of Beauvericin were among its first discovered biological activities.[1][3] It also exhibits nematicidal effects, highlighting its potential for agricultural applications.[3]

  • Immunomodulatory and Anti-inflammatory Effects: Recent research has shown that Beauvericin can enhance the maturation and activation of dendritic cells and T cells, partly through its interaction with Toll-like receptor 4 (TLR4).[6][7] It also possesses anti-inflammatory properties by inhibiting the NF-κB pathway.[8][13]

The Cytotoxic Mechanisms of Beauvericin

The cytotoxicity of Beauvericin is multifaceted and primarily stems from its ability to disrupt cellular ion homeostasis, leading to a cascade of events that culminate in cell death.

3.1. Ionophoric Properties and Calcium Overload

Beauvericin acts as an ionophore, forming channels in cellular membranes that increase their permeability to cations, particularly calcium (Ca2+).[2][8][14] This leads to a rapid influx of extracellular Ca2+ into the cytosol, disrupting the cell's normal calcium signaling.[3][6] The elevated intracellular calcium levels are a key trigger for its cytotoxic effects.[8][14]

3.2. Induction of Oxidative Stress

The disruption of mitochondrial function and the increase in intracellular calcium contribute to the generation of reactive oxygen species (ROS).[3][8] This leads to a state of oxidative stress, which can damage cellular components such as DNA, lipids, and proteins, ultimately contributing to apoptosis.[3][15]

3.3. Apoptosis Induction

Beauvericin is a potent inducer of apoptosis in various cell types.[8][15] The apoptotic cascade is initiated through the mitochondrial (intrinsic) pathway. Key events in Beauvericin-induced apoptosis include:

  • Mitochondrial Membrane Potential Collapse: The influx of Ca2+ and oxidative stress lead to a decrease in the mitochondrial membrane potential.[16][17]

  • Cytochrome c Release: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the mitochondria into the cytosol.[16][18]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[16][18]

  • PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis.[16]

  • DNA Fragmentation: The apoptotic process culminates in the fragmentation of nuclear DNA.[15]

// Nodes beauvericin [label="Beauvericin", fillcolor="#FBBC05", fontcolor="#202124"]; membrane [label="Cell Membrane", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ca_channel [label="Ion Channel Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ca_influx [label="↑ Intracellular Ca²⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mitochondria [label="Mitochondria", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ros [label="↑ ROS Production\n(Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mmp [label="↓ Mitochondrial\nMembrane Potential", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyt_c [label="Cytochrome c Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; caspase9 [label="Caspase-9 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; caspase3 [label="Caspase-3 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=doubleoctagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges beauvericin -> membrane [label="Targets"]; membrane -> ca_channel [label="Induces"]; ca_channel -> ca_influx; ca_influx -> mitochondria [label="Impacts"]; mitochondria -> mmp; ca_influx -> ros [label="Leads to"]; ros -> mmp [label="Contributes to"]; mmp -> cyt_c; cyt_c -> caspase9; caspase9 -> caspase3; caspase3 -> apoptosis; } Caption: Primary mechanism of Beauvericin-induced cytotoxicity.

Signaling Pathways Modulated by Beauvericin

Beauvericin influences several key cellular signaling pathways, which contributes to its diverse biological effects.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Beauvericin can activate the MAPK signaling pathway.[3] Specifically, it has been shown to activate the MEK1/2-ERK42/44-90RSK signaling cascade, which can lead to cell cycle arrest in the S phase and induce apoptosis in non-small cell lung cancer cells.[3][19]

  • PI3K/AKT Pathway: In hepatocellular carcinoma, Beauvericin has been shown to inhibit the PI3K/AKT signaling pathway.[11][20] This inhibition downregulates the p-PI3K/PI3K and p-AKT/AKT ratios, which in turn promotes apoptosis.[11][20]

  • NF-κB Pathway: Beauvericin can inhibit the NF-κB pathway, which is involved in inflammatory responses.[8] It has been observed to block the nuclear translocation of the NF-κB subunits p65 and p50.[8]

  • Toll-Like Receptor 4 (TLR4) Signaling: Beauvericin can act as an immunostimulatory agent by activating the TLR4 signaling pathway in dendritic cells.[13] This leads to the production of inflammatory cytokines and type I interferons.[13]

// Nodes beauvericin [label="Beauvericin", fillcolor="#FBBC05", fontcolor="#202124"]; mek1_2 [label="MEK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; erk42_44 [label="ERK42/44", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rsk90 [label="90RSK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis & S-Phase Arrest", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges beauvericin -> mek1_2 [label="Activates"]; mek1_2 -> erk42_44; erk42_44 -> rsk90; rsk90 -> apoptosis [label="Induces"]; } Caption: MAPK signaling pathway activated by Beauvericin.

// Nodes beauvericin [label="Beauvericin", fillcolor="#FBBC05", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; akt [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; anti_apoptotic [label="Anti-apoptotic Proteins\n(e.g., Bcl-2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges pi3k -> akt [label="Activates"]; akt -> anti_apoptotic [label="Promotes"]; beauvericin -> pi3k [label="Inhibits", arrowhead=tee]; anti_apoptotic -> apoptosis [arrowhead=tee]; } Caption: PI3K/AKT signaling pathway inhibited by Beauvericin.

Quantitative Cytotoxicity Data

The cytotoxic potency of Beauvericin varies across different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

Cell LineCell TypeIC50 (µM)Reference
KBHuman oral cancer5.76 ± 0.55[16]
KBv200Multidrug-resistant KB5.34 ± 0.09[16]
PANC-1Human pancreatic cancer4.8[6]
NCI-H460Non-small-cell lung cancer0.01 - 1.81[10]
MIA PaCa-2Pancreatic carcinoma0.01 - 1.81[10]
MCF-7Breast cancer0.01 - 1.81[10]
SF-268CNS glioma0.01 - 1.81[10]
PC-3MMetastatic prostate cancer3.8 (at 20h)[10]
MDA-MB-231Metastatic breast cancer7.5 (at 40h)[10]
HUVEC-2Endothelial cells7.5 (at 16h)[10]
SH-SY5YHuman neuroblastoma2.2 - 10.7 (time-dependent)[21]
H22Hepatoma cells5 - 20 (dose-dependent)[11]
NG108-15Neuronal cells4[11]
Immature Dendritic CellsImmune cells1.0[11]
Mature Dendritic CellsImmune cells2.9[11]
MacrophagesImmune cells2.5[11]
Turkey LymphocytesImmune cellsIC50 not specified, but apoptosis induced[22]

Detailed Experimental Protocols

6.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[23]

Materials:

  • 96-well microplate

  • Cells in culture

  • Beauvericin stock solution

  • MTT solution (5 mg/ml in PBS)[24]

  • Solubilization solution (e.g., DMSO or a detergent-based solution)[23][24]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of culture medium.[24] Incubate until the cells adhere and form a monolayer.[24]

  • Treatment: Prepare serial dilutions of Beauvericin and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, 72 hours).[24]

  • MTT Addition: After incubation, add 10 µl of MTT solution to each well.[23][24]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[23]

  • Solubilization: Carefully remove the medium and add 100-150 µl of a solubilization solution to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete solubilization.[24] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[25]

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="1. Seed cells in a\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; add_beauvericin [label="2. Add Beauvericin\nat various concentrations", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate_treatment [label="3. Incubate for\n24-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; add_mtt [label="4. Add MTT solution\nto each well", fillcolor="#FBBC05", fontcolor="#202124"]; incubate_formazan [label="5. Incubate for 2-4 hours\n(Formazan formation)", fillcolor="#FBBC05", fontcolor="#202124"]; add_solubilizer [label="6. Add solubilization\nsolution (e.g., DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read_absorbance [label="7. Read absorbance\nat 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> seed_cells; seed_cells -> add_beauvericin; add_beauvericin -> incubate_treatment; incubate_treatment -> add_mtt; add_mtt -> incubate_formazan; incubate_formazan -> add_solubilizer; add_solubilizer -> read_absorbance; read_absorbance -> end; } Caption: Workflow of a standard MTT assay.

6.2. Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[26][27]

Materials:

  • Treated and control cells

  • Flow cytometer

  • Annexin V-FITC staining kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[26]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Collection: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[27][28]

  • Washing: Wash the cells twice with cold PBS by centrifugation.[26]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining:

    • Transfer approximately 1 x 10^6 cells to a flow cytometry tube.[27]

    • Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[28]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[28]

  • Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[28]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; treat_cells [label="1. Treat cells with\nBeauvericin", fillcolor="#F1F3F4", fontcolor="#202124"]; collect_cells [label="2. Collect both adherent\nand floating cells", fillcolor="#F1F3F4", fontcolor="#202124"]; wash_cells [label="3. Wash cells with\ncold PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; resuspend [label="4. Resuspend in\n1X Binding Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; stain [label="5. Add Annexin V-FITC\nand Propidium Iodide", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="6. Incubate for 15 min\nin the dark", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="7. Analyze by\nFlow Cytometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> treat_cells; treat_cells -> collect_cells; collect_cells -> wash_cells; wash_cells -> resuspend; resuspend -> stain; stain -> incubate; incubate -> analyze; analyze -> end; } Caption: Workflow for an Annexin V/PI apoptosis assay.

Conclusion

Beauvericin is a promising bioactive compound with a wide array of pharmacological properties. Its potent cytotoxic effects against cancer cells, mediated through its ionophoric activity and induction of apoptosis, make it a strong candidate for further investigation in drug development. The modulation of key signaling pathways such as MAPK and PI3K/AKT further underscores its therapeutic potential. However, more in vivo studies are needed to fully elucidate its efficacy and safety profile for clinical applications. This guide provides a comprehensive overview for researchers and professionals in the field to facilitate further exploration of Beauvericin's therapeutic applications.

References

Natural occurrence and contamination levels of Beauvericin in cereals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Occurrence and Contamination Levels of Beauvericin in Cereals

Introduction

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin that is increasingly recognized as a significant contaminant in cereals and cereal-based products worldwide.[1][2] Produced by a variety of Fusarium species, BEA poses a potential risk to human and animal health due to its cytotoxic properties.[1][3] Its mechanism of action is primarily linked to its ionophoric activity, which disrupts cell membrane permeability to ions, leading to oxidative stress, DNA fragmentation, and apoptosis.[1][4] This technical guide provides a comprehensive overview of the natural occurrence and contamination levels of Beauvericin in major cereals, details the analytical methodologies for its detection, and visualizes its toxicological pathways.

Natural Occurrence and Fungal Producers

Beauvericin is a secondary metabolite produced by several species of the Fusarium genus, which are common plant pathogens that infect a wide range of cereal crops.[5] The primary BEA-producing species include F. proliferatum, F. subglutinans, and F. avenaceum.[5][6] Contamination can occur in the field pre-harvest or during storage if conditions are favorable for fungal growth. Cereals frequently reported to be contaminated with Beauvericin include corn (maize), wheat, rice, barley, and oats.[3][7]

Data Presentation: Beauvericin Contamination in Cereals

The following tables summarize quantitative data on Beauvericin contamination in various cereals and cereal-based products from different geographical regions.

Table 1: Beauvericin (BEA) Contamination in Wheat and Wheat-Based Products

Cereal ProductCountry/RegionNo. of SamplesIncidence (%)Contamination Range (µg/kg)Mean/Median (µg/kg)Reference
Wheat KernelsFinland13100%640 - 3,500-[6][8]
Wheat & Wheat-BasedChina (Shandong)291--0.41 (average)[9][10]
Wheat KernelsChina7695.33%ND - 387.6737.69 (average)[11][12]
Baby FoodItaly-< 68%--[3]
PastaItaly-44%up to 106-[13]
Multi Cereal Baby FoodMediterranean-70.3%up to 1,100-[3]

ND: Not Detected

Table 2: Beauvericin (BEA) Contamination in Corn (Maize) and Corn-Based Products

Cereal ProductCountry/RegionNo. of SamplesIncidence (%)Contamination Range (µg/kg)Mean/Median (µg/kg)Reference
Corn & Corn-BasedChina (Shandong)15882.3%0.04 - 1,006.5665.26 (average)[9][10]
Corn KernelsChina (Shandong)7185.9%0.06 - 1,006.5646.96 (average)[9]
CornSoutheast Europe21068%--[14]
Corn KernelsCroatia (1996)10517.4%ND - 1,864393 (average)[15][16]
Corn KernelsCroatia (1997)104~1%up to 696-[16]
Fusarium-damaged Kernels---6,500 - 15,800-[17]
Healthy-looking Kernels---70 - 130-[17]

ND: Not Detected

Table 3: Beauvericin (BEA) Contamination in Rice

Cereal ProductCountry/RegionNo. of SamplesIncidence (%)Contamination Range (µg/kg)Mean/Median (µg/kg)Reference
Domestic RiceIran6540%ND - 0.47-[18][19][20]
RiceSpain--up to 11,780-[18]
RiceMorocco-75.7%up to 26,300-[18]
Red RiceItaly--7.51-[21]
Paddy RiceVietnam (2022)50>35%-~67.5 (average)[22]

ND: Not Detected

Experimental Protocols for Beauvericin Analysis

The accurate quantification of Beauvericin in cereal matrices requires robust analytical methods. The most widely accepted and utilized technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[23][24]

Sample Preparation and Extraction
  • Milling: Cereal samples are first ground to a fine powder to ensure homogeneity and increase the surface area for efficient extraction.

  • Extraction: A representative subsample (typically 5-25 g) is extracted with a solvent mixture, most commonly acetonitrile/water or methanol/water, often with a small percentage of formic acid to improve analyte ionization. The extraction is performed by vigorous shaking or blending for a specified period.

  • Centrifugation: The resulting slurry is centrifuged to separate the solid matrix from the liquid extract.

Extract Clean-up

A clean-up step is crucial to remove interfering matrix components (e.g., fats, pigments) that can suppress the analyte signal in the mass spectrometer.

  • Solid-Phase Extraction (SPE): The supernatant from the extraction step is passed through an SPE cartridge (e.g., C18, silica-based). Interfering compounds are retained on the sorbent while the analyte of interest is eluted.[11][12]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a salting-out liquid-liquid extraction followed by a dispersive SPE (d-SPE) clean-up step. It has become popular for multi-mycotoxin analysis due to its speed and efficiency.[24]

LC-MS/MS Quantification
  • Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of water and methanol or acetonitrile, both modified with an additive like formic acid or ammonium formate.

  • Mass Spectrometric Detection: The eluent from the LC column is directed to a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Beauvericin. Isotope-labeled internal standards are often used to correct for matrix effects and ensure accurate quantification.[13]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of Beauvericin in cereal samples.

Beauvericin_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Sample Cereal Sample Grinding Grinding & Homogenization Sample->Grinding Extraction Solvent Extraction (e.g., Acetonitrile/Water) Grinding->Extraction Centrifuge Centrifugation Extraction->Centrifuge Cleanup SPE or QuEChERS Centrifuge->Cleanup Crude Extract LCMS LC-MS/MS Analysis (HPLC/UHPLC + ESI-MS/MS) Cleanup->LCMS Purified Extract Data Data Processing & Quantification LCMS->Data

General workflow for Beauvericin analysis in cereals.
Signaling Pathway of Beauvericin-Induced Cytotoxicity

Beauvericin exerts its toxic effects primarily by acting as an ionophore, leading to a cascade of intracellular events that culminate in programmed cell death (apoptosis).[1][25]

Beauvericin_Toxicity_Pathway BEA Beauvericin (BEA) Membrane Cell Membrane Disruption (Ionophoric Action) BEA->Membrane Ca_Influx Increased Intracellular Ca²⁺ Membrane->Ca_Influx ROS Oxidative Stress (Increased ROS) Ca_Influx->ROS Mito Mitochondrial Stress (Cytochrome c release) Ca_Influx->Mito ROS->Mito Caspase Caspase Activation (e.g., Caspase-3) Mito->Caspase Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase->Apoptosis

Signaling pathway of Beauvericin-induced apoptosis.

References

Beauvericin's Ionophoric Activity and Effects on Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungal species, including Fusarium and Beauveria. Beyond its toxicological relevance in food and feed safety, BEA has garnered significant interest for its diverse biological activities, including anticancer, antimicrobial, and insecticidal properties. The primary mechanism underpinning these effects is its potent ionophoric activity. Beauvericin acts as a mobile ion carrier, forming lipophilic complexes with cations to facilitate their transport across otherwise impermeable biological membranes. This guide provides an in-depth review of Beauvericin's ionophoric properties, its consequential effects on cell membrane integrity and function, and the downstream cellular signaling pathways it modulates. Detailed experimental protocols for studying these phenomena are provided, alongside quantitative data and visual representations of key mechanisms to support further research and development.

Ionophoric Profile of Beauvericin

Beauvericin's unique cyclic structure, composed of alternating N-methyl-L-phenylalanyl and D-α-hydroxyisovaleryl residues, creates a central cavity capable of chelating various cations. This ion-complexing ability allows it to shuttle ions across lipid bilayers, disrupting the carefully maintained electrochemical gradients essential for cellular homeostasis.[1]

Ion Selectivity and Binding

Beauvericin exhibits a degree of selectivity in its binding and transport of cations. Its activity is most prominently associated with the transport of divalent cations, particularly calcium (Ca²⁺), and to a lesser extent, monovalent alkali metal ions.[2][3] While precise thermodynamic stability constants (log K) are not uniformly reported across the literature, experimental evidence points to a clear preference for certain ions, which is crucial for its biological effects. Cold ion trap infrared spectroscopy has revealed that Beauvericin binds Mg²⁺ and Ca²⁺ ions using six carbonyl oxygens within its central cavity, a configuration distinct from its binding to other alkaline earth metals. The ionophoric activity appears to be higher for K⁺ than for Na⁺.

Table 1: Summary of Beauvericin's Ion Selectivity and Transport Characteristics

IonBinding/Transport PreferenceMethod of ObservationReference
Ca²⁺ HighMeasurement of intracellular Ca²⁺ influx; Cytotoxicity assays with Ca²⁺ chelators.[2][3][4][5]
Mg²⁺ HighInfrared Spectroscopy.N/A
Ba²⁺ HighX-ray crystallography; ESI-IM-MS.N/A
K⁺ Moderate (Higher than Na⁺)Planar lipid bilayer conductance measurements.N/A
Na⁺ Moderate (Lower than K⁺)Planar lipid bilayer conductance measurements.N/A
Cs⁺ LowPlanar lipid bilayer conductance measurements.N/A
Li⁺ LowPlanar lipid bilayer conductance measurements.N/A
Mechanism of Ion Transport

Beauvericin functions as a mobile carrier ionophore. The proposed mechanism involves the following steps:

  • Complexation: BEA at the membrane interface binds a cation from the aqueous phase, with the polar carbonyl groups coordinating the ion.

  • Translocation: The exterior of the BEA-ion complex is lipophilic, allowing it to diffuse across the hydrophobic core of the lipid bilayer.

  • Decomplexation: At the opposite membrane interface, the ion is released into the aqueous environment.

  • Return: The free BEA molecule diffuses back to the original side to begin a new transport cycle.

This process effectively creates an ion-conducting pathway, disrupting cellular ion gradients.

Effects on Cell Membranes and Cellular Integrity

The primary consequence of Beauvericin's ionophoric activity is the uncontrolled influx of ions, particularly Ca²⁺, into the cytoplasm.[4][6] This disruption of ionic homeostasis is the initial trigger for a cascade of cytotoxic events.

Alteration of Membrane Permeability and Potential

By transporting cations across the cell membrane, Beauvericin increases the membrane's permeability. This leads to the depolarization of the mitochondrial membrane potential (MMP), a critical event in the initiation of apoptosis.[2][3] In plant cells, Beauvericin has been shown to cause significant membrane depolarization and leakage of K⁺ ions.

Induction of Oxidative Stress

The disruption of mitochondrial function and the influx of Ca²⁺ can lead to the overproduction of reactive oxygen species (ROS). This state of oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing significantly to Beauvericin-induced cytotoxicity.

Cytotoxicity and Apoptosis

Beauvericin is cytotoxic to a wide range of cell lines. The sustained increase in intracellular Ca²⁺ acts as a potent signaling molecule that activates apoptotic pathways.[4][5] Key hallmarks of Beauvericin-induced apoptosis include mitochondrial dysfunction, release of cytochrome c, activation of caspases (like caspase-3 and -7), and DNA fragmentation.[2]

Table 2: IC₅₀ Values of Beauvericin in Various Cell Lines

Cell LineCell TypeExposure TimeIC₅₀ (µM)Reference
HepG2 Human Hepatoma24 h12.5 ± 0.04N/A
48 h7.01 ± 0.05N/A
72 h5.5 ± 0.071N/A
SH-SY5Y Human Neuroblastoma24 h12N/A
48 h3.25N/A
A549 Human Lung Carcinoma72 h7.5 ± 0.4N/A
Caco-2 Human Colon Adenocarcinoma72 h3.0 ± 0.6N/A
Vero Monkey Kidney Epithelial24 h10.7 ± 3.7N/A

Modulation of Cellular Signaling Pathways

The ionophoric activity of Beauvericin triggers several downstream signaling cascades that ultimately determine the cell's fate. The influx of Ca²⁺ is a central node that leads to the activation and inhibition of multiple pathways.

Calcium-Mediated Apoptosis Pathway

The primary pathway initiated by Beauvericin is the Ca²⁺-dependent mitochondrial apoptosis pathway. The workflow begins with the disruption of Ca²⁺ homeostasis and culminates in programmed cell death.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol BEA Beauvericin MembraneChannel Ionophoric Action BEA->MembraneChannel Ca_ext Extracellular Ca²⁺ Ca_ext->MembraneChannel Influx Ca_int ↑ Intracellular Ca²⁺ MembraneChannel->Ca_int Mito Mitochondrion Ca_int->Mito Stress CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Workflow of Beauvericin-induced Ca²⁺-mediated apoptosis.
NF-κB and MAPK Signaling Pathways

Beauvericin also modulates key inflammatory and cell survival pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It has been shown to inhibit NF-κB activation, which can contribute to its pro-apoptotic and anti-inflammatory effects. Its effects on the MAPK pathway are more complex, involving the differential regulation of ERK, JNK, and p38 kinases depending on the cell type and context.

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway BEA Beauvericin Ca_int ↑ Intracellular Ca²⁺ BEA->Ca_int SrcSyk Src / Syk BEA->SrcSyk Inhibits MAPK MAPK Signaling Ca_int->MAPK p65p50 p65/p50 Nuclear Translocation SrcSyk->p65p50 Prevents NFkB_Activity NF-κB Activity p65p50->NFkB_Activity Inflammation Inflammatory Gene Expression NFkB_Activity->Inflammation ERK ERK Phosphorylation MAPK->ERK Modulates JNK JNK Phosphorylation MAPK->JNK Modulates CellResponse Cell Proliferation / Apoptosis ERK->CellResponse JNK->CellResponse

Modulation of NF-κB and MAPK pathways by Beauvericin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the ionophoric activity and cellular effects of Beauvericin.

Planar Lipid Bilayer (BLM) for Ion Transport Measurement

This electrophysiological technique measures the flow of ions across an artificial lipid membrane, allowing for the direct characterization of ionophore activity at the single-molecule level.

  • Materials:

    • Planar lipid bilayer chamber with two compartments (cis and trans) separated by a small aperture (50-250 µm).

    • Ag/AgCl electrodes.

    • Voltage-clamp amplifier.

    • Lipids (e.g., DPhPC or a POPC/POPE mixture) dissolved in an organic solvent (e.g., n-decane) to 25-30 mM.

    • Bathing solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2).

    • Beauvericin stock solution in ethanol or DMSO.

  • Procedure:

    • Chamber Setup: Assemble the bilayer chamber. Fill the trans compartment with bathing solution, ensuring a small droplet appears through the aperture. Then, fill the cis compartment.

    • Electrode Placement: Immerse one Ag/AgCl electrode in the cis compartment and the other in the trans compartment. Connect them to the amplifier's headstage.

    • Bilayer Formation: Using a fine brush or glass capillary, "paint" the lipid solution across the aperture. Monitor the capacitance until a stable bilayer is formed (characterized by a sharp increase in capacitance and electrical resistance).

    • Ionophore Addition: Add a small aliquot of the Beauvericin stock solution to the cis compartment to achieve the desired final concentration. Stir gently.

    • Data Recording: Apply a voltage potential across the membrane (e.g., +50 mV). Record the resulting ionic current. The current magnitude is proportional to the ion transport rate facilitated by Beauvericin.

    • Ion Selectivity: To determine selectivity, establish a salt gradient across the membrane (e.g., 150 mM KCl in cis, 15 mM KCl in trans). Measure the reversal potential (the voltage at which the net current is zero). Use the Goldman-Hodgkin-Katz (GHK) equation to calculate the permeability ratio of different ions.

Calcein Release/Quenching Assay for Membrane Permeability

This fluorescence-based assay measures changes in cell volume or membrane integrity due to ionophore-induced osmotic stress.

  • Materials:

    • Calcein-AM dye (cell-permeant, non-fluorescent).

    • Probenecid (anion transport inhibitor).

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

    • Fluorescence plate reader or microscope.

    • Adherent cells cultured in a 96-well black, clear-bottom plate.

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate to achieve ~90% confluency on the day of the experiment.

    • Dye Loading: Prepare a loading solution of 2-5 µM Calcein-AM and 1 mM probenecid in HBSS.

    • Remove culture medium from cells and add 100 µL of loading solution to each well.

    • Incubate for 30-60 minutes at 37°C to allow intracellular esterases to cleave Calcein-AM into fluorescent calcein, which is retained in the cytoplasm.

    • Washing: Gently wash the cells twice with HBSS containing probenecid to remove extracellular dye.

    • Treatment: Add Beauvericin at various concentrations to the wells.

    • Measurement: Immediately begin monitoring the fluorescence intensity (Ex/Em ~494/517 nm) over time.

    • Interpretation:

      • Permeability/Lysis: An increase in calcein release into the supernatant (measured separately) or a rapid decrease in cellular fluorescence indicates membrane lysis.

      • Ion Influx/Quenching: If an influx of quenching ions (like Co²⁺) is co-transported, a decrease in fluorescence can indicate ionophore activity.

Measurement of Mitochondrial Membrane Potential (MMP)

Cationic fluorescent dyes that accumulate in mitochondria based on their negative membrane potential are used to assess mitochondrial health.

  • Materials:

    • Fluorescent dyes: JC-1, TMRM, or TMRE.

    • FCCP (a protonophore used as a positive control for depolarization).

    • Flow cytometer or fluorescence microscope.

    • Cells in suspension or cultured on coverslips.

  • Procedure (using JC-1):

    • Cell Preparation: Treat cells with Beauvericin for the desired time and dose. Include a negative control (vehicle) and a positive control (FCCP).

    • Dye Staining: Incubate the cells with 5 µg/mL JC-1 dye for 15-30 minutes at 37°C.

    • Washing: Wash the cells with PBS to remove excess dye.

    • Analysis:

      • Healthy Cells (High MMP): JC-1 forms aggregates in the mitochondria, emitting red fluorescence (~590 nm).

      • Apoptotic/Unhealthy Cells (Low MMP): JC-1 remains as monomers in the cytoplasm, emitting green fluorescence (~529 nm).

    • Quantification: Use a flow cytometer or fluorescence microscope to measure the red and green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

TUNEL Assay for DNA Fragmentation

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects the DNA fragmentation characteristic of late-stage apoptosis.

  • Materials:

    • TUNEL assay kit (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP).

    • Paraformaldehyde (PFA) for fixation.

    • Permeabilization buffer (e.g., Triton X-100 or saponin).

    • Fluorescence microscope or flow cytometer.

  • Procedure:

    • Sample Preparation: Treat cells with Beauvericin. Harvest and fix the cells with 4% PFA for 15-30 minutes.

    • Permeabilization: Wash the cells and incubate with permeabilization buffer for 5-15 minutes on ice. This allows the labeling reagents to enter the nucleus.

    • Labeling Reaction: Wash the cells and resuspend them in the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

    • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light. The TdT enzyme will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

    • Detection:

      • If using directly labeled dUTPs (e.g., FITC-dUTP), wash the cells and proceed to analysis.

      • If using indirectly labeled dUTPs (e.g., Br-dUTP), incubate with a fluorescently-labeled antibody against the label (e.g., FITC-anti-Br-dU).

    • Analysis: Analyze the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence intensity indicates a higher degree of DNA fragmentation and apoptosis.

Conclusion and Future Directions

Beauvericin's potent ionophoric activity, primarily its ability to induce a massive influx of extracellular calcium, is the cornerstone of its biological effects. This initial event at the cell membrane triggers a cascade of downstream effects, including mitochondrial dysfunction, oxidative stress, and the modulation of critical signaling pathways like NF-κB and MAPK, ultimately leading to apoptotic cell death. The quantitative data on its cytotoxicity and the detailed methodologies provided herein offer a robust framework for researchers in toxicology, pharmacology, and drug development.

Future research should focus on obtaining precise ion binding and transport kinetics to build more accurate predictive models of its activity. Furthermore, elucidating the complex crosstalk between the signaling pathways it modulates will be critical for harnessing its therapeutic potential, particularly in the development of novel anticancer agents or as a tool to sensitize resistant cells to existing therapies. A deeper understanding of its structure-activity relationship could also pave the way for the design of synthetic ionophores with enhanced selectivity and efficacy.

References

An In-Depth Technical Guide to the Biosynthesis Pathway of Beauvericin in Fusarium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant interest in the scientific community due to its diverse biological activities, including insecticidal, antimicrobial, and cytotoxic properties. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and mitigating its toxic effects in agriculture and food safety. This technical guide provides a comprehensive overview of the Beauvericin biosynthesis pathway in Fusarium, detailing the genetic machinery, enzymatic processes, and regulatory networks. It includes a compilation of quantitative data, detailed experimental protocols for key research methodologies, and visual diagrams of the involved pathways to facilitate a deeper understanding and further investigation into this fascinating secondary metabolite.

Introduction

Beauvericin is a non-ribosomally synthesized cyclic hexadepsipeptide with the structure cyclo-(D-α-hydroxyisovaleryl-N-methyl-L-phenylalanyl)₃. First isolated from the entomopathogenic fungus Beauveria bassiana, it is also a significant secondary metabolite produced by numerous species within the genus Fusarium, including F. proliferatum, F. fujikuroi, and F. subglutinans.[1][2][3] Its unique structure and potent biological activities have made it a subject of intense research, with potential applications in medicine as an anticancer and antimicrobial agent, as well as in agriculture as a biopesticide.[4][5] This guide aims to provide a detailed technical overview of the Beauvericin biosynthesis pathway in Fusarium, catering to researchers and professionals in the fields of mycology, natural product chemistry, and drug development.

The Beauvericin Biosynthesis Gene Cluster

The biosynthesis of Beauvericin in Fusarium is orchestrated by a set of genes organized in a contiguous cluster. The core of this cluster is the gene encoding Beauvericin Synthetase, a large multifunctional enzyme belonging to the non-ribosomal peptide synthetase (NRPS) family.[6][7]

In Fusarium proliferatum, this gene cluster is referred to as the fpBeas cluster.[1][2][8] A key gene within this cluster, apart from the NRPS, is the one encoding a 2-ketoisovalerate reductase (KIVR).[9] This enzyme is essential for the synthesis of one of the two precursors of Beauvericin, D-α-hydroxyisovaleric acid.[9]

The Biosynthetic Pathway

The synthesis of Beauvericin is a multi-step process that begins with the production of its two primary precursors: L-phenylalanine and D-α-hydroxyisovaleric acid.

Precursor Synthesis
  • L-phenylalanine: This proteinogenic amino acid is derived from the shikimate pathway, a common metabolic route in fungi and plants.

  • D-α-hydroxyisovaleric acid (D-Hiv): This α-hydroxy acid is synthesized from the branched-chain amino acid L-valine. The final step in this conversion is catalyzed by the NADPH-dependent 2-ketoisovalerate reductase (KIVR), which reduces 2-ketoisovalerate to D-Hiv.[9]

Non-Ribosomal Peptide Synthesis

The core of Beauvericin biosynthesis is the assembly of the cyclic hexadepsipeptide by Beauvericin Synthetase (BEAS). This large, modular enzyme catalyzes the iterative condensation of three molecules of D-Hiv and three molecules of N-methyl-L-phenylalanine. The process can be broken down into the following key steps, which are typical for NRPS enzymes:

  • Adenylation (A-domain): The A-domain selects and activates the specific substrates (D-Hiv and L-phenylalanine) by converting them into their corresponding adenylates using ATP.

  • Thiolation (T-domain or PCP): The activated substrates are then transferred to the phosphopantetheinyl arm of the thiolation domain (also known as the peptidyl carrier protein or PCP domain), forming a thioester bond.

  • N-methylation (M-domain): The L-phenylalanine residue attached to the T-domain is N-methylated by an integrated N-methyltransferase domain, using S-adenosylmethionine (SAM) as the methyl group donor.

  • Condensation (C-domain): The C-domain catalyzes the formation of an ester bond between the carboxyl group of D-Hiv and the amino group of N-methyl-L-phenylalanine.

  • Iteration and Cyclization (Te-domain): This process is repeated three times to form a linear hexadepsipeptide. The final cyclization and release of the Beauvericin molecule are catalyzed by the thioesterase (Te) domain.

Beauvericin_Biosynthesis_Pathway cluster_precursors Precursor Synthesis cluster_nrps Non-Ribosomal Peptide Synthesis (Beauvericin Synthetase - BEAS) L-Valine L-Valine 2-Ketoisovalerate 2-Ketoisovalerate D-Hiv D-α-hydroxyisovaleric acid L-Phenylalanine L-Phenylalanine Shikimate_Pathway Shikimate Pathway Activation Substrate Activation (A-domain) Thiolation Thiolation (T-domain) N-methylation N-methylation (M-domain) Condensation Condensation (C-domain) Iteration Iteration & Cyclization (Te-domain) Beauvericin Beauvericin

Figure 1: Beauvericin Biosynthesis Pathway in Fusarium species.

Regulation of Beauvericin Biosynthesis

The production of Beauvericin in Fusarium is tightly regulated at the transcriptional level, involving both global and pathway-specific regulatory elements. In Fusarium fujikuroi, the regulation of the Beauvericin gene cluster is intricately linked to chromatin remodeling.

Key regulatory factors include:

  • Hda1: A histone deacetylase that acts as a repressor of the Beauvericin gene cluster. Deletion of the hda1 gene leads to a significant increase in Beauvericin production.[10]

  • Kmt6: An H3K27 methyltransferase that also functions as a repressor. Knockdown of kmt6 results in elevated expression of the Beauvericin biosynthesis genes.[10][11]

  • Bea4: A putative cluster-specific transcription factor that appears to act as a repressor.[10]

  • Yy1: A homolog of the global mammalian transcription factor Yin Yang 1, which also contributes to the repression of the Beauvericin cluster.[10]

The interplay between these regulators and histone modifications, specifically the balance between the repressive H3K27 trimethylation (H3K27me3) and the activating H3K27 acetylation (H3K27ac), dictates the expression level of the Beauvericin biosynthesis genes.

Beauvericin_Regulation cluster_repressors Repressors cluster_histone Histone Modifications Hda1 Hda1 H3K27ac H3K27 Acetylation (Activation) Hda1->H3K27ac deacetylates Kmt6 Kmt6 H3K27me3 H3K27 Trimethylation (Repression) Kmt6->H3K27me3 methylates Bea4 Bea4 BEA_Cluster Beauvericin Gene Cluster (fpBeas) Bea4->BEA_Cluster represses Yy1 Yy1 Yy1->BEA_Cluster represses H3K27ac->BEA_Cluster activates H3K27me3->BEA_Cluster represses Beauvericin_Production Beauvericin Production BEA_Cluster->Beauvericin_Production leads to

Figure 2: Regulatory Network of Beauvericin Biosynthesis in Fusarium fujikuroi.

Data Presentation

Table 1: Beauvericin Production in Various Fusarium Species
Fusarium SpeciesStrainSubstrateBeauvericin YieldReference
F. proliferatumKSU 4854Potato Dextrose AgarBoth Enniatins and Beauvericin produced[8]
F. fujikuroiMultiple strainsPotato Dextrose AgarBoth Enniatins and Beauvericin produced[8]
F. subglutinansMultiple strainsCorn Grits140 - 700 mg/kg[12]
F. sacchari46 isolatesCorn GritsAll isolates produced Beauvericin[1][13]
F. oxysporumITEM-2470Maize Kernels3200 µg/g[14]
F. sambucinum12 of 14 isolatesMaize Kernels2 - 230 µg/g[3]
F. poae4 of 4 isolatesMaize KernelsTraces - 63 µg/g[2][3]
F. concentricumKSU 10828Corn Grits720 µg/g
F. tardicrescensNFCCI 5201Fusarium Defined Medium15.82 mg/g of biomass[15]

Note: Production levels can vary significantly based on the strain, culture conditions, and substrate used.

Table 2: Enzyme Kinetic Parameters
EnzymeOrganismSubstrateKmVmaxReference
2-Ketoisovalerate Reductase (KivRFp)Fusarium proliferatum2-KetoisovalerateHigh affinity (specific value not reported)-[8]
Aldo-Keto Reductase (AKR18A1)Sphingomonas sp.3-oxo-DON167.6 ± 21.4 µM1.9 ± 0.1 U/mg[4]

Experimental Protocols

Gene Disruption via Homologous Recombination in Fusarium

This protocol provides a general framework for gene disruption. Specific details may need to be optimized for the target gene and Fusarium species.

Objective: To create a knockout mutant of a target gene involved in Beauvericin biosynthesis.

Principle: A disruption cassette containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by sequences homologous to the regions upstream (5' flank) and downstream (3' flank) of the target gene is introduced into the fungal protoplasts. Homologous recombination leads to the replacement of the target gene with the disruption cassette.

Materials:

  • Fusarium wild-type strain

  • Plasmids for cloning (e.g., pUC19)

  • Hygromycin B phosphotransferase gene (hph) cassette

  • Restriction enzymes

  • T4 DNA Ligase

  • PCR reagents and primers for amplifying flanking regions and for verification

  • Protoplasting enzymes (e.g., Driselase, Lysing Enzymes from Trichoderma harzianum)

  • PEG solution (e.g., 60% PEG 4000)

  • Regeneration medium (e.g., Potato Dextrose Agar supplemented with sucrose)

  • Selective medium (Regeneration medium with hygromycin B)

Procedure:

  • Construct the Gene Disruption Cassette:

    • Amplify the ~1-1.5 kb 5' and 3' flanking regions of the target gene from Fusarium genomic DNA using high-fidelity PCR.

    • Clone the amplified flanks on either side of the hph cassette in a suitable plasmid vector.

    • Verify the final construct by restriction digestion and sequencing.

    • Amplify the entire disruption cassette (5' flank - hph - 3' flank) by PCR for transformation.

  • Prepare Fusarium Protoplasts:

    • Grow the wild-type strain in liquid medium (e.g., Potato Dextrose Broth) for 2-3 days.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.7 M NaCl).

    • Resuspend the mycelia in the osmotic stabilizer containing the protoplasting enzymes.

    • Incubate with gentle shaking until a sufficient number of protoplasts are released (monitor microscopically).

    • Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.

    • Wash the protoplasts with the osmotic stabilizer and then with STC buffer (Sorbitol, Tris-HCl, CaCl₂).

    • Resuspend the protoplasts in STC buffer to a final concentration of 10⁷-10⁸ protoplasts/mL.

  • Protoplast Transformation:

    • Mix the protoplast suspension with the purified gene disruption cassette DNA.

    • Add PEG solution and incubate at room temperature.

    • Plate the transformation mixture onto regeneration medium in soft agar overlay.

    • Incubate until mycelia start to regenerate.

    • Overlay with selective medium containing hygromycin B.

    • Incubate until resistant colonies appear.

  • Verification of Transformants:

    • Isolate genomic DNA from the hygromycin-resistant colonies.

    • Perform PCR analysis with primers specific to the target gene, the hph gene, and regions outside the integration site to confirm the homologous recombination event.

    • Southern blot analysis can be performed for further confirmation.

Gene_Disruption_Workflow Start Start Construct 1. Construct Gene Disruption Cassette (5' flank - hph - 3' flank) Start->Construct Protoplast 2. Prepare Fusarium Protoplasts Construct->Protoplast Transform 3. Protoplast Transformation with Disruption Cassette Protoplast->Transform Select 4. Selection on Hygromycin Medium Transform->Select Verify 5. Verify Transformants (PCR, Southern Blot) Select->Verify End Gene Knockout Mutant Verify->End

Figure 3: Experimental Workflow for Gene Disruption in Fusarium.

Quantification of Beauvericin using HPLC-MS/MS

Objective: To accurately quantify the amount of Beauvericin produced by a Fusarium culture.

Principle: Beauvericin is extracted from the fungal culture (mycelia and/or liquid medium) using an organic solvent. The extract is then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a tandem Mass Spectrometer (MS/MS). The separation is achieved on a C18 column, and detection is performed using electrospray ionization (ESI) in positive mode, monitoring specific precursor-to-product ion transitions for Beauvericin.

Materials:

  • Fusarium culture

  • Beauvericin standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)

  • HPLC system with a C18 column

  • Tandem mass spectrometer with an ESI source

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize a known amount of fungal mycelia or take a defined volume of the culture filtrate.

    • Extract with acetonitrile or a mixture of acetonitrile and methanol, often with the addition of a small amount of water.[1][12]

    • Shake or sonicate the mixture to ensure efficient extraction.

    • Centrifuge to pellet the solids and collect the supernatant.

    • For cleaner samples, the extract can be passed through an SPE cartridge.

  • HPLC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

      • Mobile Phase: A gradient of water and acetonitrile, both often containing a modifier like 0.1% formic acid or 5 mM ammonium acetate.

      • Flow Rate: Typically 0.2-0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion: [M+H]⁺ for Beauvericin (m/z 784.4).

      • Product Ions: Monitor at least two characteristic product ions (e.g., m/z 262.1, 523.3).[12]

  • Quantification:

    • Prepare a calibration curve using a series of dilutions of the Beauvericin standard.

    • Analyze the samples and the standards under the same HPLC-MS/MS conditions.

    • Calculate the concentration of Beauvericin in the samples by comparing their peak areas to the calibration curve.

Chromatin Immunoprecipitation (ChIP) for Studying Protein-DNA Interactions

Objective: To determine if a specific regulatory protein (e.g., a transcription factor) binds to the promoter region of a Beauvericin biosynthesis gene in vivo.

Principle: Proteins are cross-linked to DNA in vivo using formaldehyde. The chromatin is then sheared into small fragments. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR using primers specific to the putative binding site.

Materials:

  • Fusarium culture

  • Formaldehyde

  • Glycine

  • Lysis buffers

  • Sonciator or micrococcal nuclease

  • Antibody specific to the target protein

  • Protein A/G magnetic beads or agarose

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • qPCR reagents and primers for the target promoter region and a negative control region

Procedure:

  • Cross-linking and Cell Lysis:

    • Treat the Fusarium culture with formaldehyde to cross-link proteins to DNA.

    • Quench the cross-linking reaction with glycine.

    • Harvest the mycelia and lyse the cells to release the nuclei.

  • Chromatin Shearing:

    • Isolate the nuclei and resuspend in a suitable buffer.

    • Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion with micrococcal nuclease.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the target protein.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the protein-DNA complexes from the beads.

    • Reverse the cross-links by heating in the presence of a high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • DNA Purification and Analysis:

    • Purify the DNA using a standard DNA purification kit.

    • Perform qPCR with primers designed to amplify the specific promoter region of interest and a negative control region (a gene desert or a gene not expected to be regulated by the target protein).

    • Calculate the enrichment of the target promoter region in the immunoprecipitated sample relative to the input and the negative control.

ChIP_Workflow Start Start Crosslink 1. In vivo Cross-linking (Formaldehyde) Start->Crosslink Shear 2. Chromatin Shearing (Sonication/Enzymatic) Crosslink->Shear IP 3. Immunoprecipitation (Specific Antibody) Shear->IP Reverse 4. Reverse Cross-linking & DNA Purification IP->Reverse qPCR 5. qPCR Analysis (Target vs. Control Region) Reverse->qPCR End Protein-DNA Interaction Data qPCR->End

Figure 4: Experimental Workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

The biosynthesis of Beauvericin in Fusarium species is a complex and highly regulated process, centered around a non-ribosomal peptide synthetase. A thorough understanding of this pathway, from the precursor supply to the intricate regulatory networks, is paramount for both exploiting the beneficial properties of Beauvericin and controlling its production as a mycotoxin. This technical guide provides a foundational resource for researchers, offering a synthesis of the current knowledge, quantitative data, and detailed experimental methodologies to guide future research in this exciting field. Further investigations into the precise enzymatic mechanisms, the interplay of regulatory factors, and the development of robust genetic engineering tools will undoubtedly unlock the full potential of Beauvericin and its producing organisms.

References

Beauvericin-13C45 supplier and purchasing information for research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Supplier and Purchasing Information

Beauvericin-13C45 is a specialized chemical primarily used in research settings, often as an internal standard for analytical quantification. The following table summarizes the available purchasing information from identified suppliers. Please note that pricing is often available only upon request.

SupplierCatalog NumberPurityAvailable FormatMolecular Weight
MedChemExpressHY-N6739S≥99% (HPLC)Not specified828.62
AchemtekMSK7258C45-25A98+%25 µg/mL in acetonitrile828.62
PribolabHWSTD#4111UNot specified25 µg/mL in acetonitrileNot specified

Technical Data and Properties

This compound is the uniformly labeled stable isotope of Beauvericin, with all 45 carbon atoms replaced by Carbon-13. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-mass spectrometry (LC-MS), by allowing for differentiation from the naturally occurring analyte.

Molecular Formula: ¹³C₄₅H₅₇N₃O₉

Biological Activity and Signaling Pathways of Beauvericin

While this compound is primarily used as an analytical standard, its biological activity is presumed to be identical to that of unlabeled Beauvericin. Beauvericin is a cyclic hexadepsipeptide mycotoxin known for its diverse biological effects, including insecticidal, antimicrobial, and cytotoxic properties. For researchers using the labeled compound, understanding the mechanism of action of the parent compound is critical.

Apoptosis Induction

Beauvericin is a potent inducer of apoptosis in various cell lines.[1][2][3] Its pro-apoptotic effects are mediated through multiple signaling cascades, primarily initiated by its ionophoric activity, which disrupts intracellular calcium homeostasis.[1][3][4]

Beauvericin_Apoptosis_Pathway beauvericin Beauvericin ca_influx Increased Intracellular Ca2+ beauvericin->ca_influx ros ROS Generation ca_influx->ros mito Mitochondrial Dysfunction ca_influx->mito ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Beauvericin-induced apoptotic signaling pathway.

PI3K/AKT Pathway Inhibition

Beauvericin has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1] This pathway is crucial for cell survival and proliferation, and its inhibition by Beauvericin contributes to its anti-cancer properties.

Beauvericin_PI3K_AKT_Pathway beauvericin Beauvericin pi3k PI3K beauvericin->pi3k Inhibits akt AKT pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival

Caption: Inhibition of the PI3K/AKT pathway by Beauvericin.

Modulation of MAPK and NF-κB Signaling

Beauvericin also modulates the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][5] It can induce the phosphorylation of JNK and p38 while inhibiting ERK phosphorylation, and it also suppresses NF-κB activation, further contributing to its cytotoxic effects.[5]

Beauvericin_MAPK_NFkB_Pathway beauvericin Beauvericin jnk_p38 JNK / p38 beauvericin->jnk_p38 Activates erk ERK beauvericin->erk Inhibits nfkb NF-κB beauvericin->nfkb Inhibits apoptosis Apoptosis jnk_p38->apoptosis inflammation Inflammation nfkb->inflammation

Caption: Modulation of MAPK and NF-κB signaling by Beauvericin.

Experimental Protocols: General Guidance

Detailed experimental protocols for the application of this compound are not widely published. However, based on its nature as a stable isotope-labeled internal standard, its primary application is in quantitative analysis using LC-MS or GC-MS.

General Workflow for Quantification using this compound

The following diagram illustrates a general workflow for the use of this compound as an internal standard in a typical quantitative bioanalytical method.

Experimental_Workflow sample_prep Sample Preparation (e.g., cell lysate, plasma) add_is Spike with This compound (Internal Standard) sample_prep->add_is extraction Analyte Extraction (e.g., SPE, LLE) add_is->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms quantification Quantification (Ratio of Analyte to IS) lc_ms->quantification

Caption: General workflow for using this compound as an internal standard.

Key Considerations for Method Development:

  • Concentration of Internal Standard: The concentration of this compound should be optimized to be within the linear range of the instrument's detector and comparable to the expected concentration of the unlabeled Beauvericin in the samples.

  • Matrix Effects: It is crucial to evaluate potential matrix effects that may differentially affect the ionization of the analyte and the internal standard.

  • Chromatographic Separation: The LC method should be developed to ensure baseline separation of Beauvericin from other matrix components, although co-elution with its labeled counterpart is expected and desired.

  • Mass Spectrometry Parameters: The mass spectrometer should be tuned for optimal detection of both the parent and product ions of Beauvericin and this compound. Multiple Reaction Monitoring (MRM) is the most common scan mode for quantification.

This guide provides a foundational understanding of this compound for research purposes. Researchers are encouraged to consult the technical data sheets from their chosen supplier for more specific information and to develop and validate their own experimental protocols based on the general principles outlined here.

References

The Antimicrobial Spectrum of Beauvericin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin, a cyclic hexadepsipeptide mycotoxin produced by various fungal species, has garnered significant attention for its diverse biological activities. This technical guide provides an in-depth overview of the antifungal and antibacterial spectrum of Beauvericin, with a focus on its quantitative antimicrobial efficacy, the experimental protocols for its evaluation, and the underlying molecular mechanisms of action. Detailed data is presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its bioactivity. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

Beauvericin is a secondary metabolite produced by fungi of the genera Beauveria, Fusarium, and others.[1] Its structure consists of three N-methyl-phenylalanyl and three D-hydroxy-isovaleryl residues in an alternating sequence.[2] While initially investigated for its insecticidal properties, a growing body of research has highlighted its potent antibacterial and antifungal activities. This guide consolidates the current knowledge on Beauvericin's antimicrobial spectrum, providing a technical foundation for further research and development.

Antibacterial Spectrum of Beauvericin

Beauvericin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism of its antibacterial action is distinct from many conventional antibiotics, as it does not primarily target the bacterial cell wall.[1] Instead, it is believed to disrupt cellular processes by acting on organelles or enzyme systems.[1]

Quantitative Antibacterial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Beauvericin against various bacterial species as reported in the literature.

Bacterial Species Gram Stain MIC (µM) MIC (µg/mL) Reference
Staphylococcus aureusPositive3.91~3.06[3][4][5][6]
Bacillus subtilisPositive-18.4 - 70.7[1]
Staphylococcus haemolyticusPositive-18.4 - 70.7[1]
Escherichia coliNegative62.5~48.9[3][4][5][6]
Pseudomonas lachrymansNegative-18.4 - 70.7[1]
Agrobacterium tumefaciensNegative-18.4 - 70.7[1]
Xanthomonas vesicatoriaNegative-18.4 - 70.7[1]

Note: Conversion from µM to µg/mL is approximated using the molecular weight of Beauvericin (~783.9 g/mol ). Actual values may vary slightly based on the specific experimental conditions.

Antifungal Spectrum of Beauvericin

While Beauvericin is a fungal metabolite, it exhibits interesting antifungal properties, particularly in combination with other antifungal agents. On its own, its antifungal activity can be limited against certain fungal species. However, it has been shown to act synergistically with azole antifungals, potentiating their efficacy against resistant strains.[7][8]

Quantitative Antifungal Data

The antifungal activity of Beauvericin, especially its synergistic effects, is a promising area of research.

Fungal Species Beauvericin MIC (µM) Synergistic Effect with Azoles Reference
Candida albicans>250 (alone)Synergistic with fluconazole and miconazole[3][4][5][6][9]
Candida glabrata-Synergistic with fluconazole[7]
Fusarium graminearumActive (exact MIC variable)-[10]

Note: The high MIC of Beauvericin alone against C. albicans highlights the importance of its synergistic activity.

Mechanism of Antimicrobial Action

The primary mechanism of Beauvericin's bioactivity is its ability to act as an ionophore, disrupting ion homeostasis across cellular membranes. This leads to a cascade of downstream events culminating in cell death.

Induction of Calcium Influx

A key event in Beauvericin's mechanism of action is the induction of an influx of extracellular calcium (Ca2+) into the cytoplasm.[1] This disruption of Ca2+ homeostasis is a central trigger for its cytotoxic effects.

Mitochondrial Dysfunction and Apoptosis

The elevated intracellular Ca2+ levels lead to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential.[11] This, in turn, triggers the mitochondrial pathway of apoptosis, involving the release of cytochrome c and the activation of caspases.[2][11]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Beauvericin-induced apoptosis.

Beauvericin_Signaling_Pathway beauvericin Beauvericin cell_membrane Cell Membrane beauvericin->cell_membrane ca_channel Ca2+ Channel (Ionophoric Action) cell_membrane->ca_channel ca_influx Increased Intracellular Ca2+ ca_channel->ca_influx Facilitates mitochondrion Mitochondrion ca_influx->mitochondrion Targets mmp_loss Loss of Mitochondrial Membrane Potential mitochondrion->mmp_loss cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Beauvericin-induced apoptotic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Beauvericin's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.[12]

Objective: To determine the lowest concentration of Beauvericin that inhibits the visible growth of a microorganism.

Materials:

  • Beauvericin stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Sterile pipette and tips

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the Beauvericin stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well (except for a sterility control well) with 100 µL of the standardized microorganism suspension. This will result in a final volume of 200 µL per well and a 1:2 dilution of the Beauvericin concentrations.

  • Include a positive control (microorganism in broth without Beauvericin) and a negative control (broth only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm (OD600) with a microplate reader. The MIC is the lowest concentration that inhibits visible growth.[10]

MIC_Workflow start Start prepare_beauvericin Prepare Serial Dilutions of Beauvericin in 96-well Plate start->prepare_beauvericin prepare_inoculum Prepare Standardized Microorganism Inoculum start->prepare_inoculum inoculate Inoculate Wells with Microorganism Suspension prepare_beauvericin->inoculate prepare_inoculum->inoculate incubate Incubate Plate at Optimal Conditions inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Experimental workflow for MIC determination.
Measurement of Intracellular Calcium Influx

This protocol utilizes the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular Ca2+ concentration.[13][14]

Objective: To quantify the increase in intracellular calcium levels in fungal or bacterial cells upon exposure to Beauvericin.

Materials:

  • Fungal or bacterial cell suspension

  • Beauvericin solution

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127 (to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorometric microplate reader or fluorescence microscope

Procedure:

  • Wash the cells and resuspend them in the loading buffer containing Fluo-4 AM and Pluronic F-127.

  • Incubate the cells to allow for dye loading into the cytoplasm.

  • Wash the cells to remove extracellular dye.

  • Resuspend the cells in the assay buffer.

  • Add the Beauvericin solution to the cell suspension.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex/Em ~494/516 nm).

  • Monitor the change in fluorescence over time to observe the influx of calcium.

Calcium_Influx_Workflow start Start cell_prep Prepare Cell Suspension start->cell_prep dye_loading Load Cells with Fluo-4 AM cell_prep->dye_loading wash Wash to Remove Extracellular Dye dye_loading->wash add_beauvericin Add Beauvericin Solution wash->add_beauvericin measure_fluorescence Measure Fluorescence (Ex/Em ~494/516 nm) add_beauvericin->measure_fluorescence analyze Analyze Change in Fluorescence Over Time measure_fluorescence->analyze end End analyze->end

References

Methodological & Application

Application Note: Protocol for Using Beauvericin-¹³C₄₅ as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauvericin, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is a contaminant of concern in cereals and other agricultural commodities. Accurate quantification of Beauvericin is crucial for food safety and toxicology studies. The use of a stable isotope-labeled internal standard, such as Beauvericin-¹³C₄₅, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis. This approach effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[1][2][3][4] This application note provides a detailed protocol for the quantification of Beauvericin in a cereal matrix using Beauvericin-¹³C₄₅ as an internal standard.

Experimental Protocols

This protocol is designed for the analysis of Beauvericin in a ground cereal matrix (e.g., maize, wheat, or rice flour).

Materials and Reagents
  • Beauvericin standard (certified reference material)

  • Beauvericin-¹³C₄₅ internal standard (certified reference material)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • 0.22 µm syringe filters (PTFE)

Sample Preparation
  • Weighing: Accurately weigh 5 g of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

  • Fortification: Add a known amount of Beauvericin-¹³C₄₅ internal standard solution to the sample. The concentration of the internal standard should be chosen to be in the mid-range of the calibration curve.

  • Extraction: Add 20 mL of acetonitrile/water (80:20, v/v) to the tube.

  • Homogenization: Cap the tube and vortex vigorously for 1 minute. Then, shake on a mechanical shaker for 60 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Transfer an aliquot of the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Dilution (if necessary): If high concentrations of Beauvericin are expected, the extract can be diluted with the initial mobile phase composition.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

ParameterCondition
Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium formate and 0.1% formic acid
Gradient Start with 95% A, hold for 1 min, then ramp to 5% A over 8 min, hold for 2 min, and return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) System:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 350 °C
Capillary Voltage 3.5 kV
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)Collision Energy (eV)
Beauvericin784.4 [M+H]⁺ / 806.4 [M+Na]⁺ / 801.5 [M+NH₄]⁺262.1523.2Optimized for instrument
Beauvericin-¹³C₄₅829.4 [M+H]⁺ / 851.4 [M+Na]⁺ / 846.5 [M+NH₄]⁺272.1557.2Optimized for instrument

Note: The choice of precursor ion ([M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺) should be based on which adduct provides the most stable and intense signal on the specific instrument used. The addition of ammonium formate to the mobile phase generally promotes the formation of the [M+NH₄]⁺ adduct.[5]

Calibration and Quantification

Prepare a series of calibration standards by spiking known amounts of the Beauvericin certified reference material into a solvent mixture identical to the mobile phase. Add a constant amount of Beauvericin-¹³C₄₅ internal standard to each calibration standard and to the prepared samples. Construct a calibration curve by plotting the ratio of the peak area of Beauvericin to the peak area of Beauvericin-¹³C₄₅ against the concentration of Beauvericin. The concentration of Beauvericin in the samples is then calculated using the regression equation from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained from method validation studies for Beauvericin analysis in cereal matrices.

Table 1: Recovery and Matrix Effect

MatrixSpiking Level (µg/kg)Recovery (%)Matrix Effect (%)
Maize1095-15 (Suppression)
Maize5098-12 (Suppression)
Wheat1092-20 (Suppression)
Wheat5096-18 (Suppression)
Rice1097-10 (Suppression)
Rice50101-8 (Suppression)

Note: The use of Beauvericin-¹³C₄₅ as an internal standard effectively corrects for these matrix effects, leading to accurate quantification.[1][2]

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

ParameterValue
Linearity (R²) > 0.995
LOD (µg/kg) 0.1 - 0.5
LOQ (µg/kg) 0.3 - 1.5

Data compiled from various studies on Beauvericin analysis in cereals.[6][7][8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh 1. Weigh 5g of Cereal Sample spike 2. Spike with Beauvericin-13C45 weigh->spike extract 3. Add 20mL Acetonitrile/Water & Shake for 60 min spike->extract centrifuge 4. Centrifuge at 4000 rpm extract->centrifuge filter 5. Filter Supernatant (0.22 µm PTFE) centrifuge->filter lc 6. LC Separation (C18 Column) filter->lc ms 7. MS/MS Detection (Positive ESI, MRM) lc->ms integrate 8. Peak Integration ms->integrate calibrate 9. Calibration Curve (Peak Area Ratio vs. Conc.) integrate->calibrate quantify 10. Quantification calibrate->quantify

Caption: Experimental workflow for the quantification of Beauvericin.

fragmentation_pathway cluster_structures Chemical Structures cluster_fragmentation MS/MS Fragmentation beauvericin Beauvericin (C₄₅H₅₇N₃O₉) M.W. 783.95 precursor Precursor Ion [M+H]⁺ m/z 784.4 beauvericin_13c45 Beauvericin-¹³C₄₅ (¹³C₄₅H₅₇N₃O₉) M.W. 828.95 fragment1 Product Ion 1 m/z 262.1 precursor->fragment1 Loss of C₂₅H₃₅N₂O₅ fragment2 Product Ion 2 m/z 523.2 precursor->fragment2 Loss of C₁₀H₁₁NO₂

Caption: Structure and fragmentation of Beauvericin.

Conclusion

The use of Beauvericin-¹³C₄₅ as an internal standard provides a robust and reliable method for the quantification of Beauvericin in complex matrices such as cereals. The protocol outlined in this application note, combined with the use of LC-MS/MS, offers high sensitivity, specificity, and accuracy, making it suitable for routine monitoring, research, and regulatory compliance. The internal standard effectively mitigates matrix-induced signal suppression or enhancement, ensuring data quality and confidence in the analytical results.

References

Application Note: Stable Isotope Dilution Assay for Accurate Quantification of Beauvericin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and highly accurate method for the quantification of the mycotoxin Beauvericin (BEA) in various matrices, particularly cereals and animal feed, using a stable isotope dilution assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as ¹³C-Beauvericin or ¹⁵N-Beauvericin, effectively compensates for matrix effects and variations during sample preparation, leading to superior accuracy and precision compared to conventional methods.[1][2] Detailed protocols for sample preparation, LC-MS/MS analysis, and data processing are provided for researchers, scientists, and drug development professionals.

Introduction

Beauvericin is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species that contaminate cereals and other agricultural commodities.[3] Its presence in the food and feed chain poses a potential risk to human and animal health. Accurate quantification of Beauvericin is crucial for food safety monitoring, toxicological studies, and risk assessment.

Stable Isotope Dilution Assay (SIDA) is the gold standard for quantitative analysis by mass spectrometry.[4] This technique involves the addition of a known amount of a stable isotope-labeled analogue of the analyte (e.g., ¹³C or ¹⁵N labeled Beauvericin) to the sample at the beginning of the analytical procedure.[2] Since the labeled internal standard has nearly identical physicochemical properties to the native analyte, it co-behaves through extraction, cleanup, and chromatographic separation, effectively correcting for any analyte loss or signal suppression/enhancement caused by the sample matrix.[1][2] This results in highly accurate and precise quantification.

This application note provides a comprehensive protocol for the analysis of Beauvericin using SIDA LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the stable isotope dilution assay of Beauvericin is depicted below.

Beauvericin SIDA Workflow Experimental Workflow for Beauvericin Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Weighing (e.g., 5g ground cereal) Spiking Spiking with ¹³C-Beauvericin IS Sample->Spiking Add known amount of IS Extraction Solvent Extraction (e.g., Acetonitrile/Water) Spiking->Extraction Vortex/Shake Cleanup Sample Cleanup (e.g., SPE or QuEChERS) Extraction->Cleanup Centrifuge & collect supernatant LC UHPLC Separation (C18 Column) Cleanup->LC Evaporate & reconstitute MS Tandem MS Detection (ESI+, MRM) LC->MS Elution Integration Peak Integration (BEA and ¹³C-BEA) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Workflow for Beauvericin analysis using SIDA LC-MS/MS.

Protocols

Materials and Reagents
  • Beauvericin (BEA) analytical standard

  • ¹³C-Beauvericin or ¹⁵N-Beauvericin internal standard (IS) solution (concentration certified)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon black) or QuEChERS salts

  • 0.22 µm syringe filters

Standard Preparation

2.1. Stock Solutions:

  • Prepare a stock solution of Beauvericin (e.g., 1 mg/mL) in acetonitrile.

  • The stable isotope-labeled internal standard is typically purchased as a certified solution (e.g., 25 µg/mL).

2.2. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the Beauvericin stock solution with an appropriate solvent (e.g., acetonitrile/water, 80:20, v/v).

  • Prepare a working internal standard solution by diluting the ¹³C-Beauvericin stock solution to a fixed concentration (e.g., 100 ng/mL).

2.3. Calibration Curve:

  • Prepare a set of calibration standards by spiking the working standard solutions into a blank matrix extract.

  • Add a constant amount of the working internal standard solution to each calibration standard.

  • The calibration curve is constructed by plotting the peak area ratio of Beauvericin to the internal standard against the concentration of Beauvericin.

Sample Preparation (Cereal Matrix)
  • Homogenization: Mill the cereal sample to a fine powder.

  • Weighing: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Spiking: Add a precise volume of the ¹³C-Beauvericin internal standard working solution to the sample.

  • Extraction:

    • Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 84:16, v/v).

    • Vortex vigorously for 1 minute and then shake on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Cleanup (SPE Option):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load an aliquot of the supernatant onto the cartridge.

    • Wash the cartridge with a polar solvent to remove interferences.

    • Elute Beauvericin and the internal standard with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., methanol/water, 50:50, v/v).

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

4.1. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Beauvericin, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

4.2. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimize source temperature, desolvation gas flow, and capillary voltage according to the instrument manufacturer's recommendations.

  • MRM Transitions:

    • Beauvericin: Monitor at least two transitions (quantifier and qualifier). The ammonium adduct [M+NH₄]⁺ is often used as the precursor ion.

    • ¹³C-Beauvericin / ¹⁵N-Beauvericin: Monitor the corresponding transitions for the labeled internal standard.

Data Presentation

The following tables summarize the quantitative performance data for Beauvericin analysis from various studies.

Table 1: LC-MS/MS Parameters for Beauvericin and its Labeled Isotopologues

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)Collision Energy (eV)
Beauvericin784.4 [M+H]⁺ / 801.4 [M+NH₄]⁺Varies by instrumentVaries by instrumentOptimized per instrument
¹⁵N₃-Beauvericin804.4 [M+NH₄]⁺Varies by instrumentVaries by instrumentOptimized per instrument
¹³C₄₅-Beauvericin846.4 [M+NH₄]⁺Varies by instrumentVaries by instrumentOptimized per instrument

Table 2: Method Validation Data for Beauvericin Quantification using Stable Isotope Dilution Assay

MatrixLabeled StandardLOQ (µg/kg)LOD (µg/kg)Recovery (%)Precision (RSD%)Reference
Cereals¹⁵N₃-Beauvericin13.14.490-1201.35 - 8.61
Beer¹³C-labeled BEANot DetectedNot Detected72-1172-8 (Inter-day)[5]
Maize¹³C-labeled Mycotoxins--88-1054-11[1]

Table 3: Comparison of Beauvericin Quantification Methods

MethodMatrixLOQRecovery (%)Key AdvantagesKey Disadvantages
SIDA LC-MS/MS Cereals, FeedLow µg/kg90-120High accuracy and precision, compensates for matrix effectsHigher cost of labeled standards
LC-MS/MS with Matrix-Matched Calibration Wheat-based products0.5-12 µg/kg61-127Good accuracy if matrix is consistentRequires preparation of matrix-matched standards, susceptible to matrix variability
LC-MS/MS with External Calibration VariousVariableVariableSimple and fastProne to inaccuracies due to matrix effects

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry, a logical relationship that ensures accurate quantification.

Isotope Dilution Principle cluster_sample In the Sample cluster_process During Analysis (Extraction, Cleanup, Injection) cluster_ms At MS Detector Analyte Beauvericin (Unknown Amount) Analyte_Loss Beauvericin Loss/Signal Change Analyte->Analyte_Loss IS ¹³C-Beauvericin (Known Amount) IS_Loss ¹³C-Beauvericin Loss/Signal Change IS->IS_Loss Analyte_Loss->IS_Loss Losses are Proportional Analyte_Signal Beauvericin Signal Analyte_Loss->Analyte_Signal IS_Signal ¹³C-Beauvericin Signal IS_Loss->IS_Signal Ratio Peak Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Principle of Stable Isotope Dilution for accurate quantification.

Conclusion

The stable isotope dilution assay using LC-MS/MS is a highly reliable and accurate method for the quantification of Beauvericin in complex matrices. The use of a ¹³C or ¹⁵N-labeled internal standard effectively mitigates matrix effects and procedural losses, ensuring high-quality data essential for food safety assessment and research. The detailed protocols and performance data presented in this application note provide a comprehensive guide for the implementation of this advanced analytical technique.

References

Application Note: Quantitative Analysis of Beauvericin using High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Beauvericin, a mycotoxin produced by various fungi, in complex matrices. The methodology utilizes High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). This approach offers high specificity and low detection limits, making it suitable for food safety analysis, toxicological studies, and drug development research. Detailed experimental procedures, data presentation, and visual workflows are provided to facilitate implementation in a laboratory setting.

Introduction

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by several species of Fusarium and the entomopathogenic fungus Beauveria bassiana.[1][2] Its presence as a contaminant in cereals and animal feeds poses a potential risk to human and animal health.[3] The toxicological properties of Beauvericin, including its ionophoric activity that disrupts cell membrane potential and induces apoptosis, are of significant interest to researchers.[4][5] Accurate and sensitive analytical methods are crucial for monitoring Beauvericin levels in various samples and for studying its biological effects. HPLC-ESI-MS/MS has emerged as the technique of choice for this purpose due to its high sensitivity, selectivity, and applicability to complex matrices.[6][7]

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the matrix. Below are protocols for cereal-based products and biological fluids.

a) Cereal and Feed Samples (QuEChERS-based method) [3]

  • Weigh 5 g of the homogenized and ground sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile/water (84:16, v/v).

  • Vortex for 1 minute to ensure the sample is thoroughly wetted.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a microcentrifuge tube containing a dispersive solid-phase extraction (d-SPE) cleanup mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

b) Human Plasma/Urine Samples [6]

  • To 250 µL of plasma, add 750 µL of acetonitrile for protein precipitation. For urine, a dilution step may be sufficient.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • The supernatant can be directly injected or subjected to further solid-phase extraction (SPE) cleanup if high matrix effects are observed.

  • For SPE cleanup, a graphitized carbon black (GCB) cartridge can be used. Condition the cartridge with the appropriate solvents. Load the supernatant and wash with a polar solvent. Elute Beauvericin with a less polar solvent mixture like dichloromethane/methanol (80/20, v/v).[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for injection.

HPLC-ESI-MS/MS Analysis

a) Chromatographic Conditions

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used (e.g., 150 mm × 2.1 mm, 3.5 µm particle size).[3]

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[3]

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[3]

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Beauvericin, followed by a re-equilibration step. A representative gradient is shown in the table below.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: 30-40 °C.[6]

b) Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Desolvation Gas Flow: 600-800 L/hr

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. The ammonium adduct ([M+NH_4]^+) is often the most abundant precursor ion for Beauvericin.[3][6]

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Beauvericin801.4242.1260.120-30

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize typical quantitative data for Beauvericin analysis obtained from various studies.

Table 1: Method Validation Parameters for Beauvericin Analysis

MatrixLOD (µg/kg or µg/L)LOQ (µg/kg or µg/L)Linearity (R²)Recovery (%)Reference
Wheat0.1 - 1.00.3 - 2.9>0.9985 - 105[8]
Maize0.1 - 1.00.3 - 2.9>0.9987 - 106[8]
Animal Feed0.2 - 1.01.0 - 5.0>0.9980 - 110[3]
Human Plasma0.02 - 0.040.07 - 0.130.991–0.99985 - 120[6]
Human Urine0.005 - 0.020.015 - 0.060.991–0.99985 - 120[6]

Table 2: Example HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
15.0595
15.1955
20.0955

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample (Cereal/Feed/Biological Fluid) extraction Extraction (e.g., Acetonitrile/Water) sample->extraction cleanup Cleanup (d-SPE or SPE) extraction->cleanup hplc HPLC Separation (C18 Column) cleanup->hplc esi Electrospray Ionization (ESI+) hplc->esi msms Tandem Mass Spectrometry (MS/MS) (MRM Mode) esi->msms quantification Quantification (Calibration Curve) msms->quantification reporting Reporting quantification->reporting

Figure 1. Experimental workflow for Beauvericin analysis.

beauvericin_toxicity_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion beauvericin Beauvericin cell_membrane Cell Membrane beauvericin->cell_membrane Ionophoric Activity ca_influx Increased Intracellular Ca²⁺ ros Reactive Oxygen Species (ROS) Generation ca_influx->ros mito_pathway Mitochondrial Pathway Activation ros->mito_pathway cytochrome_c Cytochrome c Release mito_pathway->cytochrome_c apoptosis Apoptosis cytochrome_c->apoptosis Caspase Activation

Figure 2. Simplified signaling pathway of Beauvericin-induced apoptosis.

Conclusion

The HPLC-ESI-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of Beauvericin in a variety of matrices. The detailed protocols for sample preparation and instrumental analysis, along with the provided validation data, offer a solid foundation for laboratories to implement this methodology. This will aid in the accurate monitoring of Beauvericin contamination in food and feed, as well as support further research into its toxicological effects and potential therapeutic applications.

References

Sample preparation techniques for Beauvericin extraction from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Beauvericin Extraction

Introduction

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various species of Fusarium and the entomopathogenic fungus Beauveria bassiana[1][2][3]. It is a frequent contaminant of grains such as corn, wheat, and barley[3][4][5]. Beauvericin exhibits a range of biological activities, including insecticidal, antimicrobial, and cytotoxic effects[2][6]. Its potential toxicity to human and animal cells necessitates reliable and efficient methods for its extraction and quantification from complex matrices for risk assessment and in drug development research[6].

These application notes provide detailed protocols for the extraction of Beauvericin from fungal cultures and cereal matrices, summarizing quantitative data and visualizing the workflows.

Section 1: Extraction from Fungal Cultures

Fungal cultures, whether in liquid fermentation broths or on solid substrates, are primary sources for producing and isolating Beauvericin.

Protocol 1.1: Liquid-Liquid Extraction from Fungal Fermentation Broth

This protocol is adapted from the methodology used for extracting Beauvericin from Fusarium oxysporum fermentation broth[1].

Experimental Protocol:

  • Fermentation: Culture the fungal strain (e.g., Fusarium oxysporum 5-19) in a suitable liquid medium (e.g., Czapek medium) at 28°C for 10 days with shaking at 150 rpm[1].

  • Filtration: At the end of the fermentation period, collect the entire broth and filter it through gauze to separate the filtrate from the mycelial mass[1].

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate to the filtrate[1].

    • Shake vigorously for 2-3 minutes and allow the layers to separate.

    • Collect the upper ethyl acetate layer. Repeat the extraction process on the aqueous layer to maximize recovery.

  • Solvent Evaporation: Combine the ethyl acetate extracts and evaporate the solvent under vacuum at 25°C to yield the crude extract[1].

  • Purification (Optional): The crude extract can be further purified using High-Performance Liquid Chromatography (HPLC)[1].

    • Dissolve the crude extract in methanol.

    • Filter the solution.

    • Inject the solution into a preparative HPLC system equipped with a C18 column[1].

Workflow for Extraction from Fermentation Broth

G cluster_0 Fermentation & Filtration cluster_1 Liquid-Liquid Extraction cluster_2 Downstream Processing A Fungal Culture in Liquid Medium B Filter through Gauze A->B C Filtrate B->C D Extract with Ethyl Acetate C->D E Collect Ethyl Acetate Layer D->E F Evaporate Solvent (Vacuum, 25°C) E->F G Crude Beauvericin Extract F->G H Optional: HPLC Purification G->H

Caption: Workflow for Beauvericin extraction from liquid fungal cultures.

Quantitative Data: Beauvericin Production in Fungal Cultures

Fungal SpeciesCulture TypeYieldReference
Fusarium oxysporum 5-19Liquid Fermentation~2.5 mg/L[1]
Fusarium tardicrescens NFCCI 5201Fermentation in Fusarium-defined media15.82 mg/g of biomass[7]
Various Fusarium spp.Fermentation in Fusarium-defined media0.01 - 15.82 mg/g of biomass[7]
Protocol 1.2: Solid-Liquid Extraction from Fungal Culture on Corn Grits

This protocol is based on the method described by Logrieco and coauthors for extracting Beauvericin from Fusarium species grown on a solid substrate[3][8][9].

Experimental Protocol:

  • Sample Preparation: Inoculate autoclaved corn grits with a spore suspension of the Fusarium species and incubate in the dark at room temperature for 28 days[8][9].

  • Extraction:

    • Weigh 15 g of the dried and ground fungal culture[3][8][9].

    • Add 75 mL of an acetonitrile/methanol/water (16:3:1 v/v/v) solvent mixture[3][8][9].

    • Allow to extract overnight. Subsequently, blend the mixture for 5 minutes[8][9].

    • Filter the extract through Whatman No. 4 filter paper[3][8][9].

  • Defatting:

    • Transfer the filtrate to a separatory funnel.

    • Add 25 mL of n-heptane and shake to remove lipids[3][8][9].

    • Discard the upper heptane layer. Repeat the defatting step[3][8][9].

  • Solvent Evaporation: Evaporate the bottom layer (acetonitrile/methanol/water) to near dryness using a rotary evaporator at 80°C[8][9].

  • Liquid-Liquid Partitioning:

    • Dissolve the residue in 50 mL of methanol/water (1:1 v/v)[3][8][9].

    • Extract this solution twice with 25 mL of dichloromethane[3][8][9].

    • Combine the dichloromethane phases, which contain the Beauvericin, and evaporate to dryness[3].

  • Final Reconstitution: Dissolve the final residue in 1 mL of methanol for subsequent analysis by techniques such as TLC, HPLC, or LC-MS/MS[8][9].

Workflow for Extraction from Solid Culture

G cluster_0 Solid-Liquid Extraction cluster_1 Cleanup cluster_2 Analysis A 15g Fungal Culture on Corn B Add 75mL ACN/MeOH/H2O (16:3:1) A->B C Extract Overnight & Blend B->C D Filter Extract C->D E Defat with n-heptane (x2) D->E F Evaporate Solvent E->F G Dissolve in MeOH/H2O (1:1) F->G H Extract with Dichloromethane (x2) G->H I Evaporate Dichloromethane H->I J Reconstitute in 1mL Methanol I->J K Analyze via TLC, HPLC, or LC-MS/MS J->K

Caption: Workflow for Beauvericin extraction from solid fungal cultures.

Section 2: Extraction from Cereal and Grain Matrices

Cereals are frequently contaminated with Fusarium mycotoxins, making them a common and challenging matrix for Beauvericin analysis.

Protocol 2.1: Ultrasound-Assisted Extraction (UAE) for Corn

Ultrasound-assisted extraction is an efficient method that utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, often resulting in shorter extraction times and higher yields[10][11][12]. While the provided results detail UAE for other corn components like anthocyanins and zeaxanthin, the principles are directly applicable to mycotoxin extraction[10][11].

Experimental Protocol (General Procedure):

  • Sample Preparation: Mill corn kernels into a fine powder.

  • Extraction:

    • Weigh 5 g of corn powder into an extraction vessel.

    • Add an appropriate solvent. Based on other protocols, a mixture of acetonitrile and water or methanol and water is effective[5][7]. A solid-liquid ratio of 1:5 to 1:10 (w/v) is a typical starting point.

    • Place the vessel in an ultrasonic bath or use a probe-type sonicator.

    • Apply ultrasound at a specified power (e.g., 20-80% amplitude) and temperature (e.g., 40-60°C) for a duration of 10-45 minutes[10][11]. These parameters should be optimized for Beauvericin.

  • Separation: After extraction, centrifuge the mixture at high speed (e.g., 6000 g for 10 min) to pellet the solid material[12].

  • Collection: Collect the supernatant for analysis or further cleanup.

Workflow for Ultrasound-Assisted Extraction

G cluster_0 Sample Preparation cluster_1 Ultrasound-Assisted Extraction cluster_2 Recovery A Corn Kernels B Mill to Fine Powder A->B C Add Extraction Solvent B->C D Apply Ultrasonication (Power, Time, Temp) C->D E Centrifuge Mixture D->E F Collect Supernatant E->F G Crude Beauvericin Extract F->G

Caption: General workflow for Ultrasound-Assisted Extraction of Beauvericin.

Protocol 2.2: Solid-Phase Extraction (SPE) Cleanup for Biological Fluids

For highly complex matrices like human plasma or urine, a Solid-Phase Extraction (SPE) step is often necessary for cleanup after initial extraction to remove interferences before LC-MS/MS analysis[13].

Experimental Protocol (Cleanup for Urine/Plasma):

  • Initial Extraction: Perform an initial liquid extraction suitable for the biological fluid.

  • SPE Cartridge: Use a graphitized carbon black (GCB) SPE cartridge[13].

  • Conditioning: Condition the cartridge with the appropriate solvents as per the manufacturer's instructions.

  • Loading: Load the diluted sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge to remove interfering compounds. An optimized washing step is critical to remove matrix components without eluting the analytes[13].

  • Elution: Elute the Beauvericin from the cartridge using a solvent mixture such as dichloromethane/methanol (80/20, v/v) containing 0.2% formic acid[13].

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Quantitative Data: Beauvericin in Cereal Matrices

MatrixCountryYearIncidenceConcentration Range (ng/g)Reference
CornCroatia199617.4%Mean 393; Max 1864[5]
CornCroatia19970.96%696[5]
Various CerealsItaly2015-201659%0.11 - 7.51[14]

Section 3: Analytical Techniques

Following extraction and cleanup, various analytical methods can be used for the detection and quantification of Beauvericin.

  • Thin-Layer Chromatography (TLC): A qualitative or semi-quantitative screening method used to detect the presence of Beauvericin based on its retention factor (Rf) value compared to a standard[8][9].

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is commonly used for quantification. A C18 column is typically employed, with detection at a wavelength of 204 nm or 225 nm[3].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method for quantifying Beauvericin in complex matrices. It allows for low limits of detection and is the preferred method for analyzing trace levels in food and biological fluids[13][15][16].

Section 4: Stability and Degradation Considerations

The stability of Beauvericin during sample processing and food preparation is a critical factor. Studies have shown that Beauvericin can degrade during thermal processes like baking and brewing[17][18].

  • Bread Making: Beauvericin reduction can range from 75% to 95%, with significant degradation occurring during fermentation and heating[17].

  • Beer Making: Degradation during the brewing process has been observed to be between 23% and 82%[17].

  • Biological Degradation: Certain strains of yeast, such as Saccharomyces cerevisiae, have been shown to significantly reduce Beauvericin concentrations during fermentation[19].

These factors should be considered when developing and validating extraction methods, as the processing history of a sample can impact the final measured concentration.

References

Application Notes and Protocols for Beauvericin-¹³C₄₅ in Pharmacokinetic and Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Beauvericin-¹³C₄₅ as a tracer in pharmacokinetic (PK) and metabolism studies in animal models. The protocols outlined below are based on established methodologies for studying the absorption, distribution, metabolism, and excretion (ADME) of Beauvericin. The use of a stable isotope-labeled internal standard like Beauvericin-¹³C₄₅ is critical for accurate quantification in complex biological matrices by mass spectrometry.

Introduction

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungi, notably Beauveria bassiana and Fusarium species.[1][2][3][4] It has garnered interest for its diverse biological activities, including insecticidal, antimicrobial, and cytotoxic properties.[4][5] Understanding its pharmacokinetic and metabolic profile is crucial for evaluating its potential as a therapeutic agent and for assessing the risks associated with its presence in food and feed.[1][2][3][6] The use of ¹³C-labeled Beauvericin (Beauvericin-¹³C₄₅) allows for precise differentiation and quantification of the administered compound from endogenous or contaminating unlabeled Beauvericin, thereby enhancing the accuracy of pharmacokinetic and metabolism data.

Key Applications

  • Pharmacokinetic Studies: Determining key PK parameters such as bioavailability, clearance, volume of distribution, and half-life in various animal models.[1][2][3]

  • Metabolism Studies: Identifying and quantifying metabolites in biological matrices like plasma, urine, feces, and tissues to elucidate metabolic pathways.[1][3][7][8]

  • Bioavailability Studies: Assessing the fraction of an orally administered dose that reaches systemic circulation.[1][2][3]

  • Tissue Distribution Studies: Investigating the distribution of Beauvericin and its metabolites in various organs and tissues.

  • Biomonitoring: Developing sensitive analytical methods for detecting and quantifying Beauvericin exposure in humans and animals.[8]

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of Beauvericin in Rats
ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Tₗ/₂ (h) 5.3 ± 1.16.2 ± 1.5
Cₘₐₓ (ng/mL) 285.4 ± 45.7158.3 ± 32.9
Tₘₐₓ (h) 0.0830.5
AUC₀₋ₜ (ng·h/mL) 789.6 ± 123.52331.8 ± 456.7
AUC₀₋ᵢₙf (ng·h/mL) 802.1 ± 125.82365.4 ± 460.1
Absolute Bioavailability (%) -29.5

Data adapted from a study in rats. The use of Beauvericin-¹³C₄₅ as an internal standard in the analytical method would enhance the accuracy of these measurements.[1][2][3]

Table 2: In Vitro Plasma Protein Binding of Beauvericin
SpeciesProtein Binding (%)
Human 99.88 ± 3.53
Rat 99.93 ± 2.90
Mouse 99.94 ± 0.57
Dog 99.92 ± 2.91
Monkey 99.91 ± 1.62

Beauvericin exhibits high plasma protein binding across multiple species.[1][3]

Table 3: In Vitro Metabolic Stability of Beauvericin in Hepatocytes (Remaining % after 90 min)
SpeciesRemaining BEA (%)Half-life (Tₗ/₂)Intrinsic Clearance (CLᵢₙₜ) (mL/min/kg)
Human 40.9> 60 min46.3
Rat 39.8> 60 min85.7
Mouse 41.7> 60 min229.7
Dog 1.7--
Monkey 10.5--

Beauvericin is relatively stable in human, rat, and mouse hepatocytes.[1][3]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Beauvericin-¹³C₄₅ following intravenous and oral administration in rats.

Materials:

  • Beauvericin-¹³C₄₅

  • Male Sprague-Dawley rats (200-250 g)

  • Vehicle (e.g., a mixture of Solutol HS 15, ethanol, and saline)

  • Intravenous (IV) and oral (PO) dosing supplies

  • Blood collection tubes (containing anticoagulant, e.g., K₂EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate rats for at least one week under standard laboratory conditions.

  • Dosing:

    • IV Group: Administer a single dose of Beauvericin-¹³C₄₅ (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose of Beauvericin-¹³C₄₅ (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard (unlabeled Beauvericin if quantifying Beauvericin-¹³C₄₅, or another suitable compound).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the concentration of Beauvericin-¹³C₄₅ using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

G cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis IV Dosing IV Dosing Blood Collection Blood Collection IV Dosing->Blood Collection Time Points PO Dosing PO Dosing PO Dosing->Blood Collection Plasma Separation Plasma Separation Blood Collection->Plasma Separation Sample Storage Sample Storage Plasma Separation->Sample Storage Protein Precipitation Protein Precipitation Sample Storage->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Caption: Workflow for an in vivo pharmacokinetic study.

Protocol 2: In Vitro Metabolism Study using Liver Microsomes

Objective: To investigate the metabolic stability and identify the metabolites of Beauvericin-¹³C₄₅ in liver microsomes from different species.

Materials:

  • Beauvericin-¹³C₄₅

  • Pooled liver microsomes (human, rat, mouse, dog, monkey)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Incubator/water bath (37°C)

  • Quenching solution (e.g., cold acetonitrile)

  • Centrifuge

  • LC-HRMS (High-Resolution Mass Spectrometry) system

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and Beauvericin-¹³C₄₅ (e.g., 1 µM).

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing cold quenching solution to stop the reaction.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the protein.

    • Transfer the supernatant for analysis.

  • Metabolite Identification:

    • Analyze the samples using an LC-HRMS system to detect and characterize potential metabolites of Beauvericin-¹³C₄₅ based on their accurate mass and fragmentation patterns.

  • Metabolic Stability Assessment:

    • Quantify the remaining parent compound (Beauvericin-¹³C₄₅) at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (Tₗ/₂) and intrinsic clearance (CLᵢₙₜ).

G cluster_incubation Incubation at 37°C cluster_processing Sample Processing cluster_analysis Analysis Liver Microsomes Liver Microsomes Reaction Quenching Reaction Quenching Liver Microsomes->Reaction Quenching Beauvericin-13C45 This compound This compound->Reaction Quenching NADPH System NADPH System NADPH System->Reaction Quenching Protein Removal Protein Removal Reaction Quenching->Protein Removal LC-HRMS Analysis LC-HRMS Analysis Protein Removal->LC-HRMS Analysis LC-MS/MS Quantification LC-MS/MS Quantification Protein Removal->LC-MS/MS Quantification Metabolite ID Metabolite ID LC-HRMS Analysis->Metabolite ID Stability Calculation Stability Calculation LC-MS/MS Quantification->Stability Calculation

Caption: Workflow for an in vitro metabolism study.

Metabolic Pathways

The primary metabolic pathways for Beauvericin in liver microsomes are N-demethylation and mono-oxygenation.[3][7] Several mono- and di-oxygenated metabolites have been identified.[8] The use of Beauvericin-¹³C₄₅ would aid in distinguishing drug-related metabolites from endogenous matrix components.

G cluster_pathways Metabolic Pathways Beauvericin Beauvericin N-demethylation N-demethylation Beauvericin->N-demethylation CYP450 Mono-oxygenation Mono-oxygenation Beauvericin->Mono-oxygenation CYP450 Di-oxygenation Di-oxygenation Mono-oxygenation->Di-oxygenation CYP450

Caption: Major metabolic pathways of Beauvericin.

Conclusion

The application of Beauvericin-¹³C₄₅ in conjunction with advanced bioanalytical techniques like LC-MS/MS provides a robust framework for the detailed investigation of its pharmacokinetic and metabolic properties. The protocols and data presented here serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development, enabling a more accurate assessment of the potential and risks associated with Beauvericin.

References

Application Notes & Protocols: Structural Elucidation of Beauvericin using NMR and ESI-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauvericin is a cyclic hexadepsipeptide mycotoxin produced by various fungi, including Beauveria bassiana and Fusarium species.[1][2] It is composed of alternating N-methyl-L-phenylalanyl and D-hydroxy-isovaleryl residues.[1][2] Due to its diverse biological activities, including antimicrobial, insecticidal, and cytotoxic properties, beauvericin and its analogs are of significant interest in drug discovery and development.[1][3][4] Accurate structural elucidation is paramount for understanding its structure-activity relationships and for the development of new therapeutic agents. This document provides detailed application notes and protocols for the structural characterization of beauvericin using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from NMR and ESI-MS/MS analyses for the structural confirmation of beauvericin.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Beauvericin (500 MHz, CDCl₃)

Atom No.¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)
N-Me-Phe Residue
1---170.8
25.75dd10.5, 4.558.9
33.25m38.1
4---136.5
5, 97.20m129.2
6, 87.28m128.6
77.15m126.8
10 (N-CH₃)2.85s31.5
D-Hiv Residue
1'---170.1
2'4.95d8.576.8
3'2.25m32.5
4'1.05d6.519.1
5'0.95d6.518.2

Data sourced from literature reports.[1]

Table 2: ESI-MS/MS Fragmentation of Beauvericin

Ion DesignationPrecursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (m/z)Corresponding Fragment
[M+Na]⁺806.4645.3161.1C₁₀H₁₁NO
645.3545.3100.0C₅H₈O₂
545.3384.2161.1C₁₀H₁₁NO

Fragmentation data is based on the analysis of the sodium adduct of beauvericin ([M+Na]⁺).[1][2]

Experimental Protocols

Protocol 1: NMR Spectroscopy for Structural Elucidation

This protocol outlines the steps for acquiring and analyzing ¹H and ¹³C NMR spectra of beauvericin.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified beauvericin in 0.5 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: Bruker DRX-500 spectrometer or equivalent.[5]

  • ¹H NMR:

    • Frequency: 500 MHz

    • Solvent: CDCl₃

    • Temperature: 25°C

    • Pulse Program: Standard single-pulse experiment (zg30)

    • Number of Scans: 16-64

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 3-4 s

  • ¹³C NMR:

    • Frequency: 125 MHz[5]

    • Solvent: CDCl₃

    • Temperature: 25°C

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1-2 s

  • 2D NMR (Optional but Recommended):

    • Acquire COSY, HSQC, and HMBC spectra to aid in complete assignment of proton and carbon signals and to confirm the connectivity of the residues.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs using appropriate NMR software (e.g., TopSpin, Mnova).

  • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the ¹H NMR signals and measure the coupling constants (J values).

  • Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D NMR spectra and comparing with literature values (as provided in Table 1).[1]

Protocol 2: ESI-MS/MS for Structural Confirmation and Fragmentation Analysis

This protocol describes the use of ESI-MS/MS to confirm the molecular weight and elucidate the fragmentation pattern of beauvericin.

1. Sample Preparation:

  • Prepare a stock solution of purified beauvericin in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for infusion or LC-MS analysis. The addition of a modifier like ammonium formate can promote the formation of [M+NH₄]⁺ adducts and reduce sodium adducts.[6]

2. ESI-MS/MS Data Acquisition:

  • Instrument: Finnigan LCQ Advantage Max ion trap mass spectrometer or a similar instrument equipped with an ESI source.[2]

  • Ionization Mode: Positive ion mode.

  • MS Scan Mode (Full Scan):

    • Scan Range: m/z 150-1000

    • Capillary Voltage: 4.0-4.5 kV

    • Source Temperature: 150-180°C[7]

    • Desolvation Gas Flow: As per instrument recommendation.

  • MS/MS Scan Mode (Product Ion Scan):

    • Select the precursor ion of interest. For beauvericin, this is typically the sodium adduct [M+Na]⁺ at m/z 806.4.

    • Collision Gas: Argon or Helium.

    • Collision Energy: Optimize to achieve a good fragmentation pattern (typically 20-40 eV).

    • Scan Range: m/z 50 to a value slightly above the precursor ion mass.

3. Data Analysis:

  • Identify the molecular ion peak in the full scan MS spectrum. Beauvericin is often observed as its sodium adduct [M+Na]⁺ at m/z 806.4.[1]

  • Analyze the product ion spectrum (MS/MS) to identify the characteristic fragment ions.

  • Propose a fragmentation pathway based on the observed neutral losses, which correspond to the cleavage of the ester and amide bonds within the cyclic structure.[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing & Elucidation start Purified Beauvericin nmr_sample Dissolve in CDCl3 start->nmr_sample For NMR ms_sample Dissolve in MeOH/ACN start->ms_sample For MS nmr NMR Spectroscopy (1H, 13C, 2D) nmr_sample->nmr ms ESI-MS/MS Analysis ms_sample->ms nmr_data NMR Data Processing & Assignment nmr->nmr_data ms_data MS Data Analysis & Fragmentation ms->ms_data elucidation Structural Elucidation nmr_data->elucidation ms_data->elucidation

Caption: Experimental workflow for the structural elucidation of Beauvericin.

fragmentation_pathway parent Beauvericin [M+Na]⁺ m/z 806.4 frag1 Fragment b m/z 645.3 parent->frag1 - C₁₀H₁₁NO frag2 Fragment c m/z 545.3 frag1->frag2 - C₅H₈O₂ frag3 Fragment d frag2->frag3 - C₁₀H₁₁NO

Caption: ESI-MS/MS fragmentation pathway of Beauvericin [M+Na]⁺.[1][4]

logical_relationship cluster_nmr NMR Data cluster_ms MS/MS Data cluster_structure Structural Information nmr_info ¹H & ¹³C Chemical Shifts Coupling Constants 2D Correlations (COSY, HMBC) connectivity Atom Connectivity (Residue Sequence) nmr_info->connectivity ms_info Molecular Weight ([M+Na]⁺) Fragmentation Pattern composition Elemental Composition (Molecular Formula) ms_info->composition structure Confirmed Structure of Beauvericin connectivity->structure composition->structure

References

In Vitro Metabolism of Beauvericin: A Comparative Study Using Rat and Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beauvericin (BEA), a cyclic hexadepsipeptide mycotoxin produced by various fungi, is a natural contaminant of cereals and grains.[1][2] Beyond its toxicological interest, Beauvericin has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and insecticidal properties.[2] Understanding its metabolic fate is crucial for evaluating its safety, potential drug-drug interactions, and therapeutic development. This document provides detailed protocols and compiled data for the in vitro metabolism of Beauvericin using rat and human liver microsomes, offering insights into species-specific metabolic differences.

Data Presentation

The in vitro metabolism of Beauvericin exhibits notable differences between human and rat liver microsomes. The following tables summarize the key quantitative data on metabolic stability and enzyme kinetics.

Table 1: Metabolic Stability of Beauvericin in Human and Rat Liver Microsomes [2]

SpeciesT1/2 (min)CLint (liver) (mL/min/kg)% Remaining at 60 min
Human> 30< 3038.8%
Rat> 30< 3014.9%

Table 2: Apparent Enzyme Kinetic Parameters for Beauvericin Metabolism in Human Liver Microsomes (HLM) [3]

ParameterValue
Km (μM)0.6 ± 0.1
Vmax (nmol/min/mg protein)21 ± 3
CLint (mL/min/mg protein)38 ± 8

Table 3: Inhibitory Effects of Beauvericin on Human and Rat Cytochrome P450 (CYP) Enzymes [3][4]

SpeciesCYP IsoformProbe SubstrateIC50 (μM)Ki (μM)
Human CYP3A4/5Midazolam1.2 ± 0.10.5
CYP2C19Mephenytoin1.3 ± 0.41.9
CYP1A2Not Specified> 100-
CYP2C9Not Specified> 100-
CYP2D6Not Specified> 100-
Rat CYP3A1/2Not Specified1.3 ± 0.6-
CYP2C6Not Specified> 100-
CYP2D2Not Specified> 100-

Experimental Protocols

The following are generalized protocols for studying the in vitro metabolism of Beauvericin based on published methodologies.

Protocol 1: Metabolic Stability of Beauvericin in Liver Microsomes

This protocol aims to determine the rate of disappearance of Beauvericin when incubated with liver microsomes.

Materials:

  • Beauvericin

  • Pooled human or rat liver microsomes (HLM or RLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Pre-warm a solution of liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) in phosphate buffer in a water bath at 37°C.

  • Initiation: Add Beauvericin to the microsome solution to a final concentration of 1 µM.[2] Pre-incubate for a short period (e.g., 5 minutes).

  • Start Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile), often containing an internal standard.

  • Processing: Vortex the samples and centrifuge to precipitate the proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze the remaining concentration of Beauvericin using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining Beauvericin against time. The slope of the linear portion of this plot gives the rate constant for elimination (k). The half-life (T1/2) can be calculated as 0.693/k. Intrinsic clearance (CLint) can be subsequently calculated.

Protocol 2: Metabolite Identification of Beauvericin

This protocol is designed to identify the metabolites of Beauvericin formed by liver microsomes.

Materials:

  • Same as Protocol 1.

  • High-resolution mass spectrometer (e.g., LC-HRMS) for accurate mass measurements.

Procedure:

  • Follow steps 1-3 from Protocol 1, but with a longer incubation time (e.g., 60 minutes) to allow for sufficient metabolite formation.

  • Quenching and Processing: After the incubation period, quench the reaction and process the sample as described in Protocol 1.

  • Analysis: Analyze the sample using an LC-HRMS system.

  • Data Analysis: Compare the chromatograms of the incubated samples with control samples (without NADPH or without microsomes). Identify potential metabolite peaks and characterize them based on their accurate mass, fragmentation patterns, and retention times relative to the parent drug. The primary metabolic pathways for Beauvericin are oxidation, reduction, and deamination.[1]

Protocol 3: CYP450 Inhibition Assay

This protocol assesses the potential of Beauvericin to inhibit major cytochrome P450 enzymes.

Materials:

  • Beauvericin

  • Pooled HLM or RLM

  • Specific probe substrates for different CYP isoforms (e.g., midazolam for CYP3A4/5, mephenytoin for CYP2C19).

  • NADPH regenerating system

  • Phosphate buffer

  • Organic solvent for quenching

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a series of dilutions of Beauvericin (the inhibitor).

  • Incubation: In separate tubes, incubate the liver microsomes, a specific CYP probe substrate (at a concentration close to its Km), and a concentration of Beauvericin. Pre-incubate at 37°C.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Termination: After a defined period (within the linear range of metabolite formation), stop the reaction with a cold organic solvent.

  • Processing and Analysis: Process the samples as in Protocol 1 and analyze the formation of the specific metabolite from the probe substrate by LC-MS/MS.

  • Data Analysis: Plot the rate of metabolite formation against the logarithm of the Beauvericin concentration. Fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathways of Beauvericin.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Microsomes Liver Microsomes (Rat or Human) Reaction Metabolic Reaction Microsomes->Reaction Buffer Phosphate Buffer (pH 7.4) Buffer->Reaction BEA Beauvericin (1 µM) BEA->Reaction NADPH NADPH Regenerating System NADPH->Reaction Initiate Quench Quench Reaction (Acetonitrile) Reaction->Quench Time Points Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Interpretation LCMS->Data

Caption: Experimental workflow for in vitro metabolism of Beauvericin.

G cluster_human Human Liver Microsomes cluster_rat Rat Liver Microsomes cluster_common Common Pathways BEA Beauvericin Mono_O_H Mono-oxygenated Metabolites BEA->Mono_O_H CYP450 Di_O_H Di-oxygenated Metabolites BEA->Di_O_H CYP450 Tri_O_H Tri-oxygenated Metabolites BEA->Tri_O_H CYP450 Demethyl_H Demethylated Metabolites BEA->Demethyl_H CYP450 Mono_O_R Mono-oxygenated Metabolites BEA->Mono_O_R CYP450 Di_O_R Di-oxygenated Metabolites BEA->Di_O_R CYP450 Reduction Reduction Products BEA->Reduction Deamination Deamination Products BEA->Deamination NDemethyl N-demethylation BEA->NDemethyl

Caption: Metabolic pathways of Beauvericin in liver microsomes.

Discussion

The data indicates that Beauvericin is relatively stable in both human and rat liver microsomes, with a half-life greater than 30 minutes.[2] However, the percentage of Beauvericin remaining after 60 minutes is lower in rat liver microsomes (14.9%) compared to human liver microsomes (38.8%), suggesting a faster overall metabolism in rats.[2]

In human liver microsomes, Beauvericin exhibits a high affinity for metabolic enzymes, as indicated by a low Km value of 0.6 µM.[3] The primary metabolic transformations involve oxidation, reduction, and deamination.[1] Notably, tri-oxygenated and demethylated products are more prominent in human liver microsomes, whereas mono- and di-oxygenated forms are the main metabolites in rat liver microsomes.[1] N-demethylation and mono-oxygenation are proposed as the main metabolic pathways across species.[2][5]

Beauvericin is a potent inhibitor of CYP3A4/5 and CYP2C19 in humans and CYP3A1/2 in rats.[3][4] This suggests a potential for drug-drug interactions with compounds metabolized by these enzymes. The strong inhibition of major drug-metabolizing enzymes highlights the importance of further investigation into the clinical and toxicological significance of these findings.

References

Application Notes & Protocols: Tracing the Metabolic Fate of Beauvericin with ¹³C Labeled Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the metabolic fate of the mycotoxin Beauvericin (BEA) using stable isotope labeling with ¹³C. The methodologies described herein are designed to enable researchers to accurately identify and quantify Beauvericin metabolites in various biological systems, providing crucial data for toxicology, pharmacology, and drug development studies.

1. Introduction

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungal species, including Fusarium and Beauveria bassiana.[1][2][3] It is a frequent contaminant of cereals and grains, leading to potential human exposure through the food chain.[3] BEA exhibits a range of biological activities, including insecticidal, antimicrobial, and cytotoxic effects.[2] Its mechanism of action is often linked to its ionophoric properties, which disrupt ion gradients across biological membranes.[1]

Understanding the metabolic fate of Beauvericin is critical for assessing its toxicological risk and exploring its therapeutic potential. In vitro and in vivo studies have shown that BEA undergoes biotransformation, primarily through oxidation and demethylation reactions mediated by cytochrome P450 (CYP) enzymes.[1][3][4][5] Specifically, studies using human and rat liver microsomes have identified mono-, di-, and tri-oxygenated, as well as demethylated, products as the main metabolites.[3]

The use of ¹³C labeled isotopes offers a powerful tool for metabolic studies. Stable isotope labeling allows for the unambiguous differentiation of the compound and its metabolites from the complex background of biological matrices. This approach, coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, enables precise quantification and structural elucidation of metabolic products. This document outlines detailed protocols for conducting ¹³C labeling experiments to trace the metabolic journey of Beauvericin.

2. Experimental Protocols

2.1. In Vitro Metabolism using ¹³C-Beauvericin in Human Liver Microsomes (HLM)

This protocol describes the incubation of ¹³C-Beauvericin with HLM to identify and quantify its metabolites.

Materials:

  • Uniformly ¹³C labeled Beauvericin ([U-¹³C]-BEA)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Incubator/shaking water bath

  • Centrifuge

  • LC-HRMS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (final concentration e.g., 0.5 mg/mL), and [U-¹³C]-BEA (final concentration e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new tube or an HPLC vial for LC-HRMS analysis.

  • LC-HRMS Analysis: Analyze the samples using a liquid chromatography-high resolution mass spectrometry system to identify and quantify the ¹³C-labeled metabolites based on their accurate mass and fragmentation patterns.

2.2. Cell Culture-Based Metabolism Studies with ¹³C Labeled Precursors

This protocol outlines the use of stable isotope labeling in cell culture to study the uptake and metabolism of Beauvericin.

Materials:

  • Human cell line (e.g., HepG2, Caco-2)

  • Cell culture medium (e.g., DMEM) without unlabeled glucose and glutamine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-¹³C₆]-Glucose and/or [U-¹³C₅]-Glutamine

  • Beauvericin (unlabeled)

  • Phosphate-buffered saline (PBS)

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates and allow them to adhere and grow to a desired confluency (e.g., 80%).

  • Media Change: Remove the regular growth medium, wash the cells once with PBS, and replace it with the ¹³C-labeling medium containing [U-¹³C₆]-Glucose and/or [U-¹³C₅]-Glutamine, supplemented with dFBS.

  • Isotopic Steady State: Allow the cells to grow in the labeling medium for a sufficient time to reach an isotopic steady state for key metabolites (typically 24-48 hours).

  • Beauvericin Treatment: Treat the cells with a non-toxic concentration of Beauvericin for a defined period (e.g., 6, 12, 24 hours).

  • Metabolism Quenching and Extraction:

    • Quickly aspirate the medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add ice-cold 80% methanol to the well to quench metabolic activity and extract metabolites.

  • Cell Harvesting: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Analysis: Reconstitute the dried extract in a suitable solvent for LC-HRMS or NMR analysis to trace the incorporation of ¹³C into Beauvericin metabolites.

3. Data Presentation and Analysis

Quantitative data from the metabolic studies should be summarized for clear interpretation and comparison.

Table 1: Hypothetical ¹³C-Labeled Metabolites of Beauvericin Identified in Human Liver Microsomes.

Metabolite IDProposed BiotransformationMolecular Formula of ¹³C-Labeled MetaboliteExpected m/z [M+H]⁺
M1Mono-hydroxylationC₄₅H₅₇N₃O₁₀800.42 (assuming full ¹³C labeling)
M2Di-hydroxylationC₄₅H₅₇N₃O₁₁816.42 (assuming full ¹³C labeling)
M3Tri-hydroxylationC₄₅H₅₇N₃O₁₂832.41 (assuming full ¹³C labeling)
M4N-DemethylationC₄₄H₅₅N₃O₉770.40 (assuming full ¹³C labeling)
M5Hydroxylation + N-DemethylationC₄₄H₅₅N₃O₁₀786.39 (assuming full ¹³C labeling)

Table 2: Hypothetical Quantitative Analysis of ¹³C-Beauvericin Metabolism in HLM.

Time (min)% Remaining [U-¹³C]-BEA% Formation of M1% Formation of M2% Formation of M4
0100000
1585.28.11.55.2
3068.515.33.812.4
6045.124.77.922.3
12018.935.612.533.0

4. Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for tracing the metabolism of Beauvericin using ¹³C stable isotope labeling.

G cluster_in_vitro In Vitro Studies cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation C13_BEA [U-13C]-Beauvericin HLM_Incub HLM_Incub C13_BEA->HLM_Incub Incubation HLM Human Liver Microsomes HLM->HLM_Incub Cells Cell Culture (e.g., HepG2) BEA_Treat BEA_Treat Cells->BEA_Treat Treat with BEA C13_Precursor [U-13C]-Glucose/ Glutamine C13_Precursor->Cells Labeling Quench Quench Metabolism BEA_Treat->Quench HLM_Incub->Quench Extract Metabolite Extraction Quench->Extract Cleanup Sample Cleanup/ Concentration Extract->Cleanup LCMS LC-HRMS Cleanup->LCMS NMR NMR Spectroscopy Cleanup->NMR Metabolite_ID Metabolite Identification LCMS->Metabolite_ID NMR->Metabolite_ID Quant Quantification Metabolite_ID->Quant Pathway Pathway Analysis Quant->Pathway

Caption: Experimental workflow for ¹³C-based metabolic studies of Beauvericin.

4.2. Metabolic Pathway of Beauvericin

This diagram illustrates the primary metabolic transformations of Beauvericin, highlighting where the ¹³C label would be traced.

G BEA [U-13C]-Beauvericin (C45H57N3O9) M1 [U-13C]-Mono-hydroxylated BEA (M1) BEA->M1 CYP450 (+O) M4 [U-13C]-N-demethylated BEA (M4) BEA->M4 CYP450 (-CH2) M2 [U-13C]-Di-hydroxylated BEA (M2) M1->M2 CYP450 (+O) M5 [U-13C]-Hydroxylated & N-demethylated BEA (M5) M1->M5 CYP450 (-CH2) M4->M5 CYP450 (+O)

Caption: Primary metabolic pathways of Beauvericin showing key biotransformations.

References

Beauvericin in Silico: Application Notes and Protocols for Computer-Aided Drug Discovery and Repurposing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Beauvericin (BEA), a cyclic hexadepsipeptide mycotoxin, has garnered significant interest in pharmaceutical research due to its diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Computer-aided drug discovery (CADD) and repurposing strategies have become instrumental in elucidating the therapeutic potential of natural compounds like Beauvericin.[2][3] In silico modeling, encompassing molecular docking and molecular dynamics simulations, provides a rapid and cost-effective approach to predict the interactions between a ligand and its biological target, thereby guiding further experimental validation.[2][3]

This document provides detailed application notes and protocols for utilizing Beauvericin in computer-aided drug discovery and repurposing workflows. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

A note on Beauvericin-13C45 : While this document focuses on the applications of the parent compound, Beauvericin, in CADD, the isotopically labeled form, this compound, is a valuable tool for experimental studies. Its primary application lies in quantitative analyses, such as pharmacokinetic and metabolic studies, where it serves as an internal standard for mass spectrometry-based assays to accurately determine the concentration of Beauvericin in biological matrices.

Application Notes

Drug Repurposing against Viral Targets

Recent in silico studies have highlighted the potential of Beauvericin as a broad-spectrum antiviral agent. For instance, molecular docking and dynamics simulations have been employed to investigate its efficacy against SARS-CoV-2.[4][5][6] These studies have shown that Beauvericin can potentially bind to key viral proteins, such as the main protease (3CLpro) and the spike glycoprotein, thereby interfering with viral entry and replication.[4][6][7]

Anticancer Drug Discovery

Beauvericin has demonstrated significant anticancer potential in various computational and experimental studies.[1] In silico approaches have been pivotal in identifying its molecular targets in cancer cells. For example, studies on triple-negative breast cancer (TNBC) have used molecular docking and molecular dynamics simulations to predict Beauvericin's binding to targets like MRP-1 (ABCC1), HDAC-1, HDAC-2, LCK, and SYK, suggesting its role in overcoming drug resistance and inhibiting cancer-related pathways.[8] Furthermore, molecular docking has been used to explore the binding mechanism of Beauvericin to acyl-CoA: cholesterol acyltransferase enzyme 1 (ACAT1), a key enzyme in multiple tumor-correlated pathways.[9]

Overcoming Antimicrobial Resistance

Computational methods have been utilized to explore Beauvericin's role in combating antimicrobial resistance. In silico studies can predict how Beauvericin might interact with microbial targets or efflux pumps, providing insights into its potential to act as a standalone antimicrobial agent or as a synergistic partner with existing antibiotics.

Quantitative Data Summary

The following tables summarize quantitative data from various in silico and in vitro studies on Beauvericin, providing a comparative overview of its activity against different targets.

Target Protein (Organism)Computational MethodBinding Energy / ScoreKey Interacting ResiduesReference
Antiviral Activity (SARS-CoV-2)
Main Protease (3CLpro) - Pocket AMolecular Docking (ICM-pro)-Glu166[4]
Main Protease (3CLpro) - Pocket BMolecular Docking (ICM-pro)-Asn72, Lys97[4]
Spike GlycoproteinMolecular Docking (ICM-pro)-N331[4]
RNA-dependent RNA polymerase (RdRp)Molecular Docking-3.05 kcal/molR349[4]
Anticancer Activity
MRP-1 (ABCC1)Molecular Docking & MD Simulation-90.1 kJ/mol-[8]
HDAC-1Molecular Docking & MD Simulation-44.3 kJ/mol-[8]
HDAC-2Molecular Docking & MD Simulation-72.1 kJ/mol-[8]
LCKMolecular Docking & MD Simulation-105 kJ/mol-[8]
SYKMolecular Docking & MD Simulation-60.8 kJ/mol-[8]
Acyl-CoA:cholesterol acyltransferase 1 (ACAT1)Molecular Docking-His425, Tyr429[9]
Cell LineAssayIC50EffectReference
Anticancer Activity
MDA-MB-231 (TNBC)Cell Viability4.4 µMIncreased intracellular ROS by 9.0-fold[8]
MDA-MB-468 (TNBC)Cell Viability3.9 µMIncreased intracellular ROS by 7.9-fold[8]
MDA-MB-231 (Spheroids)Spheroid Viability6.2 µM-[8]
MDA-MB-468 (Spheroids)Spheroid Viability10.3 µM-[8]

Experimental Protocols

Protocol 1: Molecular Docking of Beauvericin

This protocol outlines the general steps for performing molecular docking of Beauvericin against a target protein of interest.

1. Preparation of the Target Protein Structure: a. Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules and any co-crystallized ligands. c. Add hydrogen atoms and assign appropriate charges to the protein atoms using software like AutoDock Tools or Maestro (Schrödinger).

2. Preparation of the Beauvericin Ligand Structure: a. Obtain the 3D structure of Beauvericin from a database like PubChem or ZINC. b. Optimize the ligand's geometry and assign charges using a suitable force field (e.g., MMFF94).

3. Definition of the Binding Site: a. Identify the binding pocket on the target protein. This can be based on the location of a co-crystallized ligand or predicted using pocket detection algorithms available in software like ICM-pro or Schrödinger Maestro.[4] b. Define a grid box that encompasses the identified binding site to guide the docking simulation.

4. Molecular Docking Simulation: a. Use a docking program such as AutoDock Vina, Glide (Schrödinger), or ICM-pro to perform the docking calculations.[7] b. The software will explore various conformations and orientations of Beauvericin within the defined binding site and score them based on a scoring function that estimates the binding affinity.

5. Analysis of Docking Results: a. Analyze the top-ranked docking poses to identify the most favorable binding mode of Beauvericin. b. Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, to understand the molecular basis of binding.[4]

Protocol 2: Molecular Dynamics Simulation of Beauvericin-Protein Complex

This protocol describes the general workflow for performing a molecular dynamics (MD) simulation to assess the stability of the Beauvericin-protein complex predicted by molecular docking.

1. System Preparation: a. Start with the best-docked pose of the Beauvericin-protein complex obtained from the molecular docking protocol. b. Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model). c. Add counter-ions to neutralize the system.

2. System Equilibration: a. Perform an initial energy minimization of the entire system to remove any steric clashes. b. Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble). c. Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.

3. Production MD Simulation: a. Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) under the NPT ensemble.[7] b. Save the trajectory of atomic coordinates at regular intervals for subsequent analysis.

4. Trajectory Analysis: a. Analyze the MD trajectory to evaluate the stability of the Beauvericin-protein complex. Key parameters to analyze include: i. Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand.[4] ii. Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[4] iii. Radius of Gyration (Rg): To evaluate the compactness of the protein.[4] iv. Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between Beauvericin and the protein over time.[4] b. Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to get a more accurate estimation of the binding affinity.[4]

Visualizations

CADD_Workflow_for_Beauvericin cluster_Discovery Discovery & Target Identification cluster_In_Silico_Validation In Silico Validation cluster_Experimental_Validation Experimental Validation cluster_Optimization Lead Optimization Target_ID Target Identification (e.g., Viral Protease, Kinase) Virtual_Screening Virtual Screening (Database of Natural Products) Docking Molecular Docking (Predicts Binding Pose & Affinity) Virtual_Screening->Docking MD_Simulation Molecular Dynamics Simulation (Assesses Complex Stability) Docking->MD_Simulation ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) MD_Simulation->ADMET In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) ADMET->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Lead_Opt Lead Optimization (Chemical Modification) In_Vivo->Lead_Opt

Computer-Aided Drug Discovery Workflow for Beauvericin.

Beauvericin_Apoptosis_Pathway Beauvericin Beauvericin Ca_Channel Calcium Ion Channel Beauvericin->Ca_Channel Induces Ca_Influx Increased Intracellular Ca2+ Ca_Channel->Ca_Influx Leads to Mitochondria Mitochondria Ca_Influx->Mitochondria Signals to Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed Signaling Pathway for Beauvericin-Induced Apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Beauvericin-¹³C₄₅ Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the detection and quantification of Beauvericin using its ¹³C₄₅-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursor ions for Beauvericin in positive electrospray ionization (ESI)?

A1: Beauvericin is a cyclic hexadepsipeptide that readily forms several adducts in positive ESI. The most commonly observed precursor ions are the ammonium adduct [M+NH₄]⁺, the protonated molecule [M+H]⁺, and the sodium adduct [M+Na]⁺.[1] For quantitative analysis, the ammonium adduct is often preferred due to its high signal intensity and stability, which can be enhanced by adding ammonium formate or acetate to the mobile phase.[1]

Q2: How do I determine the precursor ion for the Beauvericin-¹³C₄₅ internal standard?

A2: The precursor ion for Beauvericin-¹³C₄₅ is determined by adding the mass shift due to the isotopic labeling to the mass of the native Beauvericin adduct. Since Beauvericin has the chemical formula C₄₅H₅₇N₃O₉, a fully labeled ¹³C₄₅ standard will have a mass increase of 45 Da. For example:

  • Native Beauvericin [M+NH₄]⁺ = ~801.5 m/z

  • Beauvericin-¹³C₄₅ [M+NH₄]⁺ = ~846.5 m/z

Q3: Why is a ¹³C-labeled internal standard like Beauvericin-¹³C₄₅ recommended?

A3: Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry.[2][3] They have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same effects from the sample matrix (ion suppression or enhancement).[2][4] This allows for highly accurate and precise quantification by correcting for variations during sample preparation, cleanup, and ionization.[4][5]

Q4: What are typical starting collision energies (CE) and declustering potentials (DP) for Beauvericin analysis?

A4: Optimal CE and DP values are instrument-dependent and should be determined empirically. However, published methods provide a good starting point. Collision energies typically range from 20 to 50 eV to generate characteristic product ions. Declustering potentials are generally set to prevent in-source fragmentation and can range from 50 to 100 V. Refer to the parameter tables in the "Experimental Protocols" section for specific examples.

Q5: How can I minimize the formation of sodium adducts [M+Na]⁺?

A5: Beauvericin's ionophoric nature gives it a high affinity for cations like sodium. To promote the desired ammonium adduct, ensure high-purity solvents (LC-MS grade), use fresh mobile phases, and add an ammonium salt (e.g., 5 mM ammonium formate) to your mobile phase.[1] Minimizing plasticware and ensuring glassware is thoroughly rinsed can also reduce sodium contamination.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Beauvericin and its ¹³C₄₅ internal standard.

Problem 1: Poor Signal Intensity or No Peak Detected
Possible Cause Suggested Solution
Incorrect Precursor/Product Ion Selection Verify the m/z values for your selected precursor adduct ([M+NH₄]⁺, [M+H]⁺) and its corresponding product ions for both the native analyte and the ¹³C₄₅-labeled standard.
Suboptimal Ionization Infuse a standard solution directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, source temperature, gas flows). Ensure the mobile phase composition promotes efficient ionization (e.g., contains ammonium formate for [M+NH₄]⁺ formation).
Matrix Effects (Ion Suppression) Dilute the sample extract to reduce the concentration of interfering matrix components.[6] Improve sample cleanup using Solid Phase Extraction (SPE) or other techniques. The use of the ¹³C₄₅ internal standard should largely correct for suppression.[2]
Analyte Adsorption/Carryover Beauvericin can be susceptible to carryover.[6] Use a robust needle wash solution, potentially containing a higher percentage of organic solvent. If carryover persists, investigate potential adsorption to metal surfaces in the flow path.[6]
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause Suggested Solution
Variable Adduct Formation The ratio of [M+NH₄]⁺, [M+H]⁺, and [M+Na]⁺ can vary between injections. Stabilize the desired adduct by adding a consistent concentration of the appropriate modifier (e.g., ammonium formate) to all mobile phases and sample diluents.[1]
Inconsistent Sample Preparation Ensure the internal standard is added at the very beginning of the sample preparation process to account for any analyte loss during extraction and cleanup steps.[4]
LC System Issues Check for leaks, ensure proper pump performance, and verify autosampler injection precision. Air bubbles in the system can cause retention time shifts and affect peak shape.[7]
Column Degradation Poor peak shape (e.g., tailing or splitting) can indicate column contamination or aging.[7] Flush the column according to the manufacturer's instructions or replace it if necessary.
Problem 3: Poor Peak Shape (Tailing, Splitting, Broadening)
Possible Cause Suggested Solution
Secondary Interactions with Column Some peaks may tail due to secondary interactions with the stationary phase.[7] Ensure the mobile phase pH is appropriate for the analyte and column type. Adding a small amount of formic acid can often improve peak shape for many compounds.
Injection Solvent Mismatch Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[7] If possible, reconstitute the final extract in the initial mobile phase.
Column Overload Injecting too much analyte can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample.
Extra-Column Volume Excessive tubing length or poor connections between the column and mass spectrometer can cause peak broadening.[7] Use tubing with the smallest appropriate inner diameter and ensure all fittings are secure.

Experimental Protocols

Methodology for LC-MS/MS Parameter Optimization
  • Standard Preparation: Prepare a 1 µg/mL stock solution of Beauvericin and Beauvericin-¹³C₄₅ in methanol or acetonitrile. Create a working solution of ~100 ng/mL for direct infusion.

  • Direct Infusion: Using a syringe pump, infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Precursor Ion Identification: Acquire full scan mass spectra in positive ESI mode. Identify the most abundant adducts for both the native and labeled compounds (e.g., [M+NH₄]⁺, [M+H]⁺, [M+Na]⁺). Select the most intense and stable adduct as the precursor ion for MS/MS.

  • Product Ion Identification: Perform a product ion scan on the selected precursor ion. Vary the collision energy (CE) in steps (e.g., from 10 to 60 eV) to find the optimal energy that produces a stable and abundant fragmentation pattern.

  • MRM Transition Selection: Select at least two specific and intense product ions for each compound to create Multiple Reaction Monitoring (MRM) transitions. One transition is typically used for quantification (quantifier) and the other for confirmation (qualifier).

  • Source Parameter Optimization: While infusing, adjust source parameters (e.g., ion spray voltage, source temperature, nebulizer gas, curtain gas) to maximize the signal intensity of the chosen MRM transitions.

Summarized Quantitative Data

The following tables summarize typical mass spectrometry parameters for Beauvericin detection compiled from various studies. Note that optimal values are instrument-specific.

Table 1: MRM Transitions for Beauvericin and Beauvericin-¹³C₄₅

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
Beauvericin801.5 [M+NH₄]⁺243.2523.0
Beauvericin-¹³C₄₅846.5 [M+NH₄]⁺288.2 (Calculated)568.0 (Calculated)
Beauvericin784.5 [M+H]⁺262.0[8]523.0[8]
Beauvericin-¹³C₄₅829.5 [M+H]⁺307.0 (Calculated)568.0 (Calculated)

Table 2: Example Optimized Mass Spectrometer Settings

Parameter Setting Range Purpose
Ionization Mode ESI PositiveProvides best sensitivity for Beauvericin.
Ion Spray Voltage +4500 to +5500 VOptimizes the electrospray process.
Source Temperature 400 to 550 °CAids in desolvation of droplets.
Declustering Potential (DP) 50 to 110 VPrevents premature fragmentation in the source.
Collision Energy (CE) 25 to 50 eVInduces fragmentation in the collision cell.
Mobile Phase Additives 5 mM Ammonium Formate + 0.1% Formic AcidEnhances formation of [M+NH₄]⁺ and improves peak shape.

Visualizations

Beauvericin_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Weighing Add_IS 2. Add Beauvericin-¹³C₄₅ Sample->Add_IS Extraction 3. Solvent Extraction (e.g., Acetonitrile/Water) Add_IS->Extraction Cleanup 4. Cleanup (SPE or QuEChERS) Extraction->Cleanup Evap 5. Evaporation & Reconstitution Cleanup->Evap LC_Sep 6. LC Separation Evap->LC_Sep MS_Detect 7. MS/MS Detection (MRM) LC_Sep->MS_Detect Integration 8. Peak Integration MS_Detect->Integration Quant 9. Quantification (Analyte/IS Ratio) Integration->Quant

Caption: Experimental workflow for Beauvericin quantification.

Troubleshooting_Tree Start Issue: Poor or No Signal Check_Infusion Infuse standard directly into MS. Is signal present? Start->Check_Infusion Check_LC Problem is with LC System or Sample Prep Check_Infusion->Check_LC Yes Check_MS Problem is with MS Settings Check_Infusion->Check_MS No Check_Column Check for column clog/degradation Check_LC->Check_Column Check_Source Optimize Source Parameters (Voltage, Temp, Gas) Check_MS->Check_Source Check_MRM Verify Precursor/Product m/z Check_Source->Check_MRM Check_Matrix Investigate Matrix Effects (Dilute Sample) Check_Column->Check_Matrix

Caption: Decision tree for troubleshooting poor signal intensity.

Fragmentation_Pathway Precursor Beauvericin [M+H]⁺ m/z 784.5 Fragment1 Loss of one monomer unit [Dimer+H]⁺ m/z 523 Precursor->Fragment1 CID Fragment2 Loss of two monomer units [Monomer+H]⁺ m/z 262 Precursor->Fragment2 CID

Caption: Simplified fragmentation of protonated Beauvericin.

References

Overcoming matrix effects in the analysis of Beauvericin in food samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the analysis of Beauvericin in complex food matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the analysis of Beauvericin?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Beauvericin, by co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression or enhancement, negatively impacting the accuracy, precision, and sensitivity of quantitative analysis, particularly in complex techniques like liquid chromatography-mass spectrometry (LC-MS).[1] Food samples, especially cereals, are complex matrices that can cause significant matrix effects.[2][3]

Q2: How can I determine if my Beauvericin analysis is affected by matrix effects?

A2: The presence of matrix effects can be evaluated by comparing the response of an analyte in a pure solvent standard to its response in a sample extract spiked at the same concentration (post-extraction addition).[4] A significant difference between the two signals indicates the presence of matrix effects. Another method is the post-column infusion of a standard solution of Beauvericin; a dip or rise in the signal upon injection of a blank sample extract reveals ion suppression or enhancement at specific retention times.[4]

Q3: What are the primary strategies to mitigate or compensate for matrix effects?

A3: There are several strategies that can be employed:

  • Effective Sample Preparation: Implementing robust extraction and cleanup procedures to remove interfering compounds.[1]

  • Chromatographic Optimization: Modifying the liquid chromatography conditions to separate Beauvericin from matrix components.[1]

  • Calibration Strategies: Using methods like matrix-matched calibration, procedural calibration, standard addition, or stable isotope-labeled internal standards to correct for the effects.[5]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering substances, though this may impact the limit of detection.[4]

Q4: My Beauvericin signal is suppressed. What are the common causes and how can I troubleshoot this?

A4: Signal suppression is a common issue.

  • Cause: Co-eluting matrix components compete with Beauvericin for ionization in the MS source. In wheat-based products, signal suppression for Beauvericin has been observed.[2][3]

  • Troubleshooting:

    • Improve Cleanup: Employ more selective cleanup steps like immunoaffinity columns (IACs) or dispersive solid-phase extraction (d-SPE) with different sorbents.[6][7][8]

    • Optimize Chromatography: Adjust the mobile phase gradient or change the column to improve the separation of Beauvericin from interfering compounds.

    • Use a Stable Isotope-Labeled Internal Standard: A ¹⁵N₃-labeled Beauvericin internal standard can co-elute and experience the same suppression, allowing for accurate correction.[9][10]

Q5: I am observing signal enhancement for Beauvericin. What could be the cause and what is the solution?

A5: Signal enhancement is less common but can occur.

  • Cause: Some matrix components can improve the ionization efficiency of the analyte. For instance, in the analysis of flour and pasta, signal enhancement for some related mycotoxins has been reported.[2]

  • Solution:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[5] This ensures that the standards and samples experience similar matrix effects.

    • Standard Addition: This method involves adding known amounts of the standard to the sample itself, which can be an effective way to quantify the analyte in the presence of matrix effects.[5]

Troubleshooting Guide

Issue: Poor recovery of Beauvericin during sample extraction.

Possible Cause Suggested Solution
Inefficient extraction solvent.Test different solvent systems. A mixture of acetonitrile, methanol, and water (16:3:1) has been used for extraction from corn grits.[11][12] For cereals, acetonitrile or a mixture of acetonitrile/water is common.[2][13]
Suboptimal extraction technique.Compare different extraction methods such as Ultra-Turrax homogenization, shaker, or QuEChERS. Ultra-Turrax has been shown to provide good recoveries for Beauvericin in wheat-based products.[2][3]
Analyte loss during cleanup.Ensure the cleanup step is not too harsh. If using SPE, check that the elution solvent is strong enough to desorb Beauvericin from the sorbent.

Issue: High variability in results between replicate samples.

Possible Cause Suggested Solution
Inconsistent sample preparation.Standardize all steps of the sample preparation protocol. Automated systems can improve reproducibility.
Non-homogenous sample.Ensure the food sample is finely ground and thoroughly homogenized before taking a subsample for extraction.[8]
Fluctuating matrix effects.The use of a stable isotope-labeled internal standard is the most effective way to correct for variability in matrix effects between samples.[14][15]

Data Summary

Table 1: Comparison of Extraction Methods for Beauvericin in Wheat-Based Products
Extraction MethodMatrixMean Recovery (%)Matrix Effect (%)Reference
ShakerFlour8273-98 (Suppression)[2]
Pasta9373-98 (Suppression)[2]
Ultra-Turrax Flour >70 >70 [2][3]
Pasta >70 >70 [2][3]
Breakfast Cereals 127 >70 [2]
Biscuits >70 >70 [2]
QuEChERSFlourN/AHigh Suppression[2]
PastaN/AHigh Enhancement[2]

N/A: Data not favorable or not fully reported in the study.

Table 2: Performance of a Stable Isotope Dilution Assay (SIDA) for Beauvericin
ParameterValueReference
Limit of Detection (LOD)4.4 µg/kg[9][10]
Limit of Quantitation (LOQ)13.1 µg/kg[9][10]
Recovery90-120%[9]
Intraday Precision (CV%)1.35 - 8.61%[9]
Interday Precision (CV%)1.35 - 8.61%[9]

Experimental Protocols

Protocol 1: Ultra-Turrax Solid-Liquid Extraction (SLE) for Cereals

This protocol is adapted from methods described for the analysis of Beauvericin in wheat-based products.[2][3][16]

  • Homogenization: Weigh 10 g of a finely ground and homogenized cereal sample into a 50 mL centrifuge tube.

  • Extraction: Add 50 mL of methanol (or acetonitrile).

  • Homogenize: Use an Ultra-Turrax homogenizer at 13,500 rpm for 3 minutes.

  • Centrifugation: Centrifuge the mixture at 4,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Analysis: The extract is now ready for LC-MS/MS analysis. For cleaner samples, an additional cleanup step may be required.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This is a modified QuEChERS procedure for mycotoxin analysis in cereals.[17][18][19]

  • Hydration: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 30 seconds. Let it stand for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile.

  • Salting Out: Add a salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Shaking & Centrifugation: Shake vigorously for 1 minute and then centrifuge at 4,000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing MgSO₄, primary secondary amine (PSA), and C18 sorbents.

  • Vortex & Centrifuge: Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Final Extract: The supernatant is the final extract for LC-MS/MS analysis.

Protocol 3: Immunoaffinity Column (IAC) Cleanup

IACs use monoclonal antibodies to selectively isolate mycotoxins, providing excellent cleanup for complex matrices.[6][20][21]

  • Sample Loading: Pass the filtered sample extract (from Protocol 1 or 2, ensuring appropriate solvent compatibility) through the immunoaffinity column at a slow, controlled flow rate.

  • Washing: Wash the column with a specified volume of washing buffer (e.g., phosphate-buffered saline or water) to remove unbound matrix components.

  • Elution: Elute the bound Beauvericin from the column using a small volume of a strong organic solvent, such as methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Visualizations

Beauvericin_Analysis_Workflow cluster_prep Sample Preparation cluster_mitigation Matrix Effect Mitigation cluster_analysis Analysis Sample Food Sample Homogenization Grinding & Homogenization Sample->Homogenization Extraction Extraction (SLE, QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE, IAC) Extraction->Cleanup IS Add Isotope-Labeled Internal Standard Extraction->IS Dilution Dilution Cleanup->Dilution LCMS LC-MS/MS Analysis Cleanup->LCMS Dilution->LCMS IS->LCMS Quant Quantification (Matrix-Matched Cal.) LCMS->Quant

Caption: Workflow for Beauvericin analysis highlighting matrix effect mitigation points.

Matrix_Effect_Strategy Start Matrix Effects Suspected? CheckIS Isotope-Labeled IS Available? Start->CheckIS UseIS Use Stable Isotope Dilution Assay (SIDA) CheckIS->UseIS Yes CheckBlank Blank Matrix Available? CheckIS->CheckBlank No UseMM Use Matrix-Matched Calibration CheckBlank->UseMM Yes UseSA Use Standard Addition Method CheckBlank->UseSA No

Caption: Decision tree for selecting a matrix effect compensation strategy.

SIDA_Principle cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Quantification Analyte Beauvericin (Native, Unknown Amount) Mix Spiked Sample Analyte->Mix IS Labeled Beauvericin (Known Amount) IS->Mix Injection Injection & Ionization Mix->Injection Detection Mass Detection Injection->Detection Ratio Measure Peak Area Ratio (Native / Labeled) Detection->Ratio Detection->Ratio Both experience same matrix effect & loss Result Accurate Quantification Ratio->Result

Caption: Principle of the Stable Isotope Dilution Assay (SIDA) for accurate quantification.

References

Improving recovery rates of Beauvericin during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery rates of Beauvericin during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low Beauvericin recovery during sample extraction?

Low recovery rates of Beauvericin can be attributed to several factors throughout the extraction process. These include:

  • Suboptimal Solvent Selection: The choice of extraction solvent and its polarity plays a crucial role. Using a solvent that is not optimized for Beauvericin can lead to incomplete extraction from the sample matrix.

  • Inefficient Extraction Method: The chosen extraction technique, such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or supercritical fluid extraction (SFE), may not be the most effective for the specific sample type.

  • Matrix Effects: The complexity of the sample matrix (e.g., fungal cultures, plant tissues, food products) can interfere with the extraction process.[1] Co-extractives can compete with Beauvericin for the solvent or interfere with subsequent analytical steps.

  • Incomplete Cell Lysis (for intracellular Beauvericin): Beauvericin is often an intracellular product, and incomplete disruption of the fungal mycelia can result in a significant portion of the analyte remaining unextracted.[2]

  • Degradation of Beauvericin: The stability of Beauvericin can be affected by factors such as pH, temperature, and light exposure during extraction and storage.[3][4]

  • Losses During Cleanup and Concentration Steps: Each step in the sample preparation workflow, including filtration, evaporation, and reconstitution, carries a risk of sample loss.

Q2: How can I improve the extraction of intracellular Beauvericin from fungal mycelia?

To enhance the recovery of intracellular Beauvericin, consider the following strategies:

  • Mechanical Disruption: Employ methods like grinding the mycelia in a blender to physically break down the cell walls before solvent extraction.

  • In-situ Product Recovery: An integrated fermentation and extraction process using macroporous polystyrene has been shown to effectively enhance Beauvericin recovery from mycelial liquid cultures by facilitating its extraction and separation.[2][5]

Q3: What are the recommended storage conditions for Beauvericin standards and extracts?

To ensure the stability of Beauvericin, it is recommended to store individual stock standard solutions and extracts at -18°C.[3] Studies have shown that Beauvericin is stable under these conditions for at least 14 months.[3] For multi-mycotoxin standard solutions in water/methanol (50/50 v/v) with 0.1% formic acid, stability has been demonstrated for at least 75 hours in silanized glass at 23°C under light exposure.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Recovery Rates Inefficient extraction solvent.Optimize the solvent system. Acetonitrile, methanol, and water mixtures are commonly used. For example, a mixture of acetonitrile, methanol, and water (16:3:1) has been successfully used for extraction from corn grits.
Ineffective extraction method for the matrix.Compare different extraction techniques. For biological fluids, solid-phase extraction (SPE) has shown significantly higher recoveries than salting-out assisted liquid/liquid extraction (SALLE).[6]
Presence of interfering compounds (e.g., lipids).Incorporate a defatting step in your protocol. For instance, after the initial extraction, wash the extract with n-heptane to remove lipids.
Incomplete extraction from fungal mycelia.Utilize in-situ product recovery with macroporous polystyrene during fermentation to facilitate extraction.[2][5]
Poor Reproducibility Inconsistent sample homogenization.Ensure thorough and consistent homogenization of the sample before extraction.
Variability in manual extraction steps.Consider using automated extraction systems to improve consistency.
Degradation of analyte during processing.Minimize exposure to high temperatures and light.[4] Use amber vials and keep samples on ice when possible.
High Matrix Effects in LC-MS/MS Analysis Co-eluting matrix components suppressing or enhancing the signal.Improve the cleanup procedure. Dispersive solid-phase extraction (dSPE) with C18 silica can be effective.[7]
Utilize stable isotope-labeled internal standards to compensate for matrix effects.[1]

Quantitative Data Summary

Table 1: Comparison of Recovery Rates for Different Extraction Methods in Urine and Plasma (Spiked at 50 ng/L) [6]

MethodMatrixAnalyteRecovery (%)
Proposed SPE Method UrineEnniatin A85-95
Enniatin A188-98
Enniatin B90-102
Enniatin B192-105
Beauvericin 89-101
Salting-Out Assisted Liquid/Liquid Extraction (SALLE)UrineEnniatin A55-65
Enniatin A160-70
Enniatin B65-75
Enniatin B168-78
Beauvericin 62-72
Proposed Plasma Treatment (MeOH/H2O + Carbograph cleanup) PlasmaEnniatin A76-88
Enniatin A180-92
Enniatin B85-97
Enniatin B188-100
Beauvericin 82-95
Simple Acetonitrile Precipitation (ACN/plasma 3:1)PlasmaEnniatin A62-72
Enniatin A165-75
Enniatin B70-80
Enniatin B175-85
Beauvericin 68-78

Table 2: Recovery Rates for Acetonitrile-Based Extraction with dSPE Cleanup in Animal Feeds [7]

Spiking LevelRecovery Range (%)
Low (LOQ)86 - 98
Intermediate (10xLOQ)112 - 136
High (100xLOQ)89 - 117

Experimental Protocols

Protocol 1: Extraction of Beauvericin from Corn Grits [8]

  • Weigh 15 g of inoculated corn grits.

  • Add 75 ml of an acetonitrile, methanol, and water mixture (16:3:1, v/v/v).

  • Allow to extract overnight.

  • Grind the mixture in a blender for 5 minutes.

  • Filter the crude extract through Whatman No. 4 filter paper.

  • Defat the filtrate twice with 25 ml of n-heptane.

  • Collect the bottom layer and evaporate to near dryness at 80°C using a rotary evaporator.

  • Dissolve the residue in 50 ml of a methanol and water mixture (1:1, v/v).

  • Perform a liquid-liquid extraction twice with 25 ml of dichloromethane.

  • Evaporate the dichloromethane and re-dissolve the residue in 1 ml of methanol for analysis.

Protocol 2: Extraction of Beauvericin from Animal Feeds [7]

  • Homogenize the feed sample.

  • Extract with an acetonitrile-based solvent.

  • Collect 2 ml of the acetonitrile extract.

  • Perform a dispersive solid-phase extraction (dSPE) by adding 0.1 g of C18 silica sorbent and 0.3 g of MgSO4.

  • Centrifuge for 5 minutes at 1413 x g and 4°C.

  • Filter the purified extract through a 0.22 µm nylon filter.

  • Transfer the final extract into a vial for LC-MS/MS analysis.

Visualizations

Beauvericin_Extraction_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample (e.g., Corn Grits) Solvent Add Extraction Solvent (Acetonitrile/Methanol/Water) Sample->Solvent Homogenize Homogenize/Blend Solvent->Homogenize Filter Filter Homogenize->Filter Defat Defat with n-Heptane (optional) Filter->Defat Evaporate Evaporate Solvent Defat->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for Beauvericin extraction.

Beauvericin_Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis Core Synthesis cluster_final_product Final Product Glucose Glucose LPhe L-Phenylalanine Glucose->LPhe NitrogenSource Nitrogen Source NitrogenSource->LPhe BeauvericinSynthetase Beauvericin Synthetase LPhe->BeauvericinSynthetase DHYIV D-Hydroxyisovaleric Acid DHYIV->BeauvericinSynthetase Hexadepsipeptide Linear Hexadepsipeptide BeauvericinSynthetase->Hexadepsipeptide N-methylation & Peptide Bond Formation Beauvericin Beauvericin Hexadepsipeptide->Beauvericin Cyclization

Caption: Simplified Beauvericin biosynthesis pathway.[2]

References

Best practices for the storage and handling of Beauvericin-13C45 analytical standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the storage and handling of Beauvericin-13C45 analytical standards to ensure their stability and integrity for accurate experimental results. Given that the chemical properties of isotopically labeled compounds are nearly identical to their unlabeled counterparts, the following guidelines for Beauvericin can be applied to this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store the this compound analytical standard upon receipt?

A1: Upon receipt, the crystalline solid standard should be stored at -20°C for long-term stability.[1][2] Some suppliers may recommend storage at +4°C for neat standards.[3] Always refer to the certificate of analysis provided by the supplier for specific storage recommendations.

Q2: What is the long-term stability of this compound?

A2: When stored as a crystalline solid at -20°C, Beauvericin analytical standards are stable for at least four years.[1][2]

Q3: What solvents are recommended for preparing a stock solution?

A3: Beauvericin is soluble in organic solvents such as ethanol, DMSO, dimethyl formamide, acetonitrile, and methanol.[1][4][5] The choice of solvent will depend on your specific analytical method.

Q4: How should I store the prepared stock solution?

A4: Stock solutions should be stored in tightly sealed, light-protected vials. For optimal stability, store stock solutions at -20°C or -80°C.[6][7] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

Q5: What is the stability of this compound in a stock solution?

A5: The stability of a stock solution depends on the storage temperature. At -80°C, the solution is stable for up to 6 months, while at -20°C, it is stable for about one month.[6] Studies have shown that Beauvericin in acetonitrile is stable when stored in the dark at -20°C.[7]

Q6: Is this compound light-sensitive?

A6: While specific data on the photosensitivity of Beauvericin is limited, it is a general best practice for handling analytical standards to protect them from light. Stock solutions should be stored in amber vials or in the dark to prevent potential photodegradation.[7]

Q7: What are the safety precautions for handling this compound?

A7: Beauvericin should be handled as a hazardous material.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[3][6] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or inaccurate analytical results Standard degradation due to improper storage.Verify that the standard and stock solutions have been stored at the recommended temperatures and protected from light. Prepare a fresh stock solution from the crystalline solid.
Contamination of the standard solution.Use fresh, high-purity solvents for preparing solutions. Ensure all glassware and equipment are scrupulously clean.
Improper dilution technique.Review and follow the experimental protocol for preparing working standards. Use calibrated pipettes and volumetric flasks.
Precipitation observed in the stock solution The solubility limit of the standard in the chosen solvent has been exceeded.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, prepare a new stock solution at a lower concentration.
The solution was not stored properly, leading to solvent evaporation.Ensure vials are tightly sealed. If solvent evaporation is suspected, discard the solution and prepare a fresh one.
Reduced instrument response over time Degradation of working standards.Prepare fresh working standards from the stock solution more frequently. Aqueous solutions of Beauvericin are not recommended for storage for more than one day.[1]

Quantitative Data Summary

ParameterRecommended ConditionStability/Solubility
Storage Temperature (Crystalline Solid) -20°C≥ 4 years[1][2]
+4°CAs per supplier recommendation[3]
Storage Temperature (Stock Solution) -80°CUp to 6 months[6]
-20°CUp to 1 month[6]
Recommended Solvents Ethanol, DMSO, Dimethyl Formamide~30 mg/mL[1]
Acetonitrile, MethanolCommonly used for stock solutions[4][5][7]
Aqueous Solution Not recommended for storageUse within one day[1]

Experimental Protocol: Preparation of Stock and Working Standards

This protocol describes the preparation of a 1 mg/mL stock solution of this compound and subsequent serial dilutions to create working standards.

Materials:

  • This compound analytical standard (crystalline solid)

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 10 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Equilibration: Allow the vial containing the crystalline this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a suitable amount of the crystalline standard (e.g., 1 mg) using a calibrated analytical balance.

  • Stock Solution Preparation (1 mg/mL):

    • Quantitatively transfer the weighed standard to a 1 mL volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the solid.

    • Vortex briefly to ensure complete dissolution.

    • Bring the flask to the final volume with the solvent.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Transfer the stock solution to a labeled amber glass vial for storage.

  • Working Standards Preparation (Serial Dilution):

    • Prepare a series of working standards by diluting the stock solution. For example, to prepare a 10 µg/mL working standard, transfer 100 µL of the 1 mg/mL stock solution to a 10 mL volumetric flask and dilute to volume with the solvent.

    • Further dilutions can be made to achieve the desired concentration range for your calibration curve.

  • Storage: Store the stock solution and working standards at -20°C or below, protected from light.

Workflow for Storage and Handling of this compound

Storage_Handling_Workflow Workflow for Proper Storage and Handling of this compound cluster_receipt Receiving Standard cluster_storage Storage cluster_prep Solution Preparation cluster_handling Handling and Safety Receipt Receive this compound Standard Check_CoA Check Certificate of Analysis for Storage Conditions Receipt->Check_CoA Store_Solid Store Crystalline Solid at -20°C or +4°C Check_CoA->Store_Solid Equilibrate Equilibrate to Room Temperature Store_Solid->Equilibrate Store_Stock Store Stock Solution at -20°C or -80°C in Amber Vials Aliquot Aliquot Stock Solution to Avoid Contamination and Freeze-Thaw Cycles Store_Stock->Aliquot Weigh Accurately Weigh Standard Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., Acetonitrile) Weigh->Dissolve Dissolve->Store_Stock Dilute Prepare Working Standards by Serial Dilution Use_PPE Wear Appropriate PPE (Gloves, Eye Protection) Dilute->Use_PPE Ventilation Handle in a Well-Ventilated Area Use_PPE->Ventilation Aliquot->Dilute

Caption: Logical workflow for the storage and handling of this compound.

References

Minimizing ion suppression of Beauvericin in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Beauvericin using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for Beauvericin analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, Beauvericin, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to unreliable quantification and false-negative results.[2][5] Common sources of ion suppression include phospholipids, salts, and other endogenous components of the sample matrix.[6][7]

Q2: What are the most common adducts of Beauvericin observed in positive ESI mode?

A2: In positive electrospray ionization mode, Beauvericin commonly forms adducts with ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺).[8] The formation of the ammonium adduct is often favored and can provide a more stable and intense signal, especially when ammonium-containing additives are used in the mobile phase.[9] The protonated molecule ([M+H]⁺) may also be observed.

Q3: Can switching the polarity to negative ion mode help in minimizing ion suppression for Beauvericin?

A3: While switching to negative ionization mode can sometimes reduce ion suppression because fewer compounds ionize in this mode, Beauvericin analysis is typically performed in positive ion mode.[2] Studies have shown that Beauvericin and other related emerging fusariotoxins exhibit higher signal intensity and better response in the positive ionization mode, particularly as the ammonium adduct ([M+NH₄]⁺).[9] Therefore, optimizing conditions in the positive mode is generally the more effective approach.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the analysis of Beauvericin.

Issue 1: Low Beauvericin Signal Intensity or Complete Signal Loss

This is a classic symptom of significant ion suppression. The following troubleshooting workflow can help identify and resolve the issue.

IonSuppression_Troubleshooting cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Corrective Actions cluster_3 Resolution start Low or No Beauvericin Signal check_matrix Assess Matrix Effects (Post-column infusion or post-extraction spike) start->check_matrix review_prep Review Sample Preparation check_matrix->review_prep Suppression Confirmed review_lc Review LC Method check_matrix->review_lc Suppression Confirmed review_ms Review MS Parameters check_matrix->review_ms Suppression Confirmed improve_prep Improve Sample Cleanup (SPE, LLE) review_prep->improve_prep dilute_sample Dilute Sample Extract review_prep->dilute_sample optimize_lc Optimize Chromatographic Separation review_lc->optimize_lc optimize_ms Optimize ESI Source Parameters review_ms->optimize_ms use_is Use Isotopically Labeled Internal Standard improve_prep->use_is For Quantification end Signal Restored improve_prep->end dilute_sample->use_is For Quantification dilute_sample->end optimize_lc->use_is For Quantification optimize_lc->end optimize_ms->use_is For Quantification optimize_ms->end use_is->end

Caption: Troubleshooting workflow for low Beauvericin signal.

Solutions:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][6]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Graphitized carbon black cartridges have been shown to be effective for Beauvericin, providing high absolute recoveries (76%–103%) and removing major interferences.[10]

    • Liquid-Liquid Extraction (LLE): LLE can be used to separate Beauvericin from polar interfering compounds. Adjusting the pH of the aqueous matrix can enhance the extraction efficiency for Beauvericin.[6]

    • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids, a major cause of ion suppression.[2][6] If using PPT, consider further cleanup steps or dilution.

  • Dilute the Sample Extract: Diluting the final extract with the mobile phase can reduce the concentration of matrix components, thereby mitigating ion suppression.[1][6] This is a viable option if the concentration of Beauvericin is high enough to remain detectable after dilution.

  • Optimize Chromatography:

    • Mobile Phase Composition: The choice of organic solvent and additives is crucial. Acetonitrile is a common organic modifier.[11] The addition of mobile phase additives like ammonium formate or ammonium acetate can enhance the signal for Beauvericin by promoting the formation of the [M+NH₄]⁺ adduct.[12][13]

    • Gradient Elution: A well-optimized gradient can separate Beauvericin from co-eluting matrix components.

    • Injection Volume: Reducing the injection volume can decrease the amount of matrix introduced into the MS system. It has been noted that larger injection volumes can increase the matrix effect.[10]

  • Optimize ESI Source Parameters: Fine-tuning the ESI source parameters can significantly improve the signal.

    • Capillary Voltage: Optimize for a stable and strong signal for Beauvericin.

    • Gas Flows (Nebulizer and Drying Gas): Adjust to ensure efficient desolvation of the ESI droplets.

    • Drying Gas Temperature: Higher temperatures can aid in desolvation but should be optimized to avoid thermal degradation of Beauvericin.

Issue 2: Poor Reproducibility and Inaccurate Quantification

Inconsistent results are often a consequence of variable ion suppression between samples.

Solutions:

  • Use an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for Beauvericin is the most effective way to compensate for matrix effects and improve the accuracy and precision of quantification.[4] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for reliable normalization of the signal.

  • Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration standards in a blank matrix extract that is representative of the samples can help to compensate for the matrix effect.[1][9] This approach assumes that the degree of ion suppression is consistent across all samples.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the determination of Beauvericin in human biological fluids.[10]

  • Sample Pre-treatment: Dilute the sample (e.g., plasma, urine) with water. Acidification with formic acid may be necessary depending on the matrix.

  • SPE Cartridge Conditioning: Condition a graphitized carbon black (GCB) SPE cartridge sequentially with the elution solvent (e.g., dichloromethane/methanol) and then with the loading solvent (e.g., acidified water).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove polar interferences.

  • Elution: Elute Beauvericin from the cartridge using an appropriate solvent mixture, such as dichloromethane/methanol (80/20, v/v) containing 0.2% formic acid.[10] The elution volume should be optimized to maximize recovery while minimizing the elution of interfering compounds.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameter Optimization

This protocol provides a general workflow for optimizing LC-MS/MS parameters for Beauvericin analysis.

LCMS_Optimization cluster_0 Direct Infusion (MS Optimization) cluster_1 LC Method Development cluster_2 System Optimization infuse Infuse Beauvericin Standard Solution optimize_ms Optimize MS Parameters: - Precursor/Product Ions - Cone Voltage - Collision Energy infuse->optimize_ms optimize_esi Optimize ESI Source Parameters: - Capillary Voltage - Gas Flow & Temperature optimize_ms->optimize_esi select_column Select C18 Column optimize_mobile_phase Optimize Mobile Phase: - Organic Modifier (ACN/MeOH) - Additives (Ammonium Formate/Acetate) select_column->optimize_mobile_phase optimize_gradient Develop Gradient Elution Profile optimize_mobile_phase->optimize_gradient optimize_gradient->optimize_esi final_method Final Validated Method optimize_esi->final_method

Caption: Workflow for LC-MS/MS method optimization.

  • Mass Spectrometer Tuning:

    • Directly infuse a standard solution of Beauvericin into the mass spectrometer.

    • Optimize in positive ESI mode. Identify the most abundant precursor ion, which is often the ammonium adduct ([M+NH₄]⁺).[9]

    • Optimize the cone voltage (or equivalent parameter) to maximize the intensity of the precursor ion.

    • Perform product ion scans to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM).

    • Optimize the collision energy for each MRM transition to maximize the intensity of the product ions.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A typical mobile phase consists of water (A) and acetonitrile or methanol (B), both containing an additive.

    • Additives: Evaluate different additives and concentrations (e.g., 0.1% formic acid, 5 mM ammonium formate, 5 mM ammonium acetate) to find the optimal conditions for Beauvericin signal intensity and peak shape.

    • Gradient: Develop a gradient elution program that provides good retention and peak shape for Beauvericin, while separating it from the majority of matrix components.

    • Column Temperature: A slightly elevated column temperature (e.g., 30-40 °C) can improve peak shape and reproducibility.[10]

Data Tables

Table 1: Effect of Mobile Phase Additives on Beauvericin Signal

Mobile Phase AdditiveObserved Effect on Beauvericin SignalReference
Formic AcidCommonly used to improve peak shape and ionization efficiency.[13]
Ammonium AcetateCan enhance the formation of the [M+NH₄]⁺ adduct, leading to increased signal intensity.[13]
Ammonium FormateShown to suppress sodium adducts and enhance protonated and ammoniated ions for other mycotoxins, a principle that can be applied to Beauvericin.[12]

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueGeneral Effectiveness in Reducing Ion SuppressionKey ConsiderationsReferences
Solid-Phase Extraction (SPE) HighCan be highly selective and effective at removing interferences. Requires method development.[6][10]
Liquid-Liquid Extraction (LLE) Moderate to HighGood for removing highly polar or non-polar interferences. Solvent choice is critical.[2][6]
Protein Precipitation (PPT) Low to ModerateSimple and fast, but less effective at removing phospholipids and other small molecules.[6]
Dilution VariableSimple and can be effective if the analyte concentration is high. Reduces sensitivity.[1][6]

References

Method refinement for simultaneous detection of Beauvericin and other mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the simultaneous detection of Beauvericin and other mycotoxins. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the simultaneous analysis of Beauvericin and other mycotoxins using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Q1: Why am I observing poor peak shapes or peak splitting for my target mycotoxins?

A1: Poor peak shapes can arise from several factors related to your chromatographic separation or sample matrix.

  • Column Overload: Injecting a sample that is too concentrated can lead to broad or fronting peaks. Try diluting your sample extract.

  • Inappropriate Mobile Phase: The pH or organic solvent composition of your mobile phase may not be optimal for all target analytes, which have varying chemical properties. Ensure your mobile phase is compatible with the column and the mycotoxins being analyzed. A gradient elution is often necessary for multi-mycotoxin analysis.[1]

  • Column Contamination or Degradation: Matrix components can accumulate on the column, affecting its performance. Implement a regular column cleaning routine. If performance does not improve, the column may need to be replaced.

  • Injector Issues: Problems with the autosampler, such as a partially blocked needle or incorrect injection volume, can also lead to distorted peaks.

Q2: My signal intensity is low, and I'm struggling to meet the required limits of detection (LOD). What can I do?

A2: Low signal intensity is a common challenge, especially when dealing with trace levels of mycotoxins.[2]

  • Optimize Mass Spectrometry Parameters: Ensure that the MS/MS parameters, including precursor and product ions, collision energy, and fragmentor voltage, are optimized for each mycotoxin.[1]

  • Improve Sample Cleanup: Complex matrices can cause ion suppression, leading to reduced signal intensity.[3][4] Employing a more effective cleanup method, such as Solid Phase Extraction (SPE) or immunoaffinity columns (IAC), can help remove interfering matrix components.[5][6]

  • Enhance Extraction Efficiency: The choice of extraction solvent is critical. A mixture of acetonitrile, methanol, and water is often used.[7] Techniques like ultrasonic-assisted extraction can improve recovery.[8]

  • Concentrate the Sample: After extraction and cleanup, evaporating the solvent and reconstituting the residue in a smaller volume of a suitable solvent can increase the analyte concentration.

Q3: I'm experiencing significant matrix effects, leading to inaccurate quantification. How can I mitigate this?

A3: Matrix effects, which can cause either ion suppression or enhancement, are a major hurdle in LC-MS/MS analysis of complex samples like food and feed.[3][4][9][10]

  • Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is representative of your samples. This helps to compensate for the matrix effects.[11]

  • Use of Internal Standards: Isotope-labeled internal standards are the gold standard for correcting for matrix effects and variations in sample preparation and instrument response. If not available, a structurally similar compound can be used as an alternative.

  • Sample Dilution: A simple "dilute-and-shoot" approach can significantly reduce matrix effects by lowering the concentration of co-eluting matrix components.[3][11]

  • Effective Cleanup: As mentioned previously, robust sample cleanup using SPE, IAC, or techniques like QuEChERS is crucial for minimizing matrix interferences.[5][12][13]

Q4: My recovery rates are inconsistent and often outside the acceptable range (e.g., 70-120%). What are the likely causes?

A4: Inconsistent recovery points to variability in your sample preparation procedure.

  • Incomplete Extraction: Ensure the sample is adequately homogenized and that the extraction solvent has sufficient time and agitation to interact with the sample. The choice of solvent is also critical and should be optimized for the range of mycotoxins being analyzed.[12][14]

  • Analyte Loss During Cleanup: Mycotoxins can be lost during SPE or other cleanup steps if the procedure is not optimized. Check the loading, washing, and elution steps of your SPE protocol.

  • pH adjustments: The pH of the sample extract can influence the recovery of certain mycotoxins. Ensure consistent pH control throughout the process.

  • Evaporation Step: If you have a solvent evaporation step, be cautious not to lose volatile mycotoxins. Use a gentle stream of nitrogen and a controlled temperature.

Q5: I am detecting mycotoxins in my blank samples. What is the source of this contamination?

A5: Contamination can be introduced at various stages of the analytical workflow.

  • Cross-Contamination: Thoroughly clean all glassware, autosampler vials, and other equipment between samples.

  • Contaminated Solvents or Reagents: Use high-purity solvents and reagents. Run a blank with just the solvents to check for contamination.

  • Carryover in the LC System: Previous high-concentration samples can lead to carryover in the injector or on the column. Implement a rigorous wash protocol for the autosampler and run blank injections between samples.

Data Presentation: Performance of Multi-Mycotoxin Methods

The following tables summarize typical validation parameters for the simultaneous detection of Beauvericin and other mycotoxins in various matrices using LC-MS/MS. These values can serve as a benchmark for your method development and validation.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Cereal Matrix

MycotoxinLOD (µg/kg)LOQ (µg/kg)Reference
Beauvericin0.20.2[15]
Enniatin A0.20.2[15]
Enniatin A10.70.7[15]
Enniatin B0.90.9[15]
Enniatin B11.51.5[15]
Aflatoxin B10.10.3[16]
Ochratoxin A0.10.3[16]
Deoxynivalenol0.15 µg/L-[16]
Zearalenone0.01 µg/L-[16]

Note: Values can vary depending on the specific matrix, instrumentation, and method used.

Table 2: Recovery Rates in Different Matrices

MycotoxinMatrixRecovery (%)Reference
BeauvericinGrain76 - 82[15]
Enniatin AGrain55 - 66[15]
Enniatin A1Grain71 - 80[15]
Enniatin BGrain57 - 103[15]
Enniatin B1Grain68 - 116[15]
BeauvericinWheat-based products70 - 111[17]
EnniatinsWheat-based products70 - 111[17]
11 MycotoxinsCereals63.2 - 111.2[11]
16 MycotoxinsTomato/Vegetable> 55[1]

Experimental Protocols

Below are detailed methodologies for the simultaneous analysis of Beauvericin and other mycotoxins.

Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is adapted for cereal matrices.[13][18]

  • Homogenization: Grind a representative sample of the cereal to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of an acetonitrile/water mixture (e.g., 80:20, v/v).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA - primary secondary amine for removing fatty acids, and C18 for removing non-polar interferences).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general protocol and should be optimized for your specific instrument and target analytes.[8][11][14]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

    • Gradient Elution: Start with a low percentage of mobile phase B, and gradually increase it over the run to elute the mycotoxins based on their polarity.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for Beauvericin and many other Fusarium mycotoxins. A switching mode (positive and negative) might be necessary for a broader range of mycotoxins.[14]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. For each mycotoxin, at least two transitions (precursor ion → product ion) should be monitored for confirmation.

    • Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy) for maximum signal intensity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the simultaneous analysis of mycotoxins.

Workflow cluster_pre Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sampling Representative Sampling Homogenization Grinding & Homogenization Sampling->Homogenization Extraction Solvent Extraction (e.g., ACN/Water) Homogenization->Extraction Cleanup Cleanup (SPE, d-SPE, IAC) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Matrix-Matched Curve) MS_Detection->Quantification Reporting Reporting & Validation Quantification->Reporting

Caption: General workflow for mycotoxin analysis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues in mycotoxin analysis.

Troubleshooting Start Problem Encountered Check_Signal Low Signal or Poor Sensitivity? Start->Check_Signal Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Quantification Inaccurate Quantification? Start->Check_Quantification Optimize_MS Optimize MS/MS Parameters Check_Signal->Optimize_MS Yes Check_Column Check Column Health & Mobile Phase Check_Peak_Shape->Check_Column Yes Matrix_Match Use Matrix-Matched Calibration Check_Quantification->Matrix_Match Yes Improve_Cleanup Improve Sample Cleanup (SPE/IAC) Optimize_MS->Improve_Cleanup Concentrate_Sample Concentrate Sample Extract Improve_Cleanup->Concentrate_Sample Dilute_Sample Dilute Sample to Avoid Overload Check_Column->Dilute_Sample Check_Injector Inspect Autosampler/Injector Dilute_Sample->Check_Injector Use_IS Use Isotope-Labeled Internal Standards Matrix_Match->Use_IS Validate_Recovery Validate Extraction Recovery Use_IS->Validate_Recovery

Caption: Decision tree for troubleshooting mycotoxin analysis.

References

Technical Support Center: Isotopic Interference in Beauvericin-13C45 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Beauvericin-13C45 as an internal standard in quantitative LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound quantification?

A1: Isotopic interference, or crosstalk, occurs when the isotopic signature of the analyte (Beauvericin) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), in this case, this compound.[1] Beauvericin contains naturally occurring heavy isotopes (primarily ¹³C). At high concentrations of Beauvericin, the signal from its isotopologues (molecules containing one or more heavy isotopes) can contribute to the mass channel being monitored for this compound, leading to an artificially inflated internal standard signal. This can result in the underestimation of the native Beauvericin concentration in the sample.

Q2: Why is this compound used as an internal standard?

A2: Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative mass spectrometry.[2][3] They share nearly identical physicochemical properties with the analyte, meaning they behave similarly during sample extraction, chromatography, and ionization.[4] This allows for the correction of variability in sample preparation and matrix effects, which are common challenges in complex biological and food matrices.[5][6] The mass difference between the analyte and the SIL-IS allows the mass spectrometer to distinguish between them.[3]

Q3: What are the primary causes of significant isotopic interference?

A3: The primary causes include:

  • High Analyte Concentration: At high concentrations of native Beauvericin, the contribution of its naturally occurring heavy isotopes becomes more significant and can spill over into the mass channel of the internal standard.[1]

  • Isotopic Purity of the Internal Standard: The this compound standard may contain a small percentage of unlabeled Beauvericin. This should be assessed during method validation.[2]

  • Mass Spectrometer Resolution: Insufficient mass resolution can make it difficult to distinguish between the analyte's isotopic peaks and the internal standard's signal.

Q4: How can I assess the potential for isotopic interference during method development?

A4: You can assess the potential for interference by analyzing a high-concentration standard of unlabeled Beauvericin and monitoring the mass transition of this compound. If a significant signal is detected, this indicates potential for crosstalk. Conversely, analyzing the this compound standard alone will help determine its isotopic purity and any contribution to the unlabeled Beauvericin channel.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating isotopic interference in your Beauvericin quantification assays.

Problem: Non-linear calibration curve, particularly at the high end of the concentration range.

This is a classic symptom of isotopic interference. As the concentration of unlabeled Beauvericin increases, the contribution to the internal standard signal becomes more pronounced, leading to a decreased analyte/internal standard ratio and a flattening of the calibration curve.[1]

Troubleshooting Workflow

G cluster_0 Troubleshooting Isotopic Interference start Start: Non-Linear Calibration Curve check_is Step 1: Assess Internal Standard Contribution start->check_is check_analyte Step 2: Assess Analyte Contribution check_is->check_analyte IS purity acceptable adjust_is_conc Step 3: Adjust Internal Standard Concentration check_analyte->adjust_is_conc Analyte crosstalk confirmed dilute_sample Step 4: Dilute High Concentration Samples adjust_is_conc->dilute_sample data_correction Step 5: Apply Mathematical Correction dilute_sample->data_correction end End: Linear Calibration Curve data_correction->end

Caption: Workflow for troubleshooting non-linear calibration curves due to isotopic interference.

Step-by-Step Guide:

  • Assess Internal Standard Contribution:

    • Action: Prepare a sample containing only the this compound internal standard at the working concentration.

    • Analysis: Acquire data monitoring the mass transitions for both Beauvericin and this compound.

    • Expected Outcome: A minimal to zero signal should be observed in the unlabeled Beauvericin channel. A significant signal indicates isotopic impurity of the internal standard, which should be reported to the supplier.

  • Assess Analyte Contribution to the Internal Standard Channel:

    • Action: Prepare a sample containing only unlabeled Beauvericin at the upper limit of quantification (ULOQ).

    • Analysis: Acquire data monitoring the mass transitions for both Beauvericin and this compound.

    • Expected Outcome: A signal in the this compound channel indicates crosstalk from the native analyte. The intensity of this signal relative to the internal standard's response at its working concentration will determine the severity of the interference.

  • Adjust Internal Standard Concentration:

    • Rationale: If the crosstalk from the analyte at the ULOQ is significant relative to the internal standard's signal, increasing the internal standard concentration can help mitigate the issue.[1]

    • Action: Increase the concentration of this compound in your samples. The goal is for the signal from the internal standard to be significantly higher than any contribution from the unlabeled analyte, even at the highest concentrations.

    • Caution: Be mindful of detector saturation when increasing the internal standard concentration.

  • Dilute High-Concentration Samples:

    • Rationale: For samples where the Beauvericin concentration is expected to be very high, dilution is a practical approach to reduce the analyte's concentration to a level where isotopic interference is negligible.[7]

    • Action: Perform a dilution integrity experiment during method validation to ensure that diluting samples does not affect accuracy and precision.[8] Dilute unknown samples to bring them within the linear range of the calibration curve.

  • Apply Mathematical Correction:

    • Rationale: For advanced users, mathematical correction can be applied to the data to account for the isotopic contributions.[9][10]

    • Action: This involves determining the precise contribution of unlabeled Beauvericin to the this compound signal and the contribution of this compound to the unlabeled Beauvericin signal. These correction factors are then applied to the raw data. Software packages are available that can automate this process.[10]

Experimental Protocols

Protocol 1: Assessment of Isotopic Crosstalk

This protocol outlines the steps to determine the extent of isotopic interference between Beauvericin and this compound.

Materials:

  • Beauvericin certified reference standard

  • This compound certified reference standard

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)[11]

  • Blank matrix (e.g., plasma, urine, or the matrix of your samples)[12]

Procedure:

  • Prepare Stock Solutions: Prepare individual stock solutions of Beauvericin and this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare Working Solutions:

    • Analyte ULOQ Solution: Prepare a solution of Beauvericin in the blank matrix at the upper limit of quantification (ULOQ) of your assay.

    • Internal Standard Working Solution: Prepare a solution of this compound in the blank matrix at the concentration used in your assay.

  • LC-MS/MS Analysis:

    • Inject the "Analyte ULOQ Solution" and acquire data using the MRM transitions for both Beauvericin and this compound.

    • Inject the "Internal Standard Working Solution" and acquire data using the MRM transitions for both Beauvericin and this compound.

  • Data Analysis:

    • In the analysis of the "Analyte ULOQ Solution," measure the peak area in the this compound MRM transition. This is the analyte-to-IS crosstalk.

    • In the analysis of the "Internal Standard Working Solution," measure the peak area in the Beauvericin MRM transition. This is the IS-to-analyte crosstalk.

Data Presentation

The following tables summarize typical mass spectrometric parameters for Beauvericin analysis and provide a template for presenting crosstalk assessment data.

Table 1: Example LC-MS/MS Parameters for Beauvericin [11][13]

ParameterValue
LC Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium formate and 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Beauvericin) [M+NH₄]⁺
Precursor Ion (this compound) [M+45+NH₄]⁺
Product Ions (for quantification and qualification) Specific to instrument tuning
Collision Energy Optimized for specific transitions

Table 2: Crosstalk Assessment Data Template

SampleAnalyte Response (Peak Area)IS Response (Peak Area)% Crosstalk
Analyte at ULOQ Measured AreaCrosstalk Area(Crosstalk Area / IS Working Solution Area) * 100
IS Working Solution Crosstalk AreaMeasured Area(Crosstalk Area / Analyte ULOQ Area) * 100

Visualization of the Quantification Process

The following diagram illustrates the ideal scenario for quantification using a stable isotope-labeled internal standard, highlighting where isotopic interference can disrupt the process.

G cluster_1 Ideal Quantification Workflow cluster_2 Impact of Isotopic Interference sample Sample containing Beauvericin add_is Add this compound (Internal Standard) sample->add_is extraction Sample Preparation (Extraction, Cleanup) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms ratio Calculate Peak Area Ratio (Analyte / IS) lcms->ratio interference Isotopic Interference (Crosstalk) lcms->interference Crosstalk occurs here quant Quantify against Calibration Curve ratio->quant inflated_is Artificially Inflated IS Signal interference->inflated_is inaccurate_ratio Inaccurate Peak Area Ratio inflated_is->inaccurate_ratio inaccurate_ratio->quant Leads to inaccurate result underestimation Underestimation of Analyte Concentration inaccurate_ratio->underestimation

Caption: Logical flow of ideal quantification versus the impact of isotopic interference.

References

Technical Support Center: Enhancing LC-MS/MS Sensitivity for Low-Level Beauvericin Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the sensitive detection of Beauvericin at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode and precursor ion for Beauvericin in LC-MS/MS analysis?

A1: The most effective ionization mode for Beauvericin is positive electrospray ionization (ESI+).[1][2][3] Beauvericin readily forms adducts with various cations. While protonated molecules ([M+H]⁺) can be observed, ammonium adducts ([M+NH₄]⁺) or sodium adducts ([M+Na]⁺) often provide higher signal intensity and stability.[4][5][6] The choice of the precursor ion to monitor will depend on the mobile phase composition. The addition of ammonium formate to the mobile phase can promote the formation of the [M+NH₄]⁺ adduct, which is often preferred for consistent quantification.[4][6]

Q2: Which mobile phase additives are recommended to enhance Beauvericin signal?

A2: The addition of modifiers to the mobile phase can significantly improve the ionization efficiency and peak shape of Beauvericin. Ammonium formate (typically at 5 mM) and a small percentage of a weak acid like formic acid or acetic acid (e.g., 0.1%) are commonly used.[4][6] These additives help to control the pH and promote the formation of the desired ammonium adduct, leading to a more stable and intense signal.[4]

Q3: What are the typical precursor and product ions for Beauvericin in MRM mode?

A3: In Multiple Reaction Monitoring (MRM) mode, the selection of appropriate precursor and product ions is crucial for selectivity and sensitivity. For the protonated molecule, the transition m/z 784 -> 262 has been reported.[7] For the ammonium adduct, a common precursor ion is m/z 801.3, which can fragment to product ions such as m/z 244.0 and m/z 262.0.[4] Another study reported using the protonated molecule [M+H]⁺ at m/z 785, fragmenting to product ions m/z 243.9 and 261.9, with m/z 243.9 used for quantification.[1]

Q4: How can I minimize matrix effects when analyzing complex samples?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in Beauvericin analysis.[2][6] Several strategies can be employed to mitigate them:

  • Effective Sample Cleanup: Utilize Solid Phase Extraction (SPE) with cartridges like graphitized carbon black or C18 to remove interfering matrix components.[4][8]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components relative to the analyte.[4]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of Beauvericin to compensate for matrix effects.[2][6]

  • Internal Standards: The use of a stable isotope-labeled internal standard for Beauvericin can effectively correct for both matrix effects and variations in sample preparation and instrument response.[8]

  • Chromatographic Separation: Optimize the chromatographic method to separate Beauvericin from co-eluting matrix components.

  • Injection Volume: Reducing the injection volume can sometimes lessen the impact of the matrix.[4]

Q5: What are some common causes of poor peak shape for Beauvericin?

A5: Poor peak shape, such as tailing or broadening, can compromise sensitivity and integration accuracy. Common causes include:

  • Inappropriate Mobile Phase pH: Ensure the mobile phase pH is suitable for the analyte and column chemistry. The use of additives like formic or acetic acid can improve peak shape.[6]

  • Column Overload: Injecting too much sample can lead to peak fronting. Consider diluting the sample or reducing the injection volume.

  • Secondary Interactions: Beauvericin may have secondary interactions with the stationary phase. Ensure the column is of high quality and appropriate for the application.

  • Contamination: A contaminated guard column or analytical column can lead to distorted peak shapes. Regular cleaning and replacement are recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of low levels of Beauvericin.

Issue Potential Cause(s) Recommended Solution(s)
No or Very Low Beauvericin Signal Improper MS/MS parameters: Incorrect precursor/product ion selection, low collision energy.Optimize MS/MS parameters by infusing a Beauvericin standard solution. Refer to literature for common transitions (e.g., [M+NH₄]⁺ m/z 801.3 -> 244.0/262.0).[4]
Inefficient Ionization: Suboptimal mobile phase composition or source conditions.Add ammonium formate (e.g., 5 mM) and formic acid (e.g., 0.1%) to the mobile phase to promote adduct formation.[4][6] Optimize source parameters like capillary voltage, source temperature, and gas flows.[1]
Poor Extraction Recovery: Inefficient extraction solvent or SPE procedure.Use an appropriate extraction solvent like acetonitrile/water (e.g., 84:16 v/v).[1] For complex matrices, employ a validated SPE method, such as with graphitized carbon black cartridges.[4]
Analyte Degradation: Beauvericin may be unstable under certain conditions.Prepare fresh standards and samples. Store stock solutions at -20°C in the dark.[2] Avoid prolonged exposure of samples to room temperature.
High Background Noise / Poor Signal-to-Noise Ratio Contaminated LC-MS System: Buildup of contaminants in the ion source, transfer optics, or column.Clean the ion source components. Flush the LC system with appropriate solvents. Use a guard column to protect the analytical column.
Mobile Phase Contamination: Impurities in solvents or additives.Use high-purity, LC-MS grade solvents and fresh additives.
Matrix Interference: Co-eluting compounds from the sample matrix.Improve sample cleanup using SPE.[4] Optimize the chromatographic gradient to better separate Beauvericin from interferences.
Inconsistent Results / Poor Reproducibility Variable Matrix Effects: Inconsistent ion suppression or enhancement between samples.Employ matrix-matched calibration curves or use a stable isotope-labeled internal standard.[2][8]
Inconsistent Sample Preparation: Variations in extraction or cleanup steps.Ensure consistent and precise execution of the sample preparation protocol. Use automated systems if available.
Instrument Instability: Fluctuations in LC pump performance or MS detector sensitivity.Perform regular system maintenance and performance checks. Monitor system suitability parameters throughout the analytical run.

Quantitative Data Summary

The following tables summarize the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates for Beauvericin from various studies, providing a benchmark for method performance.

Table 1: LOD and LOQ of Beauvericin in Various Matrices

MatrixMethodLODLOQReference
Human PlasmaSPE LC-MS/MS-20-40 ng/L[4]
Human UrineSPE LC-MS/MS-5-20 ng/L[4]
Wheat-based ProductsUltra-Turrax Extraction LC-MS/MS0.5-12 µg/kg0.5-12 µg/kg[2]
Animal FeedQuEChERS LC-MS/MS0.2-1.0 µg/kg1.0-5.0 µg/kg[6]
EggsCI-LLE DSPE UPLC-MS/MS0.05-0.15 µg/kg0.20-0.50 µg/kg[8]
Naturally Contaminated MaizeMethanol Extraction LC-MS-0.5 µg/kg[9]

Table 2: Recovery Rates of Beauvericin in Spiked Samples

MatrixSpiking Level(s)Recovery Rate (%)Reference
Bombyx batryticatusNot specified100.3[1]
Human Plasma & UrineNot specified85-120[4]
Wheat-based ProductsLQ, 2xLQ, 10xLQ61-127[2]
RiceNot specified94-111[5]
Animal FeedLOQ, 10xLOQ, 100xLOQ86-98[6]
Eggs0.5, 5.0, 25.0 µg/kg81.1-106[8]

Experimental Protocols

1. Sample Preparation using Solid Phase Extraction (SPE) for Human Plasma/Urine

  • Pre-treatment: Dilute the biological fluid sample to reduce matrix viscosity and interferences.

  • SPE Cartridge: Use a graphitized carbon black cartridge.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove hydrophilic interferences.

  • Elution: Elute Beauvericin using a mixture of dichloromethane and methanol (e.g., 80/20, v/v) containing 0.2% formic acid.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Parameters

  • LC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., Gemini C18, 3 µm, 150 x 2 mm).[2]

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% acetic acid.[2][6]

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% acetic acid.[2][6]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Beauvericin, followed by a re-equilibration step.

  • Flow Rate: 0.25 mL/min.[2]

  • Injection Volume: 5-20 µL.[2][4]

  • Column Temperature: 30-40°C.[4]

  • MS System: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.[1]

  • Source Parameters:

    • Capillary Voltage: ~3.8 kV[1]

    • Source Temperature: ~150°C[1]

    • Desolvation Temperature: ~350°C[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Precursor Ion ([M+NH₄]⁺): m/z 801.3

    • Product Ions: m/z 244.0 (quantifier), m/z 262.0 (qualifier)[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Cereal) Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup Solid Phase Extraction (SPE) (e.g., C18 or GCB) Extraction->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Positive ESI Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Matrix-Matched Curve) Integration->Quantification

Caption: Experimental workflow for Beauvericin analysis.

troubleshooting_guide Start Low/No Beauvericin Signal Check_Standard Is the standard signal also low? Start->Check_Standard Check_MS Optimize MS Parameters (Precursor/Product Ions, Voltages) Check_Standard->Check_MS Yes Check_SamplePrep Is the sample signal low, but standard is okay? Check_Standard->Check_SamplePrep No Check_MobilePhase Check Mobile Phase (Additives: Ammonium Formate) Check_MS->Check_MobilePhase Check_Recovery Evaluate Extraction Recovery (Spike Recovery Experiment) Check_SamplePrep->Check_Recovery Check_MatrixEffect Investigate Matrix Effects (Post-Extraction Spike) Check_Recovery->Check_MatrixEffect Solution_Cleanup Improve Sample Cleanup (SPE) Check_MatrixEffect->Solution_Cleanup Solution_Dilution Dilute Sample Extract Check_MatrixEffect->Solution_Dilution

Caption: Troubleshooting decision tree for low signal.

References

Solving solubility issues with Beauvericin-13C45 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the solubility of Beauvericin-13C45 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility low?

Beauvericin is a cyclic hexadepsipeptide mycotoxin naturally produced by various fungi, such as Beauveria bassiana and several Fusarium species[1][2][3]. It is composed of alternating N-methyl-L-phenylalanyl and D-α-hydroxyisovaleryl residues[1]. This compound is the stable isotope-labeled form of Beauvericin, which is chemically and physically identical for experimental purposes like solubility[4][5].

Its low aqueous solubility stems from its chemical structure. As a cyclic peptide rich in hydrophobic amino acid residues and lacking chargeable groups, it is inherently hydrophobic (water-fearing) and does not readily dissolve in polar solvents like water[6][7][8].

Q2: What are the recommended organic solvents for creating a high-concentration stock solution?

This compound is readily soluble in several organic solvents. These should be used to create a primary stock solution before dilution into aqueous media.

Q3: How do I prepare a working solution of this compound in an aqueous buffer?

Due to its poor water solubility, direct dissolution in aqueous buffers is not recommended[9]. The standard method is to first dissolve the compound in a water-miscible organic solvent (like DMSO or ethanol) to create a concentrated stock solution. This stock solution is then slowly diluted into the aqueous buffer of choice (e.g., PBS) with vigorous stirring or vortexing to reach the final desired concentration[9][10]. This two-step process helps prevent immediate precipitation.

Q4: My this compound precipitates when I add it to my aqueous buffer. What can I do?

Precipitation upon dilution is the most common issue. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem.

Q5: How should I store aqueous solutions of Beauvericin?

Aqueous solutions of Beauvericin are not stable for long periods. It is recommended not to store the aqueous solution for more than one day[9]. For longer-term storage, keep the compound as a lyophilized solid at -20°C or as a stock solution in a pure organic solvent (e.g., DMSO) at -80°C[9][11].

Solubility Data Summary

The following table summarizes the reported solubility of Beauvericin in various solvents. Note that this compound is expected to have identical solubility.

Solvent SystemApproximate SolubilityReference
Dimethyl sulfoxide (DMSO)~100 mg/mL (with sonication)[11]
Ethanol, Dimethyl formamide (DMF)~30 mg/mL[9]
Acetonitrile, Methanol~1 mg/mL[1]
1:2 solution of Ethanol:PBS (pH 7.2)~0.3 mg/mL[9]
Water0.00088 g/L (Predicted)

Troubleshooting Guide

Problem: The compound precipitates immediately upon dilution into my aqueous buffer.

  • Possible Cause 1: Final concentration is too high. The desired concentration in the aqueous buffer may exceed the solubility limit, even with a co-solvent.

    • Solution: Lower the final concentration of this compound in your working solution. The maximum reported solubility in an ethanol/PBS mixture is approximately 0.3 mg/mL[9].

  • Possible Cause 2: Improper mixing technique. Adding the organic stock solution too quickly can cause localized high concentrations that lead to immediate precipitation.

    • Solution: Add the stock solution drop-by-drop into the aqueous buffer while the buffer is being vigorously vortexed or stirred. This ensures rapid dispersion.

  • Possible Cause 3: The percentage of organic solvent is too low. The final concentration of the organic co-solvent (like DMSO or ethanol) in the aqueous solution may be insufficient to keep the compound dissolved.

    • Solution: Increase the percentage of the organic co-solvent in the final solution. However, always consider the tolerance of your experimental system (e.g., cell culture) to the solvent. Most cell-based assays can tolerate up to 0.5-1% DMSO[12].

Problem: The solution is cloudy or contains visible particles after preparation.

  • Possible Cause: Incomplete dissolution or aggregation. The compound may not be fully dissolved or may be forming aggregates.

    • Solution 1: Before use, centrifuge your final aqueous solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved compound or aggregates. Use the supernatant for your experiment[10][13]. This ensures you are working with a homogenous solution and protects your experiment from artifacts caused by particulate matter.

    • Solution 2: Use sonication on the stock solution or the final aqueous solution to break up aggregates and aid dissolution[10][13].

Experimental Protocols & Workflows

Protocol 1: Standard Method for Preparing Aqueous Working Solutions

This protocol is adapted from standard recommendations for hydrophobic peptides[9][10].

  • Prepare Stock Solution: Dissolve the lyophilized this compound powder in 100% DMSO or ethanol to a high concentration (e.g., 10-30 mg/mL). Use an ultrasonic bath if necessary to ensure it is fully dissolved[11].

  • Prepare Aqueous Buffer: Have your final volume of aqueous buffer (e.g., PBS, cell culture media) ready in a suitable tube.

  • Dilute: While vigorously vortexing the aqueous buffer, slowly add the required volume of the stock solution dropwise to the buffer to achieve the desired final concentration.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution appears clear, it is ready for use. If it is cloudy, proceed to the centrifugation step in the troubleshooting guide.

  • Use Immediately: It is strongly recommended to use the freshly prepared aqueous solution on the same day[9].

G cluster_prep Preparation Workflow start This compound (Lyophilized Solid) stock Dissolve in 100% DMSO or Ethanol (e.g., 10-30 mg/mL) start->stock sonicate Vortex / Sonicate until fully dissolved stock->sonicate stock_sol Concentrated Stock Solution sonicate->stock_sol buffer Aqueous Buffer (e.g., PBS, Media) dilute Add stock dropwise to buffer while vigorously vortexing final_sol Final Aqueous Working Solution dilute->final_sol G start Solubility Issue: Precipitation or Cloudiness check_conc Is final concentration >0.3 mg/mL? start->check_conc lower_conc Action: Lower final concentration check_conc->lower_conc Yes check_mix Was stock added slowly to vortexing buffer? check_conc->check_mix No centrifuge Final Step: Centrifuge solution and use supernatant lower_conc->centrifuge improve_mix Action: Improve mixing technique (slow, dropwise addition) check_mix->improve_mix No check_solvent Is final co-solvent % too low? check_mix->check_solvent Yes improve_mix->centrifuge inc_solvent Action: Increase co-solvent % (check assay tolerance) check_solvent->inc_solvent Yes check_solvent->centrifuge No inc_solvent->centrifuge

References

Calibration curve challenges in Beauvericin stable isotope dilution assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Beauvericin (BEA) stable isotope dilution assays.

Troubleshooting Guide

This guide addresses common challenges encountered during the calibration curve stage of Beauvericin stable isotope dilution assays.

Issue 1: Poor Calibration Curve Linearity (R² < 0.99)

Possible Causes and Solutions:

Cause Solution
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of the analyte and/or internal standard, leading to a non-linear response. Ensure that the stable isotope-labeled internal standard (e.g., ¹³C-Beauvericin) is used and added to the sample prior to extraction. The internal standard will co-elute with the analyte and experience similar matrix effects, thus correcting for variations in ionization. If issues persist, consider further sample cleanup or dilution.[1]
Inappropriate Internal Standard Using a non-isotopic internal standard or an isotopic standard of a different analyte can lead to inaccurate correction for matrix effects, as chromatographic retention and ionization behavior may not match that of Beauvericin.[2] It is strongly recommended to use a ¹³C or ¹⁵N-labeled Beauvericin internal standard.[3][4] Deuterated standards can sometimes exhibit different retention times and are more prone to hydrogen exchange, which can compromise accuracy.[3]
Concentration Mismatch A significant disparity between the concentration of the internal standard and the analyte in the sample can lead to poor linearity. Aim to keep the concentration of the internal standard approximately equal to the expected analyte concentration in your samples.[5]
Standard Degradation Beauvericin and its labeled standard may degrade over time, especially if not stored correctly. Store stock solutions at low temperatures (e.g., -20°C) in amber vials to prevent degradation from light and temperature fluctuations.[6] Periodically check the purity of your standards.

Issue 2: High Variability Between Replicate Injections

Possible Causes and Solutions:

Cause Solution
Incomplete Equilibration The internal standard must be completely equilibrated with the sample for accurate quantification. Ensure thorough mixing and sufficient incubation time after adding the internal standard to the sample.[7]
LC-MS System Instability Fluctuations in the LC flow rate, column temperature, or MS source conditions can cause variability. Ensure the LC-MS system is properly maintained and equilibrated before running your samples.
Carryover Contamination from a previous high-concentration sample can affect subsequent injections. Implement a robust wash cycle between samples to minimize carryover.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard essential for accurate Beauvericin quantification?

A1: A stable isotope-labeled internal standard, such as ¹³C-Beauvericin, is crucial because it has the same physicochemical properties as the native Beauvericin.[8] This means it behaves identically during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer. The primary advantage is its ability to compensate for matrix effects—signal suppression or enhancement caused by other components in the sample matrix—which are a major source of error in LC-MS/MS analysis.[9] By using a stable isotope dilution assay (SIDA), the ratio of the analyte to the internal standard is measured, which remains constant even if both are affected by matrix effects, leading to more accurate and precise quantification.[7][10]

Q2: Can I use a single stable isotope-labeled internal standard for multiple mycotoxins in my assay?

A2: It is not recommended. For the highest accuracy in a stable isotope dilution assay, each analyte should have its corresponding isotopically labeled internal standard.[2] While it may seem cost-effective to use one internal standard for a group of analytes that elute closely, this can lead to significant quantification errors.[2] This is because even small differences in chemical structure can lead to different responses to matrix effects and variations in extraction recovery.

Q3: What are the common sources of non-linearity in my calibration curve even when using a stable isotope-labeled internal standard?

A3: While a stable isotope-labeled internal standard corrects for many issues, non-linearity can still occur. Potential causes include:

  • Isotopic Impurity: The labeled internal standard may contain a small amount of the unlabeled analyte, or vice-versa. This becomes more significant when there is a large concentration difference between the analyte and the internal standard.[5]

  • Detector Saturation: At very high concentrations, the MS detector response may become non-linear. Ensure your calibration range is within the linear dynamic range of your instrument.

  • Mutual Ion Suppression: The analyte and its co-eluting internal standard can sometimes suppress each other's ionization, especially at high concentrations.[1]

Q4: What is a matrix-matched calibration curve, and when should I use it?

A4: A matrix-matched calibration curve is prepared by spiking known concentrations of the analyte into a blank matrix extract that is representative of the samples being analyzed. This approach helps to compensate for matrix effects when a stable isotope-labeled internal standard is not available.[11][12] However, preparing matrix-matched calibrants for every different sample type can be laborious. The use of a stable isotope dilution assay is generally the preferred method for overcoming matrix effects.[2]

Experimental Protocols

Protocol 1: Stable Isotope Dilution LC-MS/MS Assay for Beauvericin in Cereals

This protocol is adapted from a validated method for the determination of Beauvericin and other mycotoxins.[13][14]

1. Sample Preparation and Extraction (QuEChERS-based)

  • Weigh 10 g of a homogenized cereal sample into a 50 mL centrifuge tube.[15]

  • Add 10 mL of acetonitrile/water (84:16, v/v).[16]

  • Add a known amount of ¹³C- or ¹⁵N-labeled Beauvericin internal standard solution.

  • Shake vigorously for 1 minute.[15]

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.[17]

  • Take an aliquot of the upper acetonitrile layer for LC-MS/MS analysis. For some matrices, a dispersive solid-phase extraction (d-SPE) cleanup step may be necessary.[17]

2. LC-MS/MS Analysis

  • LC System: Agilent 1200 series or equivalent.[11]

  • Column: Reverse-phase C18 column (e.g., Gemini-NX C18, 150 mm × 2 mm, 3 µm).[11]

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[11]

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[11]

  • Gradient: A suitable gradient to separate Beauvericin from other matrix components.

  • MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex 3200 QTRAP).[11]

  • Ionization Mode: Electrospray ionization (ESI) positive. The [M+NH₄]⁺ adduct is typically monitored for Beauvericin.[11]

  • Transitions: Monitor at least two MRM (Multiple Reaction Monitoring) transitions for both Beauvericin and its labeled internal standard for quantification and confirmation.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Beauvericin Analysis

Parameter Value Reference
Precursor Ion (m/z)801.5 ([M+NH₄]⁺)[11]
Product Ion 1 (m/z)260.2[11]
Product Ion 2 (m/z)278.2[11]
Dwell Time (ms)100[11]

Table 2: Comparison of Recovery and Matrix Effects in Different Matrices

Matrix Analyte Recovery (%) Matrix Effect (%) Reference
FlourBeauvericin125104 (Enhancement)[18]
PastaBeauvericin67144 (Enhancement)[18]
Breakfast CerealsBeauvericin95130 (Enhancement)[18]
BiscuitsBeauvericin9787 (Suppression)[18]

Table 3: Validation Data for a Beauvericin Stable Isotope Dilution Assay

Parameter Value Reference
Limit of Detection (LOD)4.4 µg/kg[13][14]
Limit of Quantitation (LOQ)13.1 µg/kg[13][14]
Recovery90-120%[13]
Intraday Precision (CV)1.35-8.61%[13]
Interday Precision (CV)1.35-8.61%[13]

Visualizations

Beauvericin_Toxicity_Pathway BEA Beauvericin Ca_channel Ca²⁺ Channel BEA->Ca_channel Ca_influx Increased Intracellular Ca²⁺ Ca_channel->Ca_influx facilitates Extracellular Extracellular Space Intracellular Intracellular Space ROS ROS Generation Ca_influx->ROS Mitochondria Mitochondria Ca_influx->Mitochondria signals to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress CytC Cytochrome c Release Mitochondria->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Oxidative_Stress->Apoptosis

Caption: Beauvericin-induced apoptosis signaling pathway.[19][20][21][22][23]

SIDA_Workflow start Start: Homogenized Sample add_is Add ¹³C-Beauvericin Internal Standard start->add_is extraction QuEChERS Extraction (Acetonitrile/Water + Salts) add_is->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Collect Acetonitrile Supernatant centrifuge1->supernatant cleanup Optional: d-SPE Cleanup supernatant->cleanup final_extract Final Extract for Analysis supernatant->final_extract if no cleanup centrifuge2 Centrifugation cleanup->centrifuge2 centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms data Data Processing (Analyte/IS Ratio vs. Conc.) lcms->data end End: Quantified Result data->end

References

Validation & Comparative

A Comparative Guide to Beauvericin Quantification: Enhancing Accuracy with Beauvericin-¹³C₄₅ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in mycotoxin analysis, the precise and accurate quantification of Beauvericin is critical. This guide provides a comparative analysis of analytical methodologies for Beauvericin quantification, with a focus on the significant advantages conferred by the use of a stable isotope-labeled internal standard, Beauvericin-¹³C₄₅.

The growing concern over food and feed safety has intensified the need for robust and reliable methods for detecting and quantifying mycotoxins like Beauvericin. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[1][2][3][4][5][6] However, matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix—can significantly compromise the accuracy and precision of LC-MS/MS quantification.[1] The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences identical matrix effects, is the most effective strategy to mitigate these issues.[1][7][8][9]

This guide compares two primary approaches for Beauvericin quantification: a standard LC-MS/MS method relying on external calibration with matrix-matched standards and an advanced method employing Beauvericin-¹³C₄₅ as an internal standard.

Comparative Analysis of Method Performance

The inclusion of Beauvericin-¹³C₄₅ as an internal standard offers substantial improvements in data quality and reliability. The following table summarizes the expected performance characteristics of an LC-MS/MS method for Beauvericin quantification with and without the use of a stable isotope-labeled internal standard.

Performance ParameterMethod without ¹³C-Labeled IS (Matrix-Matched Calibration)Method with Beauvericin-¹³C₄₅ IS (Isotope Dilution)Advantage of Beauvericin-¹³C₄₅
Linearity (R²) ≥ 0.99≥ 0.99Comparable
Limit of Quantification (LOQ) Typically in the low µg/kg range[10]Potentially lower LOQs due to reduced signal variabilityImproved Sensitivity
Limit of Detection (LOD) Typically in the sub-µg/kg range[10]Potentially lower LODsImproved Sensitivity
Accuracy (Recovery) 70-120% (highly matrix dependent)[11]95-105% (less matrix dependency)[1]Superior Accuracy
Precision (RSD) < 20% (can be higher with complex matrices)[11]< 10% (improved repeatability and reproducibility)[1]Enhanced Precision
Matrix Effect Compensation Partial (through matrix-matching)Excellent (co-elution and identical ionization behavior)[1][7][8][9]Robustness

Experimental Workflow for Beauvericin Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Beauvericin in a given matrix using an isotope dilution method with Beauvericin-¹³C₄₅.

Beauvericin Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample_Homogenization Sample Homogenization Spiking Spiking with Beauvericin-¹³C₄₅ IS Sample_Homogenization->Spiking Homogenized Sample Extraction Extraction (e.g., QuEChERS) Spiking->Extraction Spiked Sample Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Crude Extract LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Cleaned Extract Data_Processing Data Processing (Ratio of Analyte to IS) LC_MSMS->Data_Processing Raw Data Quantification Quantification Data_Processing->Quantification Processed Data

A typical workflow for Beauvericin quantification using an isotope dilution LC-MS/MS method.

Detailed Experimental Protocols

Below are detailed methodologies for the quantification of Beauvericin, highlighting the key differences between a conventional method and one employing an isotope-labeled internal standard.

Method 1: LC-MS/MS with Matrix-Matched Calibration

This method is commonly used but is more susceptible to inaccuracies arising from matrix effects.

1. Sample Preparation:

  • Homogenization: Homogenize 5 g of the sample matrix.

  • Extraction: Add 10 mL of acetonitrile/water (80:20, v/v) and shake vigorously for 30 minutes. Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup: Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering matrix components. Elute the analyte with an appropriate solvent.

  • Solvent Exchange: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for Beauvericin.

3. Quantification:

  • Prepare a calibration curve using a series of standard solutions of Beauvericin in a blank matrix extract that has undergone the same sample preparation procedure.

  • Quantify the Beauvericin concentration in the samples by comparing their peak areas to the matrix-matched calibration curve.

Method 2: LC-MS/MS with Beauvericin-¹³C₄₅ Internal Standard (Isotope Dilution)

This method provides superior accuracy and precision by effectively compensating for matrix effects and variations in sample preparation.

1. Sample Preparation:

  • Homogenization: Homogenize 5 g of the sample matrix.

  • Internal Standard Spiking: Add a known amount of Beauvericin-¹³C₄₅ solution to the homogenized sample prior to extraction.

  • Extraction: Follow the same extraction procedure as in Method 1.

  • Cleanup: Follow the same cleanup procedure as in Method 1.

  • Solvent Exchange: Follow the same solvent exchange procedure as in Method 1.

2. LC-MS/MS Analysis:

  • Utilize the same LC-MS/MS system and conditions as in Method 1.

  • In addition to the MRM transitions for Beauvericin, monitor the corresponding transitions for Beauvericin-¹³C₄₅.

3. Quantification:

  • Prepare a calibration curve by plotting the ratio of the peak area of the Beauvericin standard to the peak area of the Beauvericin-¹³C₄₅ internal standard against the concentration of the Beauvericin standard.

  • Quantify the Beauvericin concentration in the samples by calculating the ratio of the native Beauvericin peak area to the Beauvericin-¹³C₄₅ peak area and interpolating from the calibration curve.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of how a stable isotope-labeled internal standard corrects for analytical variability.

Correction_Mechanism cluster_analyte Analyte (Beauvericin) cluster_is Internal Standard (Beauvericin-¹³C₄₅) cluster_process Analytical Process A_Sample Analyte in Sample Sample_Prep Sample Preparation (Extraction, Cleanup) A_Sample->Sample_Prep A_Prep Analyte Post-Prep IS_Prep IS Post-Prep LC_MSMS LC-MS/MS Analysis (Matrix Effects) A_Prep->LC_MSMS A_Signal Analyte Signal Ratio Signal Ratio (Analyte / IS) A_Signal->Ratio IS_Spike IS Spike (Known Amount) IS_Spike->Sample_Prep IS_Prep->LC_MSMS IS_Signal IS Signal IS_Signal->Ratio Sample_Prep->A_Prep Incomplete Recovery Sample_Prep->IS_Prep LC_MSMS->A_Signal Signal Suppression/ Enhancement LC_MSMS->IS_Signal Quant Accurate Quantification Ratio->Quant

Correction mechanism of a stable isotope-labeled internal standard in LC-MS/MS analysis.

Conclusion

The use of Beauvericin-¹³C₄₅ as an internal standard in the LC-MS/MS quantification of Beauvericin offers a significant improvement in analytical performance. By co-eluting with the native analyte and exhibiting identical behavior during sample preparation and ionization, the isotope-labeled standard effectively compensates for matrix effects and procedural losses. This results in superior accuracy, precision, and overall data reliability, which is paramount for researchers, scientists, and drug development professionals. While the initial cost of a stable isotope-labeled standard may be higher, the enhanced data quality and reduced need for extensive matrix-matched calibration can lead to long-term efficiency and confidence in analytical results.

References

Cross-validation of different analytical methods for Beauvericin determination

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for Beauvericin Determination

This guide provides a detailed comparison of various analytical methods for the quantitative determination of Beauvericin, a mycotoxin produced by several species of Fusarium fungi. The information is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the analysis of this emerging mycotoxin.

Overview of Analytical Methods

The determination of Beauvericin in various matrices, such as cereals, animal feed, and biological fluids, is crucial for assessing potential risks to human and animal health.[1][2] The most common analytical techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[3][4] LC-MS/MS has become a technique of choice for its high sensitivity and selectivity in determining multiple mycotoxins simultaneously.[1]

Quantitative Data Comparison

The following table summarizes the performance characteristics of different analytical methods for Beauvericin determination based on published validation studies.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Citation
HPLC-ESI-MS Maize----[5]
HPLC General0.5 - 3.6 ng (on column)-56 - 74-[6]
LC-MS/MS Grain-0.2 µg/kg76 - 82-[7]
UPLC-MS/MS Maize, Wheat, Pasta, Rice0.1 - 1.0 µg/kg0.3 - 2.9 µg/kg84 - 106-[8]
LC-MS/MS Maize and Maize Silage-13 ng/g--[9]
HPLC Pharmaceutical Tablets--99.6 - 100.2>0.99[10]
LC-MS/MS Human Urine & Plasma-5 - 40 ng/L85 - 1200.991 - 0.999[11][12]
LC-MS/MS Rice-< 0.47 µg/kg--[13]
UHPLC-MS/MS Onion-2.5 - 10 ng/g67 - 122≥ 0.99[14]
Direct Competitive ELISA Human Serum--73 - 1060.89 - 0.99[15]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and selective quantification of Beauvericin.

Sample Preparation (General Protocol for Cereals):

  • Extraction: A representative sample (e.g., 5 grams of milled rice) is extracted with a suitable solvent mixture (e.g., 20 mL of acetonitrile/water/acetic acid) by shaking for a specified time (e.g., 90 minutes).[13]

  • Dilution: An aliquot of the extract is diluted with a solvent to reduce matrix effects.[13]

  • Filtration/Centrifugation: The diluted extract is filtered or centrifuged to remove particulate matter before injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column is typically used for separation. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing additives like formic acid or ammonium acetate, is employed.[8]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is commonly used, operating in positive electrospray ionization (ESI+) mode. The detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Beauvericin.[7] Sodiated adducts [M+Na]⁺ often exhibit higher signal intensities for Beauvericin.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with a Diode Array Detector (DAD) or a mass spectrometer, is another widely used method.

Sample Preparation:

  • Extraction: Similar to LC-MS/MS, the sample is extracted with an organic solvent like methanol or acetonitrile.

  • Clean-up: A clean-up step using Solid Phase Extraction (SPE) with C18 cartridges may be employed to remove interfering matrix components.[6]

  • Concentration: The cleaned extract is often evaporated to dryness and reconstituted in a smaller volume of the mobile phase to concentrate the analyte.

HPLC Analysis:

  • Chromatographic System: A standard HPLC system with a C18 analytical column is used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common.

  • Detection: Detection can be performed using a DAD at a specific wavelength (e.g., 205 nm) or by a mass spectrometer.[6]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on antigen-antibody recognition.

Protocol (Direct Competitive ELISA):

  • Coating: Microtiter plates are coated with a Beauvericin-protein conjugate.

  • Sample/Standard Incubation: An aliquot of the sample extract or standard solution is mixed with a specific monoclonal antibody against Beauvericin and added to the wells. The free Beauvericin in the sample competes with the coated Beauvericin for antibody binding.

  • Washing: The plate is washed to remove unbound components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.

  • Substrate Addition: A chromogenic substrate is added, and the enzyme catalyzes a color change.

  • Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of Beauvericin in the sample.

Visualizations

Below are diagrams illustrating the cross-validation workflow and the relationship between the discussed analytical methods.

CrossValidationWorkflow A Define Analytical Requirement (e.g., Beauvericin in Maize) B Select Candidate Methods (HPLC, LC-MS/MS, ELISA) A->B C Develop & Optimize Individual Methods B->C D Method Validation (Individual) (LOD, LOQ, Linearity, Precision, Accuracy) C->D F Analyze Samples with All Methods in Parallel D->F E Prepare Standardized Reference Materials & Spiked Samples E->F G Statistical Analysis of Results (e.g., Bland-Altman, Correlation) F->G H Compare Performance Metrics G->H I Select Optimal Method for Routine Analysis H->I J Documentation & Reporting I->J

Caption: General workflow for cross-validation of analytical methods.

AnalyticalMethodsRelationship cluster_0 Separation-Based Methods cluster_1 Immunoassay-Based Methods HPLC HPLC (High-Performance Liquid Chromatography) LCMS LC-MS/MS (Liquid Chromatography- Tandem Mass Spectrometry) HPLC->LCMS Coupling for higher sensitivity & selectivity ELISA ELISA (Enzyme-Linked Immunosorbent Assay)

Caption: Relationship between analytical methods for Beauvericin determination.

References

The Gold Standard for Mycotoxin Analysis: Beauvericin-13C45 Boosts Accuracy and Precision in Inter-Laboratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal advancement in the quantification of the mycotoxin Beauvericin is the utilization of a stable isotope-labeled internal standard, Beauvericin-13C45. This internal standard significantly enhances the accuracy and precision of analytical methods, particularly in complex food and feed matrices. Inter-laboratory studies and single-laboratory validations consistently demonstrate that methods employing isotope dilution mass spectrometry (IDMS) outperform traditional quantification strategies by effectively compensating for matrix effects and variations in sample preparation and instrument response.

The use of ¹³C-labeled internal standards is a cornerstone of robust mycotoxin analysis. A proficiency test on mycotoxin determination in cereals highlighted that matrix-matched calibrations or the use of ¹³C-labeled mycotoxins as internal standards were essential for accurate quantification[1]. Fully ¹³C-substituted compounds are considered the best standards for quantification by LC-MS/MS-based methods as they exhibit the same physicochemical and chromatographic behavior as the native analyte, ensuring optimal correction for analytical variability.

Comparative Analysis of Quantification Methods

An in-depth look at the performance of different analytical approaches reveals the clear superiority of methods incorporating Beauvericin-¹³C₄₅. While inter-laboratory studies show a wide range of performance among participating laboratories using various in-house methods, a validated stable isotope dilution LC-MS/MS method for multiple Fusarium toxins, including Beauvericin, demonstrates exceptional accuracy and precision.

A multi-mycotoxin stable isotope dilution LC-MS/MS method developed for 14 Fusarium toxins, including Beauvericin, reported excellent validation data with linearity (R²) of ≥0.9982, intra-day precision of 1-6%, inter-day precision of 5-12%, and recoveries ranging from 79-117%[2]. This level of performance is a benchmark for the quantification of Beauvericin.

In contrast, inter-laboratory comparison studies for mycotoxins, which often include laboratories using methods without isotope-labeled standards, show a broader distribution of results. For instance, one such study involving nine laboratories testing for 24 mycotoxins, including Beauvericin, reported an overall success rate of 70% based on a z-score assessment. While demonstrating the general competence of routine laboratories, this also indicates a greater variability in results compared to the tightly controlled performance of a validated isotope dilution method.

The dramatic impact of using a ¹³C-labeled internal standard was clearly demonstrated in a study on the mycotoxin deoxynivalenol (DON). Without the internal standard, apparent recoveries of DON were as low as 29±6% in wheat and 37±5% in maize due to significant matrix effects. However, when a fully ¹³C isotope-labeled DON was used as an internal standard, the recoveries improved to 95±3% for wheat and 99±3% for maize, showcasing a profound increase in accuracy[3]. These findings are directly translatable to the analysis of Beauvericin and underscore the importance of Beauvericin-¹³C₄₅ for reliable quantification.

Quantitative Data Comparison

The following tables summarize the performance data from a validated LC-MS/MS method using a ¹³C-labeled internal standard for Beauvericin and other mycotoxins, alongside typical performance from single-laboratory validation studies that may not use this standard.

Table 1: Performance of a Multi-Mycotoxin Stable Isotope Dilution LC-MS/MS Method [2]

ParameterPerformance
Linearity (R²)≥ 0.9982
Intra-day Precision (RSD)1 - 6%
Inter-day Precision (RSD)5 - 12%
Recovery79 - 117%

Table 2: Typical Performance of Validated LC-MS/MS Methods for Beauvericin (without specified ¹³C-IS)

StudyRecovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
De Cleene et al.85 - 107< 20< 20
Rodríguez-Carrasco et al.86 - 136< 15Not Reported
De Boevre et al.85 - 120< 18< 21

Experimental Protocols

Stable Isotope Dilution LC-MS/MS Method for Fusarium Toxins[2][3]

This method was developed for the simultaneous quantification of 14 Fusarium toxins, including Beauvericin, in cereals.

  • Sample Extraction: Cereal samples are extracted with an acetonitrile/water mixture.

  • Internal Standard Spiking: The ¹³C-labeled internal standard for each analyte, including Beauvericin-¹³C₄₅, is added to the sample extract at a known concentration.

  • Solid-Phase Extraction (SPE) Cleanup: The extract is purified using a solid-phase extraction column to remove interfering matrix components. This step is optimized for the combined purification of trichothecenes, zearalenone, enniatins, and Beauvericin.

  • LC-MS/MS Analysis: The purified extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatographic separation is achieved using a C18-hydrosphere column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify both the native mycotoxins and their corresponding ¹³C-labeled internal standards.

  • Quantification: The concentration of the native mycotoxin is calculated based on the ratio of the peak area of the native analyte to the peak area of the ¹³C-labeled internal standard.

General Workflow for Mycotoxin Analysis in Inter-Laboratory Studies

The methodologies employed in inter-laboratory studies can vary significantly between participating laboratories. However, a general workflow can be outlined.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sampling Sampling extraction Extraction (e.g., Acetonitrile/Water) sampling->extraction cleanup Cleanup (e.g., SPE, QuEChERS) extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection calibration Calibration Strategy ms_detection->calibration external_cal External Calibration calibration->external_cal Alternative 1 matrix_matched_cal Matrix-Matched Calibration calibration->matrix_matched_cal Alternative 2 isotope_dilution Isotope Dilution (¹³C-IS) calibration->isotope_dilution Recommended

Caption: General workflow for mycotoxin analysis.

The Signaling Pathway of Beauvericin's Immunostimulatory Effects

Recent research has also delved into the biological effects of Beauvericin, identifying its ability to activate dendritic cells through the Toll-like receptor 4 (TLR4) signaling pathway. This finding is significant for understanding the potential immunotoxicological effects of this mycotoxin.

BEA Beauvericin TLR4 TLR4 BEA->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activates IL12 IL-12 Expression NF_kB->IL12 CD86 CD86 Expression NF_kB->CD86

Caption: Beauvericin activates the TLR4 signaling pathway.

References

Validation of Beauvericin-13C45: A Certified Reference Material for Enhanced Analytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In the field of mycotoxin analysis, the use of stable isotope-labeled internal standards has become the gold standard for achieving the highest quality data. This guide provides a comprehensive overview of Beauvericin-13C45, a certified reference material (CRM), and compares its performance with traditional non-isotopically labeled standards, supported by experimental data and detailed protocols.

Beauvericin, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is a contaminant of concern in cereals and other agricultural commodities. Its accurate quantification is crucial for food safety, toxicological studies, and drug development research exploring its potential therapeutic effects. This compound, as an isotopically labeled analog, offers significant advantages in analytical methodologies, primarily by compensating for matrix effects and variations during sample preparation and analysis.

Performance Comparison: this compound vs. Non-Labeled Standard

Performance MetricThis compound (as Internal Standard)Non-Labeled Beauvericin StandardKey Advantages of this compound
Purity ≥99%Typically ≥95%High purity ensures accurate standard concentration.
Isotopic Enrichment ≥98%Not ApplicableHigh isotopic enrichment minimizes interference from the unlabeled analyte.
Recovery 85% - 120%[1]76% - 103% (analyte recovery)[2]Effectively corrects for analyte losses during sample preparation and extraction.
Precision (RSD) Intra-day: < 18%, Inter-day: < 21%[1]Intra-laboratory reproducibility: up to 16.2%[3]Improves method precision by accounting for variations in instrument response.
Limit of Quantification (LOQ) 5 ng/L - 40 ng/L (in biological fluids)[1]0.2 µg/kg - 5.0 µg/kg (in feed)[4][5]Enables lower detection limits due to better signal-to-noise ratios.
Matrix Effect Compensation HighLow to Moderate (requires matrix-matched calibration)Significantly reduces the impact of ion suppression or enhancement from complex sample matrices.[6][7][8]

Experimental Protocols

The validation of a certified reference material like this compound follows stringent protocols, often guided by international standards such as ISO 17034 and ISO Guide 35.[7][8][9] The analytical methods for its application in quantification are typically validated following guidelines like the Commission Decision 2002/657/EC.[4]

Certification of this compound CRM

The certification process for a mycotoxin CRM involves a comprehensive characterization of the material.

Experimental Workflow for CRM Certification

CRM Certification Workflow cluster_prep Material Preparation cluster_val Validation Studies cluster_cert Certification synthesis Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification char Characterization (NMR, MS) purification->char homogeneity Homogeneity Assessment char->homogeneity stability Stability Assessment homogeneity->stability value Property Value Assignment stability->value uncertainty Uncertainty Estimation value->uncertainty certificate Issuance of Certificate uncertainty->certificate

Workflow for the certification of a reference material.
  • Material Preparation and Characterization: The isotopically labeled Beauvericin is synthesized and purified to a high degree. Its identity and chemical purity are confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Homogeneity Assessment: The homogeneity of the CRM batch is evaluated to ensure that each unit has the same concentration of the analyte within specified statistical limits. This is typically done by analyzing a representative number of units from the batch.

  • Stability Assessment: Short-term and long-term stability studies are conducted under various storage and transport conditions to determine the shelf-life of the CRM and ensure its integrity over time.

  • Property Value Assignment and Uncertainty Estimation: The certified concentration and its uncertainty are determined through measurements by one or more validated methods, often in an inter-laboratory comparison study.

LC-MS/MS Method for Beauvericin Quantification using Isotope Dilution

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Beauvericin in a sample matrix using this compound as an internal standard.

LC-MS/MS Analysis Workflow

LC-MS_MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification sample Sample Weighing spike Spiking with This compound sample->spike extraction Solvent Extraction (e.g., Acetonitrile/Water) spike->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant Quantification lcms->quant

General workflow for Beauvericin analysis using IDMS.
  • Sample Preparation:

    • A known amount of the sample is weighed.

    • A precise volume of the this compound CRM solution is added (spiked) to the sample.

    • The sample is extracted with a suitable solvent mixture (e.g., acetonitrile/water).

    • The extract is then cleaned up using a technique like solid-phase extraction (SPE) to remove interfering matrix components.[1][2]

  • LC-MS/MS Analysis:

    • The cleaned extract is injected into an LC-MS/MS system.

    • Chromatographic separation is achieved on a suitable column (e.g., C18).

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both native Beauvericin and this compound.

  • Quantification:

    • The concentration of Beauvericin in the original sample is calculated based on the ratio of the peak areas of the native analyte to the isotopically labeled internal standard and the known concentration of the added CRM.

Mechanism of Action: Beauvericin Signaling Pathway

Beauvericin exerts its biological effects, including its cytotoxic and potential anti-cancer activities, primarily through its ionophoric properties. It disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events.

Beauvericin-Induced Apoptosis Signaling Pathway

Beauvericin Signaling Pathway beau Beauvericin membrane Cell Membrane ca_channel Ca2+ Channel Formation membrane->ca_channel inserts into ca_influx Increased Intracellular [Ca2+] ca_channel->ca_influx facilitates ros Oxidative Stress (ROS Generation) ca_influx->ros mito Mitochondrial Dysfunction ca_influx->mito mapk MAPK Pathway Activation ca_influx->mapk nfkb NF-κB Pathway Inhibition ca_influx->nfkb apoptosis Apoptosis ros->apoptosis mito->apoptosis releases pro-apoptotic factors mapk->apoptosis nfkb->apoptosis contributes to

Signaling cascade initiated by Beauvericin leading to apoptosis.

Beauvericin acts as an ionophore, inserting itself into the cell membrane and forming channels that facilitate the influx of cations, particularly calcium (Ca2+). The resulting increase in intracellular calcium concentration triggers several downstream events, including:

  • Oxidative Stress: The elevated calcium levels can lead to the generation of reactive oxygen species (ROS), causing oxidative stress.

  • Mitochondrial Dysfunction: Increased calcium uptake by mitochondria can disrupt their function and lead to the release of pro-apoptotic factors.

  • Modulation of Signaling Pathways: The calcium signal can activate or inhibit various signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway, which are involved in cell survival and apoptosis.

Ultimately, these events converge to induce programmed cell death, or apoptosis.

References

Comparative Analysis of Beauvericin's Effects on Gram-positive vs. Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungi, including Beauveria bassiana and several Fusarium species.[1][2] Initially recognized for its insecticidal properties, BEA has garnered significant attention for its broad spectrum of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[3][4][5][6] This guide provides a comparative analysis of Beauvericin's antibacterial efficacy, mechanism of action, and relevant experimental protocols, offering an objective resource for researchers in microbiology and drug development. Unlike traditional antibiotics such as penicillin that inhibit peptidoglycan biosynthesis, Beauvericin's mode of action does not target the bacterial cell wall, suggesting a novel mechanism that could be effective against drug-resistant strains.[2][7][8]

Comparative Antibacterial Activity: A Quantitative Overview

Beauvericin has demonstrated significant inhibitory effects across a range of pathogenic bacteria. However, its efficacy can vary between Gram-positive and Gram-negative species. While some studies suggest no selectivity[2][7], others indicate that Gram-positive bacteria are generally more susceptible.[9] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Beauvericin against various bacterial strains as reported in the literature.

Bacterial Strain Gram Type Reported MIC Reference
Staphylococcus aureusGram-positive3.91 µM[1][3][10]
Staphylococcus aureus (MRSA)Gram-positiveAdditive/Synergistic with antibiotics[11]
Clostridium perfringensGram-positive1 ng/disc[9]
Listeria monocytogenesGram-positive100 ng/disc[9]
Bacillus pumilusGram-positive100 ng/disc[9]
Bacillus subtilisGram-positive18.4 - 70.7 µg/mL[3][4]
Staphylococcus haemolyticusGram-positive18.4 - 70.7 µg/mL[4][12]
Escherichia coliGram-negative18.4 - 70.7 µg/mL[3][4]
Salmonella entericaGram-negative10 ng/disc[9]
Bacillus cereusGram-negative3.12 µg/mL[3][4]
Salmonella typhimuriumGram-negative6.25 µg/mL[3][4]
Pseudomonas lachrymansGram-negative18.4 - 70.7 µg/mL[4][12]
Agrobacterium tumefaciensGram-negative18.4 - 70.7 µg/mL[4][12]
Xanthomonas vesicatoriaGram-negative18.4 - 70.7 µg/mL[4][12]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental methodologies (e.g., µM, ng/disc, µg/mL).

Mechanism of Action: An Ionophoric Approach

The primary antibacterial mechanism of Beauvericin is attributed to its ionophoric properties. It disrupts cellular homeostasis by facilitating the transport of cations across biological membranes, leading to a cascade of cytotoxic events.

Key Mechanistic Steps:

  • Ionophore Activity : Beauvericin acts as an ionophore, inserting into the bacterial cell membrane and creating channels or carriers for ions, particularly divalent cations like Ca²⁺.[3]

  • Increased Intracellular Ca²⁺ : This leads to a rapid influx of extracellular calcium into the bacterial cytosol, drastically increasing the intracellular Ca²⁺ concentration.[2][3][7]

  • Membrane Depolarization : The influx of positive ions disrupts the electrochemical gradient across the bacterial membrane, causing membrane depolarization.[13][14]

  • Inhibition of Macromolecule Synthesis : Elevated intracellular calcium and membrane instability are believed to interfere with essential cellular processes, potentially targeting organelles like ribosomes or critical enzyme systems, thereby inhibiting the synthesis of macromolecules.[2][8][14]

  • Cell Death : The culmination of these disruptive events leads to the cessation of bacterial growth and, ultimately, cell death.

In host immune cells, Beauvericin has also been shown to modulate inflammatory responses by inhibiting the NF-κB pathway and activating the TLR4 signaling pathway.[5][6][15]

Beauvericin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space BEA Beauvericin Membrane BEA->Membrane Inserts into membrane Ca_ext Ca²⁺ Ca_int Increased Intracellular Ca²⁺ Ca_ext->Ca_int Ionophoric transport Depolarization Membrane Depolarization Ca_int->Depolarization Inhibition Inhibition of Macromolecule Synthesis Ca_int->Inhibition Death Cell Death Depolarization->Death Inhibition->Death

Caption: Proposed mechanism of Beauvericin's antibacterial action.

Experimental Protocols

Microbroth Dilution Assay for MIC Determination

This protocol is a standard method for assessing the antibacterial activity of a compound.[10]

Materials:

  • 96-well round-bottom sterile microplates

  • Beauvericin stock solution (e.g., 500 µM in DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Lysogeny Broth for bacteria)

  • Positive control antibiotic (e.g., Amoxicillin)

  • Negative control (e.g., DMSO solution)

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Bacterial Culture Preparation : Inoculate the test bacteria into the appropriate broth and incubate for 24 hours at 37°C with shaking (150 rpm).[10]

  • Serial Dilution : Prepare serial two-fold dilutions of the Beauvericin stock solution directly in the 96-well plates using the broth medium.

  • Inoculation : Add the bacterial suspension (adjusted to a standard concentration) and fresh nutrient solution to each well.[10]

  • Controls : Include wells for a positive control (antibiotic), a negative control (DMSO without Beauvericin), and a growth control (bacteria in broth only).

  • Incubation : Incubate the plates for 24 hours at 37°C.

  • MIC Determination : After incubation, determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of Beauvericin where no visible microbial growth is observed (measured by eye or at 600 nm).[1] All tests should be performed in triplicate.[1]

MIC_Workflow A Prepare Beauvericin Stock Solution C Perform Serial Dilutions of Beauvericin in 96-well plate A->C B Culture Bacterial Strain (e.g., 24h at 37°C) D Add Bacterial Suspension to each well B->D C->D E Set up Controls (Positive, Negative, Growth) D->E F Incubate Plate (e.g., 24h at 37°C) E->F G Measure Optical Density (600nm) or observe visually F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Standard experimental workflow for MIC determination.

Conclusion

Beauvericin demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][12] The available quantitative data suggests a potentially stronger activity against certain Gram-positive pathogens like S. aureus. Its unique ionophoric mechanism of action, which is distinct from cell wall-targeting antibiotics, makes it an intriguing candidate for further investigation, especially in the context of rising antibiotic resistance. Recent studies have also highlighted its potential in combination therapy, where it can act synergistically with conventional antibiotics like oxacillin against MRSA.[11] Future research should focus on standardizing MIC testing to allow for more direct comparisons and further elucidating the specific intracellular targets disrupted by the Beauvericin-induced ion imbalance in different bacterial species.

References

Unveiling the Dark Duet: Synergistic Toxicity of Beauvericin and Other Mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The concurrent contamination of food and feed with multiple mycotoxins is a growing global health concern. Among these, Beauvericin (BEA), an emerging Fusarium mycotoxin, has demonstrated potentiation of the toxic effects of other well-known mycotoxins, leading to synergistic or additive cytotoxic outcomes. This guide provides a comparative analysis of the synergistic effects of Beauvericin with other prevalent mycotoxins, supported by experimental data, to aid researchers in understanding these complex interactions and to inform risk assessment and drug development strategies.

Comparative Cytotoxicity of Beauvericin and its Combinations

The synergistic toxicity of Beauvericin with other mycotoxins has been evaluated across various cell lines, revealing that the combined effects are often greater than the sum of their individual toxicities. The following tables summarize the 50% inhibitory concentration (IC50) values for Beauvericin and its partner mycotoxins, alongside the observed interaction effects from binary and tertiary combinations.

Table 1: Individual Cytotoxicity (IC50) of Mycotoxins

MycotoxinCell LineExposure Time (h)IC50 (µM)Reference
Beauvericin (BEA)SH-SY5Y242.5 - 17.22[1][2][3]
480.3 - 12.08[1][2][3]
722.77[3]
PK15245.0 ± 0.6[4][5]
CHO-K12412.08[3]
486.46[3]
722.77[3]
HepG224, 48, 720.3 - 2.5[6]
α-Zearalenol (α-ZEL)SH-SY5Y24, 48, 721.56 - 12.5[2]
β-Zearalenol (β-ZEL)SH-SY5Y24, 48, 720.2 - 95[1][2][7]
Ochratoxin A (OTA)PK152415.8 ± 1.5[4][5]
HepG224, 48, 723.1 - 25[6]
Deoxynivalenol (DON)CHO-K1242.30[3]
480.98[3]
720.53[3]
T-2 ToxinCHO-K1240.052[3]
480.023[3]
720.017[3]

Table 2: Synergistic, Additive, and Antagonistic Interactions of Beauvericin with Other Mycotoxins

Mycotoxin CombinationCell LineExposure Time (h)Observed EffectCombination Index (CI)Reference
BEA + α-Zearalenol (α-ZEL)SH-SY5Y24, 48, 72SynergismNot specified[1][8]
BEA + β-Zearalenol (β-ZEL)SH-SY5Y24, 48, 72SynergismNot specified[1][2]
BEA + α-ZEL + β-ZELSH-SY5Y24, 48, 72SynergismNot specified[1][7]
BEA + Ochratoxin A (OTA)PK1524Additive to SynergisticNot specified[4][5]
Human Leukocytes24AdditiveNot specified[4]
HepG224, 48, 72Synergism and AdditiveNot specified[9]
BEA + Fumonisin B1 (FB1)Caco-224Synergistic (TEER decrease)Not specified
BEA + Deoxynivalenol (DON)Caco-224Not specifiedNot specified[10]
CHO-K124, 48, 72Antagonism1.60 - 25.07[3]
BEA + T-2 ToxinCHO-K124, 48, 72Synergism0.35 - 0.78[3][11]
BEA + DON + T-2 ToxinCHO-K124, 48Synergism0.47 - 0.86[3][11]
72Antagonism (low doses)1.14 - 1.60[3][11]

Mechanisms of Synergistic Toxicity

The enhanced toxicity observed with Beauvericin combinations stems from its ionophoric nature, which disrupts cellular ion homeostasis, particularly calcium (Ca²⁺) influx.[12] This disruption can potentiate the mechanisms of action of other mycotoxins, which often involve the induction of oxidative stress, DNA damage, and apoptosis.

Oxidative Stress and Apoptosis Induction

Beauvericin, in combination with mycotoxins like ochratoxin A and zearalenone derivatives, has been shown to significantly increase the production of reactive oxygen species (ROS) and lipid peroxidation.[6][13] This surge in oxidative stress can trigger the mitochondrial pathway of apoptosis.

BEA Beauvericin Ion_Channel Ion Channel Formation (Ca²⁺ Influx) BEA->Ion_Channel ROS Increased ROS Production BEA->ROS Other_Mycotoxin Other Mycotoxins (e.g., OTA, ZEA) Other_Mycotoxin->ROS Ion_Channel->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig. 1: Synergistic induction of apoptosis by Beauvericin and other mycotoxins.
Genotoxicity

The combination of Beauvericin and Ochratoxin A has been demonstrated to induce DNA damage, as evaluated by the comet assay.[4] The observed effects in porcine kidney (PK15) cells were synergistic, indicating that the co-exposure to these mycotoxins can significantly enhance their genotoxic potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 (24-72h post-treatment) Seed_Cells Seed cells in 96-well plates Treat_Cells Treat cells with mycotoxins (individual and combinations) Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Fig. 2: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Cells (e.g., SH-SY5Y, CHO-K1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Mycotoxin Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the individual mycotoxins or their combinations. Control wells receive medium with the vehicle (e.g., DMSO) at the highest concentration used.

  • Incubation: Cells are incubated for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

  • Formazan Formation: The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the control.

Alkaline Comet Assay for Genotoxicity

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Treatment and Harvesting: Cells (e.g., PK15) are treated with mycotoxins as described for the viability assay. After treatment, cells are harvested by trypsinization and resuspended in a cold buffer.

  • Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: The slides are placed in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.

  • Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized, dehydrated, and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using image analysis software.[4][5]

Conclusion and Future Directions

The evidence strongly indicates that Beauvericin acts synergistically with a range of other mycotoxins, exacerbating their cytotoxic and genotoxic effects. These interactions are cell type- and time-dependent, with mechanisms often converging on the induction of oxidative stress and apoptosis. The provided data and protocols offer a foundation for further research into these complex toxicological profiles. Future studies should focus on elucidating the precise signaling pathways involved in these synergistic interactions and extending these in vitro findings to in vivo models to better understand the real-world health risks posed by the co-contamination of food and feed with Beauvericin and other mycotoxins. This knowledge is critical for developing effective strategies for risk assessment, mitigation, and potentially for identifying novel therapeutic targets.

References

Unlocking the Potent Biology of Beauvericin: A Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

Beauvericin, a cyclic hexadepsipeptide mycotoxin, has garnered significant attention from the scientific community for its diverse biological activities, including potent antimicrobial, insecticidal, and cytotoxic effects.[1][2][3] Produced by various fungi, including Beauveria bassiana and several Fusarium species, this molecule's unique structure allows it to disrupt cellular processes, making it a compelling candidate for drug discovery and development.[1][4][5] This guide provides a comparative analysis of Beauvericin and its analogs, delving into their structure-activity relationships and the experimental evidence that underpins our current understanding.

Mechanism of Action: An Ionophoric Cascade

The primary mechanism underlying Beauvericin's broad-spectrum bioactivity is its function as an ionophore.[1][6] It selectively forms complexes with cations, particularly calcium (Ca²⁺), and facilitates their transport across biological membranes.[3][7] This influx of Ca²⁺ into the cytoplasm disrupts intracellular ionic homeostasis, triggering a cascade of downstream events.[1][8]

This disruption leads to increased oxidative stress and the generation of reactive oxygen species (ROS), ultimately culminating in apoptosis (programmed cell death) through the mitochondrial pathway.[4][6][9] Key events in this pathway include the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c, and the activation of caspase-3.[1][4]

Structure-Activity Relationship: A Tale of Two Residues

Beauvericin's structure consists of an alternating sequence of three N-methyl-L-phenylalanine and three D-α-hydroxyisovaleric acid residues.[5][10] Studies involving synthetic and biosynthetically generated analogs have revealed that modifications to either of these components can significantly impact its biological activity.

Modifications to the D-α-hydroxyisovaleric Acid Moiety

The branched side chain of the D-α-hydroxyisovaleric acid residue appears to be crucial for both cytotoxicity and the inhibition of cancer cell migration (antihaptotactic activity). In a study utilizing precursor-directed biosynthesis, analogs were created where one, two, or all three of these residues were replaced with 2-hydroxybutyrate, which has a linear side chain.[11] This modification led to a corresponding decrease in both cytotoxic and antihaptotactic activities, indicating the importance of the branched structure at this position for these biological effects.[11]

Modifications to the N-methyl-L-phenylalanine Moiety

Alterations to the aromatic amino acid component have also been shown to modulate Beauvericin's activity. The introduction of a fluorine atom at the meta-position of the phenyl ring in the N-methyl-L-phenylalanine residue resulted in analogs with increased cytotoxicity.[11] Interestingly, this modification did not significantly affect the antihaptotactic activity, suggesting a divergence in the structural requirements for these two biological endpoints.[11] The replacement of N-methyl-L-phenylalanine with other amino acids like N-methyl-L-alanine has also been explored, leading to analogs with altered biological profiles.

Comparative Biological Activity of Beauvericin and Its Analogs

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of Beauvericin and some of its key analogs.

Table 1: Cytotoxicity and Antihaptotactic Activity of Beauvericin and its Analogs against PC-3M Human Prostate Cancer Cells

CompoundStructure ModificationIC₅₀ (μM) for CytotoxicityIC₅₀ (μM) for Haptotaxis Inhibition
Beauvericin -1.5 ± 0.11.8 ± 0.1
Beauvericin G₁ One D-Hiv replaced with D-Hbu3.6 ± 0.23.5 ± 0.2
Beauvericin G₂ Two D-Hiv replaced with D-Hbu8.1 ± 0.48.5 ± 0.5
Beauvericin G₃ Three D-Hiv replaced with D-Hbu> 20> 20
Beauvericin H₁ One N-Me-Phe replaced with N-Me-3-F-Phe1.1 ± 0.11.9 ± 0.1
Beauvericin H₂ Two N-Me-Phe replaced with N-Me-3-F-Phe0.9 ± 0.11.8 ± 0.1
Beauvericin H₃ Three N-Me-Phe replaced with N-Me-3-F-Phe0.8 ± 0.11.7 ± 0.1

Data sourced from a study on precursor-directed biosynthesis of Beauvericin analogs.[11] D-Hiv: D-α-hydroxyisovaleric acid; D-Hbu: D-α-hydroxybutyric acid; N-Me-Phe: N-methyl-L-phenylalanine; N-Me-3-F-Phe: N-methyl-L-3-fluorophenylalanine.

Table 2: Antimicrobial Activity of Beauvericin

OrganismTypeMIC (μg/mL)
Mycobacterium tuberculosisGram-positive bacteria0.8 - 1.6
Bacillus subtilisGram-positive bacteria4
Staphylococcus aureusGram-positive bacteria8
Escherichia coliGram-negative bacteria32
Candida albicansFungi> 64

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. Beauvericin generally shows greater activity against Gram-positive bacteria.[1][12]

Visualizing the Molecular Interactions and Experimental Processes

To better understand the complex mechanisms and relationships involved, the following diagrams have been generated.

Beauvericin_Apoptosis_Pathway Beauvericin Beauvericin Ca_ionophore Ca²⁺ Ionophore Formation Beauvericin->Ca_ionophore interacts with CellMembrane Cell Membrane Ca_influx ↑ Intracellular [Ca²⁺] Ca_ionophore->Ca_influx Mitochondrion Mitochondrion Ca_influx->Mitochondrion ROS ↑ ROS Production (Oxidative Stress) Mitochondrion->ROS Bax ↑ Bax Mitochondrion->Bax Bcl2 ↓ Bcl-2 Mitochondrion->Bcl2 Apoptosis Apoptosis ROS->Apoptosis CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Signaling pathway of Beauvericin-induced apoptosis.

SAR_Logic Beauvericin Beauvericin Scaffold (Cyclic Hexadepsipeptide) Hiv D-Hiv Residue (Branched Side Chain) Beauvericin->Hiv Phe N-Me-Phe Residue (Aromatic Ring) Beauvericin->Phe Cytotoxicity Cytotoxicity Hiv->Cytotoxicity Antihaptotactic Antihaptotactic Activity Hiv->Antihaptotactic Hbu_mod Replacement with D-Hbu (Linear Side Chain) Hiv->Hbu_mod Fluoro_mod Fluorination of Phenyl Ring Phe->Fluoro_mod Dec_activity Decreased Activity Hbu_mod->Dec_activity Inc_cytotoxicity Increased Cytotoxicity Fluoro_mod->Inc_cytotoxicity No_change No Significant Change Fluoro_mod->No_change Dec_activity->Cytotoxicity Dec_activity->Antihaptotactic Inc_cytotoxicity->Cytotoxicity No_change->Antihaptotactic

Caption: Logical relationships in the structure-activity of Beauvericin analogs.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human prostate cancer cells (PC-3M) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Beauvericin or its analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The test compounds (Beauvericin and its analogs) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Haptotaxis Inhibition Assay
  • Chamber Preparation: The undersides of the porous membranes of Boyden chamber inserts are coated with an extracellular matrix protein (e.g., collagen) to create a chemoattractant gradient.

  • Cell Preparation: PC-3M cells are serum-starved for a period (e.g., 24 hours) to minimize random migration.

  • Treatment and Seeding: The serum-starved cells are harvested and resuspended in a serum-free medium containing various concentrations of the test compounds. The cell suspensions are then added to the upper compartment of the Boyden chamber inserts.

  • Incubation: The chambers are incubated for a period that allows for cell migration (e.g., 6 hours).

  • Cell Fixation and Staining: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

  • Cell Counting: The number of migrated cells is counted in several microscopic fields for each membrane.

  • Data Analysis: The percentage of migration inhibition is calculated relative to the untreated control. The IC₅₀ value is then determined from the dose-response curve.

References

A Comparative Guide to In Vitro and In Vivo Models for Assessing Beauvericin Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro and in vivo models for evaluating the toxicity of Beauvericin (BEA), a mycotoxin produced by various fungi that is a common contaminant in cereals and grains.[1] Understanding the strengths and limitations of different toxicological models is crucial for accurate risk assessment and the development of potential therapeutic applications. This document summarizes key experimental data, details common methodologies, and visualizes the underlying toxic mechanisms to aid researchers in selecting appropriate models for their studies.

Data Presentation: Quantitative Comparison of Beauvericin Toxicity

The following tables summarize key quantitative data from in vitro and in vivo studies, offering a direct comparison of Beauvericin's toxic potential across different biological systems.

In Vitro Cytotoxicity Data

In vitro studies are fundamental for rapidly screening the cytotoxic effects of compounds on various cell types and for elucidating cellular mechanisms of toxicity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Cell LineCell TypeExposure TimeIC50 (µM)Reference
Caco-2Human colorectal adenocarcinoma24 h3.9 - 20.62
48 h12.75
HT-29Human colorectal adenocarcinoma24 h15.00
48 h9.75
IPEC-J2Porcine intestinal epithelial24 h< 10[2]
SH-SY5YHuman neuroblastoma24 h10.7[3]
48 h2.5[3]
72 h2.2[3]
N87Human gastric carcinomaNot Specified27.5
Hep G2Human hepatocellular carcinomaNot SpecifiedNot Specified
In Vivo Toxicity Data

In vivo studies provide critical information on the systemic effects of a substance, taking into account metabolic processes and interactions between different organ systems. The No Observed Adverse Effect Level (NOAEL) is the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.

Animal ModelDosing RegimenNOAELObserved Effects at Higher DosesReference
Female MiceRepeated oral dose1 mg/kg bw/dayIncreased thyroid pycnotic nuclei, endometrial hyperplasia[4]
Male MiceRepeated oral dose0.1 mg/kg bw/dayReduced thyroid colloid, altered T4 serum levels[4]
Maternal (Mice)Repeated oral dose0.1 mg/kg bw/dayIncreased thymus weight[4]
Developmental (Mice)Repeated oral dose10 mg/kg bw/dayN/A[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the assessment of Beauvericin toxicity.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Treat cells with various concentrations of Beauvericin (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Genotoxicity Assessment: Comet Assay (Alkaline)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: Prepare a single-cell suspension from either cultured cells or animal tissues.

  • Slide Preparation: Mix cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides, allowing the negatively charged, fragmented DNA to migrate from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage, typically by measuring the tail length and intensity.

Apoptosis Assessment: Annexin V/Propidium Iodide Flow Cytometry

This method distinguishes between viable, apoptotic, and necrotic cells based on changes in the plasma membrane.

  • Cell Collection: Collect both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Beauvericin.[5][6]

Mandatory Visualization

The following diagrams illustrate key signaling pathways implicated in Beauvericin toxicity and a general experimental workflow.

Beauvericin_Toxicity_Workflow cluster_in_vitro In Vitro Model cluster_in_vivo In Vivo Model cell_culture Cell Culture (e.g., Caco-2, SH-SY5Y) bea_exposure_vitro Beauvericin Exposure (Dose-Response) cell_culture->bea_exposure_vitro cytotoxicity Cytotoxicity Assays (MTT, LDH) bea_exposure_vitro->cytotoxicity mechanism_assays Mechanistic Assays (Apoptosis, ROS, Genotoxicity) bea_exposure_vitro->mechanism_assays data_analysis_vitro Data Analysis (IC50 Calculation) cytotoxicity->data_analysis_vitro mechanism_assays->data_analysis_vitro animal_model Animal Model (e.g., Mice) bea_exposure_vivo Beauvericin Administration (Oral Gavage) animal_model->bea_exposure_vivo observation Clinical Observation & Body Weight bea_exposure_vivo->observation toxicology_endpoints Toxicological Endpoints (Histopathology, Blood Chemistry) bea_exposure_vivo->toxicology_endpoints data_analysis_vivo Data Analysis (NOAEL Determination) observation->data_analysis_vivo toxicology_endpoints->data_analysis_vivo

Caption: Experimental workflow for assessing Beauvericin toxicity.

Beauvericin_Apoptosis_Pathway BEA Beauvericin Ca_influx Increased Intracellular Ca2+ BEA->Ca_influx Mitochondria Mitochondrial Stress Ca_influx->Mitochondria ROS ROS Production Mitochondria->ROS Bax_up Bax, p-Bad ↑ Mitochondria->Bax_up Bcl2_down p-Bcl-2 ↓ Mitochondria->Bcl2_down CytC Cytochrome c Release Mitochondria->CytC Apoptosis Apoptosis ROS->Apoptosis Caspase Caspase Activation CytC->Caspase Caspase->Apoptosis

Caption: Mitochondrial pathway of Beauvericin-induced apoptosis.

Beauvericin_Immunomodulatory_Pathway BEA Beauvericin TLR4 TLR4/MD2/CD14 Complex BEA->TLR4 MyD88_TRIF MyD88 & TRIF Adaptor Proteins TLR4->MyD88_TRIF NFkB NF-κB Activation MyD88_TRIF->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-12) NFkB->Cytokines

References

Validating the Use of Beauvericin-¹³C₄₅ for Enhanced Food and Feed Safety Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The presence of the mycotoxin Beauvericin (BEA) in agricultural commodities poses a significant threat to global food and feed safety. Accurate and reliable quantification of this emerging toxin is paramount for regulatory compliance and consumer protection. This guide provides a comprehensive comparison of analytical methodologies for Beauvericin detection, validating the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope-labeled internal standard, Beauvericin-¹³C₄₅.

The Challenge of Accurate Beauvericin Quantification

Beauvericin, a cyclic hexadepsipeptide produced by various Fusarium species, is a frequent contaminant of cereals and their by-products. Its toxicological profile, which includes the induction of apoptosis and immunomodulatory effects, necessitates sensitive and precise analytical methods for its detection in complex food and feed matrices.

LC-MS/MS has become the gold standard for mycotoxin analysis due to its high selectivity and sensitivity. However, the accuracy of quantitative LC-MS/MS methods can be significantly compromised by matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix. These effects can lead to under- or overestimation of the mycotoxin concentration, impacting the reliability of food safety assessments.

Superior Accuracy with Isotope Dilution Analysis

The use of a stable isotope-labeled internal standard, such as Beauvericin-¹³C₄₅, in an isotope dilution analysis (IDA) offers a robust solution to mitigate matrix effects and other sources of analytical variability. Since the isotopically labeled standard exhibits nearly identical physicochemical properties and chromatographic behavior to the native analyte, it can effectively compensate for variations during sample preparation, extraction, and ionization.

This guide presents a comparative overview of the performance of LC-MS/MS methods utilizing Beauvericin-¹³C₄₅ against alternative approaches, such as external standard and matrix-matched calibration.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of different analytical approaches for Beauvericin quantification, compiled from various validation studies.

Table 1: Performance of LC-MS/MS with Beauvericin-¹³C₄₅ Internal Standard

ParameterMatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Precision (RSD%)
Beauvericin Cereals4.413.190-1201.35 - 8.61

Data synthesized from a study on stable isotope dilution assay for enniatins and beauvericin.

Table 2: Performance of LC-MS/MS with Alternative Calibration Strategies

Calibration MethodMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD%)Matrix Effect (%)
Matrix-Matched Animal Feed0.2 - 1.01.0 - 5.089 - 136< 15Signal Suppression (13-29)[1][2]
External Standard Wheat-based products0.2 - 0.80.7 - 2.575 - 115< 15Signal Suppression and Enhancement observed
Dilute-and-Shoot Cereals10 - 20020 - 400Not specifiedNot specifiedSignificant matrix effects noted

Data compiled from various studies on mycotoxin analysis in food and feed.[1][2][3][4]

The data clearly demonstrates that while alternative methods can achieve acceptable sensitivity, the use of an isotopically labeled internal standard provides superior accuracy and precision by effectively compensating for matrix effects, as indicated by the consistent high recovery and low relative standard deviation (RSD). Methods relying on external or matrix-matched calibration are susceptible to variations in matrix composition, which can lead to less reliable results.

Experimental Protocols

Key Experiment 1: Quantitative Analysis of Beauvericin in Cereals using LC-MS/MS with Beauvericin-¹³C₄₅ Internal Standard (Isotope Dilution Assay)

1. Sample Preparation and Extraction:

  • Weigh 5 g of homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of Beauvericin-¹³C₄₅ internal standard solution.

  • Add 20 mL of acetonitrile/water (80/20, v/v).

  • Shake vigorously for 60 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Take an aliquot of the supernatant for LC-MS/MS analysis. For some matrices, a clean-up step using a solid-phase extraction (SPE) column may be necessary to remove interferences.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with A) 5 mM ammonium formate in water with 0.1% formic acid and B) 5 mM ammonium formate in methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex 3200 QTRAP).

  • Ionization: Electrospray ionization (ESI), positive mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Beauvericin and Beauvericin-¹³C₄₅.

3. Quantification:

  • Calculate the concentration of Beauvericin in the sample by comparing the peak area ratio of the native analyte to the isotopically labeled internal standard against a calibration curve prepared with known concentrations of both standards.

Key Experiment 2: Quantitative Analysis of Beauvericin in Animal Feed using LC-MS/MS with Matrix-Matched Calibration

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as in Key Experiment 1, but without the addition of the internal standard to the initial sample.

  • Prepare a series of calibration standards in a blank matrix extract (a sample of the same feed type determined to be free of Beauvericin).

2. LC-MS/MS Analysis:

  • Utilize the same LC-MS/MS parameters as described in Key Experiment 1.

3. Quantification:

  • Construct a calibration curve by plotting the peak area of Beauvericin against its concentration in the matrix-matched standards.

  • Determine the concentration of Beauvericin in the unknown samples by interpolating their peak areas from the matrix-matched calibration curve.

Visualizing the Rationale: Workflows and Biological Impact

To further illustrate the concepts discussed, the following diagrams visualize the experimental workflow and the biological signaling pathway affected by Beauvericin.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Calibration Strategy cluster_2 Analysis & Quantification Sample Food/Feed Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction with Solvent Homogenization->Extraction IS Addition of Beauvericin-¹³C₄₅ Extraction->IS No_IS No Internal Standard Extraction->No_IS LC_MSMS LC-MS/MS Analysis IS->LC_MSMS No_IS->LC_MSMS IDA Isotope Dilution Quantification LC_MSMS->IDA Accurate & Precise MMC Matrix-Matched Quantification LC_MSMS->MMC Susceptible to Matrix Variability

Caption: Comparative workflow for Beauvericin analysis.

The diagram above illustrates the critical difference in the analytical workflow. The addition of Beauvericin-¹³C₄₅ early in the sample preparation process allows for accurate quantification through isotope dilution, while methods without an internal standard are more prone to inaccuracies arising from matrix effects.

Beauvericin_Signaling_Pathway cluster_0 Cellular Effects BEA Beauvericin MAPK MAPK Pathway BEA->MAPK NFkB NF-κB Pathway BEA->NFkB Mitochondria Mitochondrial Stress BEA->Mitochondria ERK ERK (Inhibition) MAPK->ERK JNK JNK (Activation) MAPK->JNK p65_p50 p65/p50 (Inhibition of Nuclear Translocation) NFkB->p65_p50 Apoptosis Apoptosis Mitochondria->Apoptosis ERK->Apoptosis Inhibition of pro-survival signaling JNK->Apoptosis p65_p50->Apoptosis Reduced anti-apoptotic signaling

Caption: Beauvericin-induced apoptosis signaling pathway.

This diagram depicts the molecular mechanism of Beauvericin-induced toxicity. Beauvericin modulates key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to mitochondrial stress and ultimately, programmed cell death (apoptosis). Understanding these pathways is crucial for toxicological risk assessment and the development of potential therapeutic interventions.

Conclusion

The validation data and experimental protocols presented in this guide unequivocally support the use of Beauvericin-¹³C₄₅ as an internal standard for the accurate and reliable quantification of Beauvericin in food and feed matrices. The isotope dilution LC-MS/MS method effectively overcomes the challenges of matrix effects, leading to superior data quality compared to alternative calibration strategies. For researchers, scientists, and drug development professionals engaged in food safety monitoring and toxicological studies, the adoption of this methodology is critical for ensuring the integrity and defensibility of their analytical results.

References

Comparative study of Beauvericin production by different Fusarium species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Beauvericin production by various Fusarium species, supported by experimental data from scientific literature. It is intended to serve as a valuable resource for researchers in mycology, natural product chemistry, and drug discovery.

Beauvericin, a cyclic hexadepsipeptide mycotoxin, has garnered significant interest due to its wide range of biological activities, including insecticidal, antimicrobial, and cytotoxic properties.[1][2][3] Produced by several species of the genus Fusarium, the yield of this secondary metabolite varies considerably among different species and even between strains of the same species.[1][2][4] This variation underscores the importance of selecting appropriate species and optimizing culture conditions for maximizing Beauvericin production for research and potential therapeutic applications.

Comparative Production of Beauvericin

The following table summarizes the Beauvericin production levels reported for various Fusaurusium species. It is important to note that direct comparisons can be complex due to variations in culture media, incubation conditions, and analytical methods used in different studies.

Fusarium SpeciesNumber of Toxigenic Strains / Number of Tested StrainsBeauvericin Production RangeReference
F. acuminatum var. acuminatum1 / 4Low levels[1][2]
F. acuminatum var. armeniacum1 / 3Low levels[1][2]
F. anthophilum1 / 2Low levels[1][2]
F. avenaceum1 / 67 µg/g[1]
F. beomiforme1 / 1Low levels[1][2]
F. dlamini2 / 2Low levels[1][2]
F. equiseti2 / 3Low levels[1][2]
F. longipes1 / 2Up to 200 µg/g[4]
F. nygamai2 / 2Low levels[1][2]
F. oxysporum4 / 7High producer (one strain)[1]
F. poae4 / 4Traces to 63 µg/g[1]
F. proliferatumHighHigh producer[1][5]
F. sambucinum12 / 142 to 230 µg/g[1][4]
F. subglutinans3 / 3High producer[1][2]
F. temperatum9 / 12Producer[6]
F. tardicrescensHighUp to 15.82 mg/g of biomass[7]

Experimental Protocols

Accurate and reproducible quantification of Beauvericin is crucial for comparative studies. The following sections outline common methodologies for the cultivation of Fusarium species and the extraction and analysis of Beauvericin.

Fungal Culture for Beauvericin Production

A common method for inducing mycotoxin production in Fusarium species involves culturing on a solid substrate like corn grits.[8][9]

  • Media Preparation: Autoclave 15 g of corn grits with 45% moisture content in 250 ml Erlenmeyer flasks.

  • Inoculation: Prepare a spore suspension (approximately 1x10^6 spores/ml) from a 1-2 week old culture grown on Potato Dextrose Agar (PDA). Inoculate the autoclaved corn grits with the spore suspension.

  • Incubation: Incubate the inoculated flasks in the dark at room temperature for 28 days.[8][9]

Beauvericin Extraction

Several methods have been described for the extraction of Beauvericin from fungal cultures. A widely used approach involves solvent extraction.

  • Drying and Grinding: After incubation, the fungal biomass is dried at 50 °C and then finely ground.

  • Solvent Extraction: The dried biomass is extracted overnight with a mixture of acetonitrile and water (90:10 v/v).[7]

  • Sonication and Filtration: The mixture is sonicated twice for 15 minutes to enhance extraction efficiency and then filtered to separate the extract from the solid biomass.[7]

  • Liquid-Liquid Extraction: The filtrate is then subjected to liquid-liquid extraction with a suitable organic solvent like heptane to partition the Beauvericin.

  • Evaporation and Reconstitution: The organic layer containing Beauvericin is evaporated to dryness and the residue is reconstituted in a suitable solvent for analysis.

Beauvericin Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods for the quantification of Beauvericin.

  • Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and an aqueous solution (e.g., 5 mmol/L ammonium formate) is typically used to separate Beauvericin from other metabolites.[10]

  • Detection and Quantification:

    • HPLC with UV detection: Beauvericin can be detected by its UV absorbance, typically around 205 nm. Quantification is achieved by comparing the peak area of the sample to that of a known concentration of a Beauvericin standard.

    • UPLC-MS/MS: For higher sensitivity and specificity, a tandem mass spectrometer is used for detection. The analysis is performed in the positive electrospray ionization (ESI+) mode, monitoring for specific precursor and product ion transitions for Beauvericin.[10] Quantification is often performed using an isotope-labeled internal standard or a matrix-matched external standard calibration curve.[10]

Visualizing the Workflow and Biosynthesis

To better understand the experimental process and the biological production of Beauvericin, the following diagrams are provided.

experimental_workflow cluster_culture Fungal Culture cluster_extraction Beauvericin Extraction cluster_analysis Analysis Culture Fusarium Species Inoculation (Corn Grits) Incubation Incubation (28 days, dark, RT) Culture->Incubation Drying Drying and Grinding Incubation->Drying Solvent_Extraction Solvent Extraction (Acetonitrile/Water) Drying->Solvent_Extraction Sonication Sonication & Filtration Solvent_Extraction->Sonication LLE Liquid-Liquid Extraction Sonication->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation Analysis Quantification (HPLC or UPLC-MS/MS) Evaporation->Analysis Data Data Analysis & Comparison Analysis->Data

Caption: Experimental workflow for comparative analysis of Beauvericin production.

beauvericin_biosynthesis cluster_precursors Precursors cluster_synthesis Non-Ribosomal Peptide Synthesis cluster_product Final Product L_Phe L-Phenylalanine BEAS Beauvericin Synthetase (BEAS) (NRPS) L_Phe->BEAS D_Hiv D-α-hydroxyisovaleric acid D_Hiv->BEAS N_methylation N-methylation of L-Phe BEAS->N_methylation Peptide_bond Peptide Bond Formation N_methylation->Peptide_bond Ester_bond Ester Bond Formation Peptide_bond->Ester_bond Cyclization Cyclization Ester_bond->Cyclization Beauvericin Beauvericin Cyclization->Beauvericin

Caption: Simplified biosynthetic pathway of Beauvericin in Fusarium.

Concluding Remarks

The production of Beauvericin is a widespread trait among Fusarium species, with significant quantitative variations. This guide provides a foundational understanding for researchers aiming to explore the production of this potent mycotoxin. The provided protocols offer a starting point for developing standardized methods for comparative studies, which are essential for identifying hyper-producing strains and optimizing production conditions. Further research into the genetic and environmental factors regulating Beauvericin biosynthesis will be critical for harnessing its full potential in various applications.

References

Safety Operating Guide

Safe Disposal of Beauvericin-13C45: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Beauvericin-13C45, ensuring the well-being of laboratory personnel and compliance with safety regulations.

Beauvericin, a mycotoxin, should be handled as a potentially hazardous substance.[1] Although some safety data sheets (SDS) suggest it has no harmful effects when used as specified, it is prudent to exercise caution. The isotopically labeled this compound should be handled with the same care as the parent compound, as the carbon-13 isotopes do not significantly alter its chemical reactivity or toxicity.

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment (PPE). This is the first line of defense in preventing exposure.

PPE ComponentSpecification
Gloves Chemically resistant gloves, inspected prior to use.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat A standard laboratory coat should be worn.
Respiratory Protection Use a respirator if there is a risk of inhaling dust.

Step-by-Step Disposal Procedure

Follow these steps to ensure the safe disposal of this compound:

  • Containment: In case of a spill, carefully sweep up the solid material to avoid creating dust.[2] Place the collected waste into a suitable, clearly labeled, and closed container for disposal.[2] Do not let the product enter drains.[2]

  • Waste Collection: All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, tubes), should be collected in a designated hazardous waste container. Contaminated packaging should be disposed of as unused product.[2]

  • Engage a Professional Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.

  • Decontamination: After handling, thoroughly wash your hands and any potentially contaminated surfaces. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Wear Appropriate PPE B Collect this compound Waste A->B Begin Procedure C Segregate into Labeled, Sealed Hazardous Waste Container B->C Contain D Store Securely for Pickup C->D Store E Arrange for Licensed Waste Disposal Service D->E Schedule F Complete Disposal Manifest E->F Document

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Beauvericin-13C45

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and operational plans for researchers, scientists, and drug development professionals handling Beauvericin-13C45. The following procedures are based on the safety data for the parent compound, Beauvericin, and should be strictly adhered to when working with its isotopically labeled form.

Hazard Identification and Toxicity

Beauvericin is a mycotoxin that exhibits significant cytotoxic, genotoxic, and apoptotic effects. Its primary mechanism of action involves acting as an ionophore, disrupting cellular ion homeostasis, particularly by increasing the intracellular concentration of calcium ions (Ca²⁺)[1][2][3]. This disruption leads to oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis)[1][2][4]. While comprehensive LD50 data is limited, in vivo studies have established No Observed Adverse Effect Levels (NOAELs)[5].

Quantitative Toxicity Data:

MetricValueSpecies/Cell LineObservationsReference
NOAEL (Female) 1 mg/kg bw/dayMiceBased on increased thyroid pycnotic nuclei and endometrial hyperplasia.[5]
NOAEL (Male) 0.1 mg/kg bw/dayMiceBased on reduced colloid and altered T4 serum levels.[5]
Maternal NOAEL 0.1 mg/kg bw/dayMiceBased on increased thymus weight.[5]
Developmental NOAEL 10 mg/kg bw/dayMice---[5]
IC₅₀ 1.9 ± 0.7 to 20.6 ± 6.9 µMCaco-2 cellsVaries with exposure time.[4]

Personal Protective Equipment (PPE)

Due to the toxic nature of Beauvericin, stringent adherence to PPE protocols is mandatory to prevent exposure through inhalation, skin contact, or ingestion.

PPE CategorySpecificationsRationale
Hand Protection Double-glove with chemical-resistant gloves (e.g., Nitrile or Neoprene). Ensure gloves have been tested for resistance against similar chemical structures. Discard outer gloves immediately after handling the compound.Prevents dermal absorption. Butyl rubber gloves are recommended for handling a wide variety of chemicals, including corrosive acids and esters[6].
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a full-face shield.Protects eyes from airborne particles and accidental splashes.
Respiratory Protection For handling the powdered form, a NIOSH-approved N95 or higher-rated particulate respirator is required[7][8][9][10].Prevents inhalation of the powdered mycotoxin. All NIOSH-approved respirators will have a TC approval number (e.g., TC 84A-XXXX) printed on the equipment[9].
Body Protection Wear a fully buttoned lab coat. For larger quantities or when there is a risk of splashing, a disposable, chemical-resistant gown or coverall is recommended.Protects skin from contamination.

Handling and Storage

Operational Plan:

  • Designated Area: All work with this compound, especially the handling of the solid compound, must be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet to control airborne particles.

  • Weighing: Weighing of the powdered compound should be done on a tared, disposable weigh boat within the containment of a fume hood.

  • Solutions: When preparing solutions, add the solvent to the vial containing the Beauvericin powder slowly to avoid aerosolization.

  • Storage: Store this compound in a clearly labeled, sealed container in a cool, dry, and dark place. Ensure the storage location is secure and accessible only to authorized personnel.

Accidental Release and Spill Management

Emergency Plan:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Inform colleagues and the laboratory supervisor.

  • PPE: Don the appropriate PPE as listed in the table above before re-entering the area.

  • Containment:

    • Solid Spills: Gently cover the spill with absorbent paper towels to avoid raising dust. Dampen the towels with a suitable solvent (e.g., 70% ethanol) to wet the powder[11].

    • Liquid Spills: Cover the spill with absorbent material.

  • Decontamination:

    • Working from the outside of the spill inwards, carefully clean the area with a disinfectant solution (e.g., a freshly prepared 10% bleach solution), followed by 70% ethanol[11][12][13].

    • Allow a contact time of at least 10-30 minutes for the disinfectant to be effective[11][12].

  • Disposal: All materials used for cleanup (absorbent pads, gloves, etc.) must be collected in a sealed, labeled hazardous waste bag for proper disposal.

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Decontamination and Disposal Plan

Experimental Protocol for Decontamination of Labware:

  • Objective: To safely decontaminate all labware (glassware, utensils, etc.) that has come into contact with this compound.

  • Materials:

    • Appropriate PPE

    • 10% bleach solution (freshly prepared)

    • 70% ethanol

    • Distilled water

    • Hazardous waste containers

  • Procedure:

    • Rinse all contaminated labware with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the compound. Collect this solvent rinse as hazardous waste.

    • Immerse the rinsed labware in a 10% bleach solution for a minimum of 30 minutes[13].

    • Thoroughly rinse the labware with 70% ethanol.

    • Rinse multiple times with distilled water.

    • Allow to air dry completely before reuse or storage.

Disposal Plan: All waste contaminated with this compound, including stock vials, used PPE, and cleaning materials, is considered hazardous waste.

  • Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

  • Inactivation: Chemical inactivation of liquid waste can be performed by adding bleach to a final concentration of 10% and allowing it to react for at least 30 minutes before collection for disposal[13].

  • Final Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program, which typically involves incineration[14]. Do not dispose of Beauvericin waste down the drain or in regular trash.

Beauvericin Signaling Pathway Visualization

The primary toxic mechanism of Beauvericin involves its ionophoric properties, which disrupt cellular calcium homeostasis, leading to oxidative stress and apoptosis.

Beauvericin_Signaling_Pathway beauvericin Beauvericin cell_membrane Cell Membrane beauvericin->cell_membrane Interacts with ca_channel Ion Channel Formation cell_membrane->ca_channel ca_influx Increased Intracellular Ca²⁺ ca_channel->ca_influx Facilitates ros Increased ROS (Oxidative Stress) ca_influx->ros mitochondria Mitochondrial Dysfunction ca_influx->mitochondria mapk MAPK Pathway ca_influx->mapk nfkb NF-κB Pathway ca_influx->nfkb ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase3 Caspase-3 Activation cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.